Metacine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1553-33-9 |
|---|---|
Molecular Formula |
C19H24NO3+ |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl-trimethylazanium |
InChI |
InChI=1S/C19H24NO3/c1-20(2,3)14-15-23-18(21)19(22,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,22H,14-15H2,1-3H3/q+1 |
InChI Key |
IHRPDXFOMLCPIK-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Other CAS No. |
1553-33-9 |
Related CAS |
2424-71-7 (iodide) 55019-64-2 (bromide) |
Synonyms |
choline benzilate ester metacine metacine bromide metacine iodide metatsin |
Origin of Product |
United States |
Foundational & Exploratory
Pirenzepine's Mechanism of Action on Muscarinic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the mechanism of action of Pirenzepine (B46924), a selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Pirenzepine is a notable pharmacological tool and therapeutic agent due to its preferential affinity for the M1 muscarinic receptor subtype. This document details its binding characteristics, functional effects on intracellular signaling pathways, and the experimental methodologies used to elucidate these properties. Quantitative data are presented in tabular format for clarity, and key concepts are visualized through diagrams rendered in DOT language.
Introduction to Muscarinic Receptors and Pirenzepine
Muscarinic acetylcholine receptors are a family of five G protein-coupled receptor (GPCR) subtypes, designated M1 through M5, that mediate the majority of the physiological effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] These receptors are involved in a wide array of functions, including glandular secretion, heart rate modulation, smooth muscle contraction, and higher cognitive processes.[2][3]
The five subtypes are broadly classified based on their primary G protein-coupling mechanism:
-
M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels.
-
M2 and M4 receptors primarily couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and modulate ion channel activity.[4]
Pirenzepine is a tricyclic compound that was one of the first antagonists to pharmacologically distinguish between muscarinic receptor subtypes.[5][6] It exhibits a significantly higher affinity for the M1 receptor subtype, which is predominantly found in the central nervous system and gastric parietal cells.[2][3] This selectivity allows it to inhibit gastric acid secretion at doses lower than those required to affect heart rate or smooth muscle function, making it a valuable agent for treating peptic ulcers.[3][7][8]
Core Mechanism of Action
Pirenzepine functions primarily as a competitive antagonist at muscarinic receptors. It binds to the orthosteric site, the same site as acetylcholine, but does not activate the receptor. By occupying the binding site, it prevents acetylcholine from binding and initiating downstream signaling.
The hallmark of Pirenzepine's action is its selectivity for the M1 receptor .[9] It displays significantly lower affinity for M2, M3, M4, and M5 subtypes.[10][11] This differential affinity is the basis for its targeted therapeutic effects and reduced side-effect profile compared to non-selective antagonists like atropine.[3][7]
Furthermore, some studies have characterized Pirenzepine as an inverse agonist at the M2 receptor subtype.[12] Unlike a neutral antagonist that simply blocks agonist activity, an inverse agonist can reduce the basal, constitutive activity of a receptor. At M2 receptors, Pirenzepine has been shown to decrease the basal GTPase activity of coupled G proteins, a hallmark of inverse agonism.[12]
The functional consequence of Pirenzepine's binding is the blockade of the specific signaling pathway associated with the receptor subtype.
-
At M1 receptors , Pirenzepine inhibits agonist-induced phosphoinositide breakdown.[4]
-
At M2 and M4 receptors , it blocks the agonist-induced inhibition of adenylyl cyclase.[4]
Quantitative Pharmacological Data
The binding affinities and functional potencies of Pirenzepine have been determined through various in vitro assays. The data below are representative values compiled from studies using cloned human muscarinic receptors and isolated tissue preparations.
Table 1: Pirenzepine Binding Affinities (Ki) at Human Muscarinic Receptor Subtypes
| Receptor Subtype | Representative Ki (nM) | Fold Selectivity vs. M1 |
| M1 | 12 - 21 | - |
| M2 | 155 - 310 | ~13-15x |
| M3 | ~300 | ~14-25x |
| M4 | 168 | ~8-14x |
| M5 | ~200 | ~9-17x |
Data compiled from references[4][10][11]. Ki values represent the inhibition constant and a lower value indicates higher binding affinity. The ranges reflect variability across different experimental setups.
Table 2: Pirenzepine Functional Antagonist Potency
| Assay Type | Tissue/Cell Line | Receptor Target | Potency (pA2 or Ki) |
| Inhibition of Phosphoinositide Breakdown | Rat Brain | M1 | Ki ≈ 21 nM |
| Inhibition of Adenylyl Cyclase | Rat Brain | M2/M4 | Ki ≈ 310 nM |
| Inhibition of Neuronal Responses | Rabbit Vas Deferens | M1 | pA2 ≈ 8.49 |
| Inhibition of Cardiac Responses | Rat Left Atria | M2 | pA2 ≈ 6.63 |
| Inhibition of Smooth Muscle Contraction | Rat Ileum | M3 | Low Affinity |
Data compiled from references[4][11]. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocols
The characterization of Pirenzepine's mechanism of action relies on standardized in vitro assays. Below are detailed protocols for key experiments.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound (Pirenzepine) by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the Ki of Pirenzepine for each of the five muscarinic receptor subtypes.
Materials:
-
Cell Membranes: Membranes from CHO or HEK cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[13]
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.[13]
-
Test Compound: Pirenzepine hydrochloride.
-
Non-specific Binding (NSB) Control: Atropine (1-10 µM).[13]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[13]
-
Equipment: 96-well filter plates, vacuum manifold, liquid scintillation counter.[14]
Methodology:
-
Membrane Preparation: Homogenize cells expressing the target receptor and isolate the membrane fraction through centrifugation. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for each condition:
-
Total Binding (TB): Add assay buffer, a fixed concentration of [3H]-NMS (approximately at its Kd), and cell membranes.[13]
-
Non-specific Binding (NSB): Add a high concentration of atropine, [3H]-NMS, and cell membranes.[13]
-
Competition: Add a serial dilution of Pirenzepine (e.g., from 10⁻¹¹ M to 10⁻⁴ M), [3H]-NMS, and cell membranes.[13]
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold to separate receptor-bound from free radioligand. Wash the filters with ice-cold assay buffer.[15]
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[15]
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the Pirenzepine concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of Pirenzepine that inhibits 50% of specific [3H]-NMS binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Inhibition of Phosphoinositide Hydrolysis (M1/M3/M5 Receptors)
This assay measures the ability of an antagonist to block an agonist's stimulation of Gq-coupled receptors, which results in the production of inositol phosphates (IPs).
Objective: To determine the functional potency of Pirenzepine at M1 receptors.
Materials:
-
Cells: CHO or HEK cells expressing the human M1 receptor.
-
Agonist: Carbachol (B1668302) or Oxotremorine.
-
Assay Kit: IP-One HTRF assay kit or similar.
-
Test Compound: Pirenzepine.
Methodology:
-
Cell Culture: Seed the M1-expressing cells in a 96-well plate and grow to confluence.[15]
-
Antagonist Pre-incubation: Remove the culture medium and add varying concentrations of Pirenzepine to the wells. Incubate for a defined period (e.g., 30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the agonist carbachol (typically its EC80) to the wells. The stimulation buffer should contain lithium chloride (LiCl) to inhibit the degradation of IP1, allowing it to accumulate.[15]
-
Lysis and Detection: After the stimulation period, lyse the cells and follow the manufacturer's protocol for the IP-One assay to detect the accumulated IP1 via Homogeneous Time-Resolved Fluorescence (HTRF).
-
Data Analysis: Plot the HTRF signal against the logarithm of the Pirenzepine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents Pirenzepine's functional antagonist potency.
Visualizations of Core Concepts
Signaling Pathways
Caption: Pirenzepine selectively blocks the M1/Gq pathway over the M2/Gi pathway.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining Pirenzepine's binding affinity (Ki).
Logical Relationship: Pirenzepine's M1 Selectivity and Effects
Caption: Pirenzepine's M1 selectivity leads to targeted therapy with fewer side effects.
References
- 1. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Pirenzepine Hydrochloride? [synapse.patsnap.com]
- 3. Pirenzepine--a ligand with original binding properties to muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pirenzepine distinguishes between muscarinic receptor-mediated phosphoinositide breakdown and inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional and biochemical basis for multiple muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pirenzepine distinguishes between different subclasses of muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Affinities of pirenzepine for muscarinic cholinergic receptors in membranes isolated from bovine tracheal mucosa and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selectivity profile of the novel muscarinic antagonist UH-AH 37 determined by the use of cloned receptors and isolated tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inverse agonist activity of pirenzepine at M2 muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. benchchem.com [benchchem.com]
Cinmetacin as a Cyclooxygenase Inhibitor: An In-depth Technical Guide
Abstract
Introduction to Cinmetacin
Cinmetacin, chemically known as 1-cinnamoyl-5-methoxy-2-methylindole-3-acetic acid, is a member of the indole-3-acetic acids class of compounds.[2][3] It is recognized as an orally active anti-inflammatory agent.[4] Like other NSAIDs, its primary pharmacological effects are believed to stem from the inhibition of prostaglandin (B15479496) synthesis.
Chemical and Physical Properties of Cinmetacin
| Property | Value |
| Molecular Formula | C21H19NO4 |
| Molecular Weight | 349.38 g/mol |
| CAS Number | 20168-99-4 |
| Appearance | Yellow crystals |
| Melting Point | 164-172 °C |
| Therapeutic Category | Anti-inflammatory (Nonsteroidal) |
The Cyclooxygenase (COX) Signaling Pathway
The therapeutic and adverse effects of Cinmetacin are intrinsically linked to its interaction with the cyclooxygenase (COX) enzymes. There are two primary isoforms of COX:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins (B1171923) that mediate essential physiological functions, including gastric mucosal protection and platelet aggregation.[1]
-
COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli such as cytokines and endotoxins.[5] It is the primary source of prostaglandins at sites of inflammation, contributing to pain and fever.[1]
Both COX-1 and COX-2 catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[6] These lipid mediators are involved in a wide array of physiological and pathological processes.[7][8]
Mechanism of Action of Cinmetacin
Cinmetacin is classified as a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 enzymes.[1] By blocking the active site of these enzymes, Cinmetacin prevents the conversion of arachidonic acid into prostaglandins. The reduction in prostaglandin synthesis at sites of inflammation (via COX-2 inhibition) leads to its anti-inflammatory, analgesic, and antipyretic effects.[1] However, the concurrent inhibition of COX-1 can disrupt its homeostatic functions, potentially leading to gastrointestinal side effects.[1]
Quantitative Data
Pharmacokinetics of Cinmetacin
A study in healthy volunteers following a single 600 mg oral dose of Cinmetacin provided the following pharmacokinetic parameters.[9]
| Parameter | Mean Value (± S.E.) | Unit |
| Cmax (Maximum Plasma Concentration) | 18.19 | µg/mL |
| Tmax (Time to Cmax) | 2 | hours |
| Elimination Half-life (t1/2) | 3.80 ± 0.21 | hours |
| Volume of Distribution (Vd) | 0.28 ± 0.03 | L/kg |
| Total Plasma Clearance (CL) | 0.051 ± 0.005 | L/kg/h |
| Area Under the Curve (AUC) | 125.64 ± 15.97 | µg·h/mL |
The plasma decay of Cinmetacin was observed to be monophasic and was interpreted using a one-compartment open model.[9] These results suggest that Cinmetacin is well and rapidly absorbed orally and is widely distributed in body fluids.[9]
Cyclooxygenase Inhibition Data
Extensive searches of the scientific literature did not yield specific quantitative data (e.g., IC50 or Ki values) for the inhibition of COX-1 and COX-2 by Cinmetacin. To provide a frame of reference, the following table presents IC50 values for other commonly used NSAIDs. A lower IC50 value indicates greater potency. The COX-1/COX-2 ratio is a measure of selectivity; a lower ratio suggests higher selectivity for COX-1, while a higher ratio indicates greater selectivity for COX-2.
IC50 Values and Selectivity Ratios for Various NSAIDs (for comparative purposes)
| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |
| Ibuprofen | 12 | 80 | 0.15 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Indomethacin | 0.0090 | 0.31 | 0.029 |
| Meloxicam | 37 | 6.1 | 6.1 |
| Celecoxib | 82 | 6.8 | 12 |
| Rofecoxib | > 100 | 25 | > 4.0 |
| Cinmetacin | Data Not Available | Data Not Available | Data Not Available |
Data compiled from multiple sources for illustrative purposes.[10]
Experimental Protocols
The following are detailed, generalized protocols for key experiments used to characterize COX inhibitors. These methods can be adapted to determine the inhibitory activity and anti-inflammatory effects of Cinmetacin.
In Vitro COX Inhibition Assay (Fluorometric Method)
This assay measures the peroxidase activity of COX, which is proportional to the amount of prostaglandin G2 produced.
Materials:
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX Probe (e.g., Amplex Red)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic Acid (Substrate)
-
Purified COX-1 and COX-2 enzymes (human or ovine)
-
Test compound (Cinmetacin) and reference inhibitors (e.g., Ibuprofen, Celecoxib)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare solutions of Cinmetacin and reference inhibitors at various concentrations in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the COX Assay Buffer, COX Cofactor, and COX Probe to each well.
-
Add the diluted test compound or reference inhibitor to the respective wells. Include wells for "Enzyme Control" (no inhibitor) and "Background" (no enzyme).
-
Add the diluted COX-1 or COX-2 enzyme to all wells except the background wells.
-
Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm for 5-10 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the enzyme control and plot against the inhibitor concentration to calculate the IC50 value.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[11]
Animals:
-
Male or female Wistar or Sprague-Dawley rats (150-200 g)
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (Cinmetacin) and reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer Cinmetacin or the reference drug orally or intraperitoneally at various doses. The control group receives the vehicle.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage inhibition of edema for each group compared to the control group.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice
This model is used to screen for peripheral analgesic activity.[12]
Animals:
-
Male or female Swiss albino mice (20-25 g)
Materials:
-
Acetic acid (0.6% v/v in saline)
-
Test compound (Cinmetacin) and reference drug (e.g., Aspirin)
-
Vehicle
Procedure:
-
Administer Cinmetacin or the reference drug orally or intraperitoneally at various doses to different groups of mice. The control group receives the vehicle.
-
After a set period (e.g., 30 minutes for i.p. or 60 minutes for oral administration), inject 0.1 mL of 0.6% acetic acid solution intraperitoneally into each mouse.
-
Immediately place each mouse in an individual observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
Calculate the percentage inhibition of writhing for each group compared to the control group.
Conclusion
Cinmetacin is a non-steroidal anti-inflammatory drug that functions as a non-selective inhibitor of both COX-1 and COX-2 enzymes. Its therapeutic benefits in reducing inflammation and pain are attributed to the inhibition of prostaglandin synthesis. While pharmacokinetic data in humans are available, a significant gap exists in the public domain regarding the quantitative inhibitory potency (IC50/Ki values) of Cinmetacin against the individual COX isoforms. This lack of data precludes a definitive assessment of its selectivity profile. The experimental protocols detailed in this guide provide a framework for future research to elucidate these crucial parameters. A comprehensive understanding of Cinmetacin's interaction with COX-1 and COX-2 is essential for optimizing its therapeutic use and minimizing potential adverse effects. Further investigation is warranted to fully characterize its pharmacological profile and solidify its position within the landscape of anti-inflammatory therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Kinetic basis for selective inhibition of cyclo-oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Table, Cyclooxygenase Selectivity of NSAIDs]. - Analgesics for Osteoarthritis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. scialert.net [scialert.net]
- 9. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparative QSAR analysis of cyclo-oxygenase2 inhibiting drugs - PMC [pmc.ncbi.nlm.nih.gov]
Metanicotine's Interaction with Nicotinic Acetylcholine Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of metanicotine for various nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. Metanicotine, also known as Rivanicline or RJR-2403, is a selective neuronal nicotinic receptor agonist that has been investigated for its potential therapeutic effects in neurodegenerative and psychiatric disorders.[1] Understanding its interaction with different nAChR subtypes is crucial for elucidating its mechanism of action and guiding further drug development. This document summarizes key binding affinity data, details common experimental protocols for its determination, and illustrates the associated signaling pathways.
Quantitative Binding Affinity of Metanicotine
The following table summarizes the reported binding and functional potencies of metanicotine for several nAChR subtypes. The data is compiled from various studies employing radioligand binding assays and functional assays.
| Receptor Subtype | Ligand/Agonist | Assay Type | Preparation | Ki (nM) | EC50 (µM) | IC50 (µM) | Reference |
| α4β2 | Metanicotine (Rivanicline) | Binding ([3H]cytisine) | Rat Brain Cortex | 26 | - | - | [1] |
| α4β2 | Metanicotine (Rivanicline) | Functional | - | - | 16 | - | [1] |
| Rat Brain Cortex | Metanicotine (Rivanicline) | Binding | Rat Brain Cortex | 26 | - | - | [1] |
| Rat Brain Cortex | Metanicotine (Rivanicline) | Functional | Rat Brain Cortex | - | 0.732 | - | [1] |
| α3β4 | Metanicotine (Rivanicline) | Functional | PC-12 Cells | - | >1000 | - | [1] |
Note: The affinity and potency of ligands for nAChRs can vary depending on the experimental conditions, including the specific radioligand used, the tissue or cell preparation, and the assay buffer composition.
Experimental Protocols
The determination of metanicotine's binding affinity and functional activity at nAChR subtypes relies on established experimental techniques, primarily radioligand binding assays and electrophysiological methods.
Radioligand Competition Binding Assay
This method is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Membrane Preparation:
-
Tissues (e.g., rat brain cortex) or cells expressing the nAChR subtype of interest (e.g., HEK293 cells stably expressing human α4β2 receptors) are harvested.[2][3]
-
The cells or tissues are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a homogenizer.[3]
-
The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.[3]
-
The membrane pellet is washed and resuspended in a binding buffer to a specific protein concentration.[3]
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.[3]
-
Each well contains the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]cytisine or [3H]epibatidine), and varying concentrations of the unlabeled test compound (metanicotine).[4][5]
-
To determine non-specific binding, a separate set of wells includes a high concentration of a known nAChR agonist or antagonist, such as nicotine.[2][6]
-
The plate is incubated for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes at room temperature or 4°C).[3]
3. Filtration and Detection:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.[3][7]
-
The filters are washed with ice-cold buffer to remove unbound radioligand.[6]
-
The radioactivity retained on the filters is measured using a scintillation counter.[3]
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by fitting the data to a sigmoidal dose-response curve.[8]
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through nAChRs in response to agonist application, allowing for the determination of functional potency (EC50) and efficacy.
1. Cell Preparation:
-
Cells expressing the nAChR subtype of interest are cultured on coverslips.
-
For recordings, the coverslips are transferred to a recording chamber on a microscope stage and continuously perfused with an external physiological solution.[9]
2. Patch-Clamp Recording:
-
A glass micropipette with a very fine tip (1-3 µm) is filled with an internal solution mimicking the intracellular ionic composition and brought into contact with a single cell.
-
A tight seal (gigaohm resistance) is formed between the pipette tip and the cell membrane.
-
The cell membrane under the pipette is ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the total ion current across the entire cell membrane.[10]
3. Agonist Application and Data Acquisition:
-
The cell is held at a constant membrane potential (e.g., -70 mV).[11]
-
Different concentrations of the agonist (metanicotine) are applied to the cell via a rapid perfusion system.
-
The resulting inward currents, carried by Na+ and Ca2+ ions, are recorded using an amplifier and digitized for computer analysis.[12]
4. Data Analysis:
-
The peak amplitude of the current is measured for each agonist concentration.
-
The concentration-response data are plotted and fitted to a sigmoidal function to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.[13]
Signaling Pathways and Experimental Workflows
The activation of nAChRs by agonists like metanicotine initiates a cascade of intracellular events. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for determining binding affinity and the general signaling pathway of nAChR activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Frontiers | Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay [frontiersin.org]
- 7. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging | Journal of Neuroscience [jneurosci.org]
- 8. benchchem.com [benchchem.com]
- 9. Agonists binding nicotinic receptors elicit specific channel-opening patterns at αγ and αδ sites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Choline and Selective Antagonists Identify Two Subtypes of Nicotinic Acetylcholine Receptors that Modulate GABA Release from CA1 Interneurons in Rat Hippocampal Slices | Journal of Neuroscience [jneurosci.org]
- 11. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Metacaine's Sodium Channel Blocking Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metacaine, also known as tricaine (B183219) methanesulfonate (B1217627) (MS-222), is an amino ester-type local anesthetic widely utilized for anesthesia and euthanasia in aquatic vertebrates.[1][2] Its primary mechanism of action is the blockade of voltage-gated sodium channels (Nav), which are fundamental for the initiation and propagation of action potentials in excitable tissues like neurons.[1][3][4] By inhibiting the influx of sodium ions, Metacaine effectively suppresses nerve impulse transmission.
This technical guide provides an in-depth analysis of the sodium channel blocking properties of Metacaine. While specific quantitative electrophysiological data for Metacaine is not extensively available in public literature, its mechanism can be thoroughly understood through the well-established principles of local anesthetic action, drawing parallels with structurally and functionally similar compounds like procaine (B135) and lidocaine (B1675312). This document outlines the state-dependent nature of the block, presents comparative quantitative data from analogous compounds, details the experimental protocols for characterization, and provides visualizations of the core mechanisms.
Core Mechanism: State-Dependent Sodium Channel Blockade
The interaction of local anesthetics with voltage-gated sodium channels is not static; it is highly dependent on the conformational state of the channel. This principle is encapsulated in the Modulated Receptor Hypothesis , which posits that the affinity of the drug for its binding site is modulated by the channel's state.[5][6] Voltage-gated sodium channels cycle through three primary states:
-
Resting (Closed) State: At hyperpolarized membrane potentials, the channel is closed but available to be opened. Local anesthetics exhibit low affinity for the resting state.[5][7]
-
Open (Activated) State: Upon membrane depolarization, the channel opens, allowing Na+ influx. The affinity of local anesthetics for the open state is significantly higher than for the resting state.[5]
-
Inactivated State: Shortly after opening, the channel enters a non-conductive, inactivated state. This state has the highest affinity for many local anesthetics.[5][7]
Metacaine, like other local anesthetics, is thought to preferentially bind to the open and inactivated states of the sodium channel.[8][9] This state-dependent binding leads to two key phenomena:
-
Tonic Block: This refers to the block of channels in the resting state, which is observed when nerve fibers are stimulated at a very low frequency. Higher concentrations of the drug are typically required to achieve a significant tonic block.[6]
-
Use-Dependent (Phasic) Block: This is an increase in the level of block with repetitive stimulation (e.g., at higher frequencies). During a train of action potentials, channels cycle through the open and inactivated states more frequently, providing more high-affinity binding targets for the drug. This results in a cumulative or "use-dependent" enhancement of the block. This property is particularly relevant for targeting rapidly firing neurons, such as those involved in pain signaling.[10]
Figure 1: State-dependent binding of Metacaine to sodium channels.
Quantitative Analysis of Sodium Channel Blockade
Direct quantitative data, such as IC50 values from electrophysiological recordings of specific sodium channel isoforms, are limited for Metacaine. However, effective concentrations used in physiological studies provide some context for its activity. For a more detailed quantitative understanding, data from the structurally similar local anesthetic, lidocaine, is provided for comparative purposes.
Table 1: Effective Concentrations of Metacaine in Biological Systems
| Parameter | Concentration | Species/System | Application | Reference |
| Anesthetic Concentration | 0.61 mM | Zebrafish larvae | Anesthesia | [11] |
| Anesthetic Concentration | 168 mg/L (~0.64 mM) | Zebrafish larvae | Anesthesia | [12] |
| Regeneration Inhibition | 300 µM - 1 mM | Lumbriculus variegatus | Experimental | [13] |
Note: These values represent effective concentrations in whole organisms or tissue preparations and are not direct measures of channel affinity (e.g., IC50) from isolated channel recordings.
Table 2: Comparative Quantitative Data for Lidocaine Sodium Channel Blockade
| Parameter | Value (µM) | Channel/State | Experimental Conditions | Reference |
| Tonic Block (Resting State) | ||||
| Kd | 887 | hNav1.5 (cardiac) + β1 | Holding Potential -130 mV | [14] |
| Kd | 1760 | rNav1.4 (skeletal muscle) + β1 | Holding Potential -130 mV | [14] |
| EC50 | 895 | Wild-Type Na+ Channels | Holding Potential -100 mV | [15] |
| Phasic Block (Inactivated State) | ||||
| Kd | 9 | hNav1.5 (cardiac) + β1 | Inactivated State Affinity | [14] |
| Kd | 1 | rNav1.4 (skeletal muscle) + β1 | Inactivated State Affinity | [14] |
| EC50 | 3.46 | Wild-Type Na+ Channels | Inactivated State Affinity | [15] |
| Use-Dependent Block | ||||
| EC50 | 5 - 20 | Cardiac Na+ Channels | High-frequency stimulation | [16] |
Note: This data for lidocaine illustrates the typical potency and state-dependence of an amino amide local anesthetic and provides a framework for the expected properties of Metacaine.
Experimental Protocols for Characterization
The gold-standard technique for characterizing the interaction of a compound with voltage-gated sodium channels is whole-cell patch-clamp electrophysiology .[17][18] This method allows for the precise control of the cell membrane potential (voltage-clamp) while measuring the ionic currents flowing through the channels.
Objective
To determine the concentration- and state-dependent inhibition of voltage-gated sodium channels by Metacaine, including the calculation of IC50 values for tonic and use-dependent block.
Materials and Methods
-
Cell Preparation:
-
Use a cell line (e.g., HEK-293 or CHO cells) stably expressing a specific human voltage-gated sodium channel subtype (e.g., Nav1.5, Nav1.7).[6]
-
Culture cells on glass coverslips suitable for microscopy and electrophysiological recording.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.[6]
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels, thereby isolating sodium currents).[6]
-
Drug Solutions: Prepare stock solutions of Metacaine (tricaine methanesulfonate) in the external solution. On the day of the experiment, prepare a range of final concentrations by serial dilution. Ensure the pH of the final solutions is readjusted to 7.4.
-
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.[17]
-
Fabricate recording pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the internal solution.[6]
-
Obtain a giga-ohm seal (>1 GΩ) on a cell and then rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.
-
Voltage-Clamp Protocols
-
Tonic Block Protocol:
-
From a holding potential of -120 mV, apply a short (e.g., 20 ms) depolarizing test pulse to -10 mV at a low frequency (e.g., 0.1 Hz) to elicit a peak sodium current.[6]
-
Record baseline currents, then perfuse the cell with increasing concentrations of Metacaine, allowing the effect to reach steady-state at each concentration.
-
-
Use-Dependent (Phasic) Block Protocol:
-
From a holding potential of -120 mV, apply a train of depolarizing pulses (e.g., 20 pulses at 10 Hz) to -10 mV.[6]
-
Measure the peak current elicited by each pulse in the train. Use-dependent block is observed as a progressive decrease in peak current during the pulse train.
-
Perform this protocol at baseline and in the presence of various concentrations of Metacaine.
-
Data Analysis
-
Measure the peak inward sodium current amplitude for each condition.
-
Calculate the percentage of current inhibition for each concentration of Metacaine relative to the control (baseline) current.
-
For tonic and phasic block, plot the percentage of inhibition against the drug concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).
Figure 2: Experimental workflow for patch-clamp analysis.
Conclusion
Metacaine (tricaine, MS-222) exerts its anesthetic effects by blocking voltage-gated sodium channels in a state- and use-dependent manner, a mechanism it shares with other well-characterized local anesthetics. Its preferential binding to the open and inactivated channel states results in a more pronounced block in actively firing neurons. While specific quantitative data on Metacaine's affinity for different sodium channel subtypes and states is sparse, the established principles of local anesthetic action provide a robust framework for understanding its mechanism. Further research employing techniques such as patch-clamp electrophysiology is necessary to fully quantify the biophysical interactions of Metacaine with specific sodium channel isoforms, which will be crucial for refining its applications and for the development of novel, selective sodium channel blockers.
References
- 1. Comparison of Tricaine Methanesulfonate (MS-222) and Alfaxalone Anesthesia in Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tricaine mesylate - Wikipedia [en.wikipedia.org]
- 3. The Stability and Efficacy of Tricaine Methanesulfonate (MS222) Solution After Long-Term Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Anaesthetic Tricaine Acts Preferentially on Neural Voltage-Gated Sodium Channels and Fails to Block Directly Evoked Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comparison of Buffered Tricaine Methanesulfonate (MS-222) and Isoeugenol Anesthesia for Caudal Fin Clipping in Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of the effect of tricaine (MS-222)-induced anesthesia on brain-wide neuronal activity of zebrafish (Danio rerio) larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Intrinsic lidocaine affinity for Na channels expressed in Xenopus oocytes depends on alpha (hH1 vs. rSkM1) and beta 1 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sodium Channel Molecular Conformations and Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. docs.axolbio.com [docs.axolbio.com]
- 18. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
The Pharmacological Profile of Metacin (Oxyphenonium Bromide): A Technical Guide for Researchers
Introduction
Metacin, the brand name for oxyphenonium (B72533) bromide, is a synthetic quaternary ammonium (B1175870) compound renowned for its cholinolytic properties. As a peripherally acting muscarinic acetylcholine (B1216132) receptor antagonist, Metacin has historically been utilized in the management of gastrointestinal disorders characterized by smooth muscle spasm and hypersecretion. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the pharmacological profile of Metacin. The document details its mechanism of action, receptor affinity, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used to characterize such a compound.
Mechanism of Action
Metacin functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] By binding to these receptors, it inhibits the physiological effects of acetylcholine, the primary neurotransmitter of the parasympathetic nervous system.[1][2] This antagonism is the cornerstone of Metacin's therapeutic effects. There are five subtypes of muscarinic receptors (M1-M5), each coupled to distinct G protein signaling pathways. Metacin's cholinolytic activity is a result of its blockade of these pathways.
The M1, M3, and M5 receptor subtypes are coupled to the Gαq/11 family of G proteins.[3][4] Activation of these receptors stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Conversely, the M2 and M4 receptors are coupled to the Gαi/o subfamily of G proteins.[3][4] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Metacin, by blocking these receptors, prevents the downstream signaling cascades initiated by acetylcholine.
Quantitative Pharmacological Data
Table 1: Muscarinic Receptor Binding Affinity of Oxyphenonium Bromide
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| M1 | Data not available | |||
| M2 | Data not available | |||
| M3 | Data not available | |||
| M4 | Data not available | |||
| M5 | Data not available |
Table 2: Functional Potency of Oxyphenonium Bromide
| Assay Type | Tissue/Cell Line | Measured Effect | IC50/EC50 (nM) | Reference |
| Smooth Muscle Contraction | Guinea Pig Ileum | Inhibition of acetylcholine-induced contraction | Data not available | |
| Salivary Secretion | In vivo (e.g., rat) | Inhibition of pilocarpine-induced salivation | Data not available | |
| Bronchodilation | Human Bronchi | Relaxation of pre-contracted tissue | Data not available |
Table 3: Pharmacokinetic Parameters of Oxyphenonium Bromide
| Parameter | Value | Species | Route of Administration | Reference |
| Bioavailability | Poor | Human | Oral | [2] |
| Half-life (t½) | Data not available | |||
| Volume of Distribution (Vd) | Data not available | |||
| Clearance (CL) | Data not available |
Experimental Protocols
The characterization of a cholinolytic agent like Metacin relies on a suite of in vitro and in vivo experimental protocols. The following sections detail the methodologies for key experiments.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor subtype. It involves the use of a radiolabeled ligand that binds to the receptor of interest.
Principle: The assay measures the ability of a non-labeled compound (the competitor, e.g., Metacin) to displace a radiolabeled ligand from the receptor. The concentration of the competitor that displaces 50% of the radiolabeled ligand is the IC50, which can then be used to calculate the Ki value.
General Protocol:
-
Membrane Preparation: Cell membranes from tissues or cultured cells expressing the muscarinic receptor subtype of interest are prepared by homogenization and centrifugation.
-
Assay Incubation: The membranes are incubated in a buffer solution containing the radiolabeled ligand (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, from which the Ki value is calculated using the Cheng-Prusoff equation.
Isolated Organ Bath Assay
This in vitro functional assay assesses the effect of a compound on the contractility of smooth muscle tissue.[5][6][7]
Principle: An isolated piece of smooth muscle tissue (e.g., from the intestine, bladder, or trachea) is suspended in an organ bath containing a physiological salt solution. The contractile response of the tissue to an agonist (e.g., acetylcholine) is measured in the presence and absence of the antagonist (e.g., Metacin).
General Protocol:
-
Tissue Dissection: A segment of the desired tissue is carefully dissected from a laboratory animal.
-
Mounting: The tissue is mounted in an organ bath chamber filled with a warmed, oxygenated physiological solution. One end of the tissue is fixed, and the other is attached to a force transducer.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.
-
Agonist-Induced Contraction: A cumulative concentration-response curve is generated for a contractile agonist (e.g., acetylcholine).
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (Metacin) for a specific period.
-
Repeat Agonist Curve: The agonist concentration-response curve is repeated in the presence of the antagonist.
-
Data Analysis: The potency of the antagonist is determined by the rightward shift of the agonist's concentration-response curve.
Conclusion
Metacin (oxyphenonium bromide) is a peripherally acting muscarinic antagonist with established efficacy in the treatment of gastrointestinal hypermotility and hypersecretion. Its pharmacological activity is derived from the competitive blockade of muscarinic acetylcholine receptors, thereby inhibiting parasympathetic signaling. While a complete quantitative profile of its receptor binding and functional potency is not extensively documented in publicly available literature, the fundamental principles of its mechanism of action are well understood. The experimental methodologies outlined in this guide provide a framework for the further characterization of Metacin and other novel cholinolytic compounds. Future research should aim to delineate a more precise quantitative pharmacological profile of Metacin to better inform its therapeutic applications and potential for new drug development.
References
- 1. What is Oxyphenonium Bromide used for? [synapse.patsnap.com]
- 2. What is the mechanism of Oxyphenonium Bromide? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods [mdpi.com]
- 5. dmt.dk [dmt.dk]
- 6. reprocell.com [reprocell.com]
- 7. Isolated organ/tissue test – organ bath [panlab.com]
Metanicotine's Role in Neurotransmitter Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metanicotine, also known as (E)-N-methyl-4-(3-pyridinyl)-3-butene-1-amine or RJR-2403, is a selective agonist for central nervous system (CNS) nicotinic acetylcholine (B1216132) receptors (nAChRs). Its interaction with these receptors triggers a cascade of downstream effects, most notably the release of several key neurotransmitters. This technical guide provides an in-depth analysis of metanicotine's mechanism of action, its quantified effects on various neurotransmitter systems, and detailed protocols for the key experimental techniques used in its study. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience.
Introduction
Nicotinic acetylcholine receptors are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems.[1] Their activation by agonists like acetylcholine or exogenous compounds such as nicotine (B1678760) and its analogue, metanicotine, leads to an influx of cations, primarily Na+ and Ca2+.[1] This influx depolarizes the neuronal membrane, which in turn can modulate the release of various neurotransmitters. Metanicotine has garnered significant interest due to its higher selectivity for CNS nAChRs compared to peripheral subtypes, suggesting a potential for therapeutic applications with a more favorable side-effect profile than nicotine.[2][3] This guide will explore the intricate role of metanicotine in mediating the release of dopamine, acetylcholine, norepinephrine, and serotonin.
Mechanism of Action and Signaling Pathways
Metanicotine exerts its effects by binding to and activating nAChRs located on presynaptic nerve terminals. This activation leads to the opening of the ion channel, allowing Ca2+ to enter the presynaptic terminal. The subsequent increase in intracellular Ca2+ concentration is a critical step in triggering the fusion of neurotransmitter-containing vesicles with the presynaptic membrane, resulting in the release of their contents into the synaptic cleft.
The activation of nAChRs by an agonist like metanicotine can initiate several downstream signaling cascades. While the primary mechanism for neurotransmitter release is direct calcium influx, nAChR activation can also lead to the activation of voltage-gated calcium channels (VGCCs) due to membrane depolarization, further amplifying the calcium signal. Additionally, intracellular calcium can trigger various protein kinase pathways that may play a role in modulating neurotransmitter release and other cellular processes.[4][5][6]
Quantitative Data on Metanicotine's Effects
The following tables summarize the quantitative data available on metanicotine's binding affinity, potency, and efficacy in stimulating neurotransmitter release.
Table 1: Metanicotine (RJR-2403) Binding Affinity and Potency
| Parameter | Receptor/System | Value | Reference |
| Ki | Rat Brain Cortex nAChRs | 26 ± 3 nM | [2] |
| EC50 | ⁸⁶Rb⁺ Efflux (Rat Thalamic Synaptosomes) | 732 ± 155 nM | [2] |
| EC50 | Dopamine Release | 938 ± 172 nM | [2] |
Table 2: Efficacy of Metanicotine (RJR-2403) in vitro
| Parameter | System | Value (% of Nicotine) | Reference |
| Emax | ⁸⁶Rb⁺ Efflux (Rat Thalamic Synaptosomes) | 91 ± 8% | [2] |
| Emax | Dopamine Release | 82 ± 5% | [2] |
Table 3: In Vivo Effects of Metanicotine (RJR-2403) on Neurotransmitter Release in Rat Cortex
| Neurotransmitter | Dose (s.c.) | Maximum Increase from Baseline | Reference |
| Acetylcholine | 1.2-7.2 µmol/kg | 90% | [7] |
| Norepinephrine | 1.2-7.2 µmol/kg | 124% | [7] |
| Dopamine | 1.2-7.2 µmol/kg | 131% | [7] |
| Serotonin | 3.6 µmol/kg | 70% | [7] |
Detailed Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of metanicotine for nAChRs.
Objective: To quantify the interaction between metanicotine and nAChRs in a competitive binding experiment.
Methodology:
-
Membrane Preparation:
-
Harvest cells or tissues known to express the nAChR subtype of interest.[8][9]
-
Homogenize the biological material in an ice-cold buffer.[8][9]
-
Perform differential centrifugation to isolate the membrane fraction containing the receptors.[8][9]
-
Wash the membrane pellet to remove endogenous substances.[8][9]
-
Determine the protein concentration of the final membrane preparation.[8][9]
-
-
Competitive Binding Assay:
-
In a multi-well plate, incubate a fixed concentration of a high-affinity radioligand (e.g., [³H]epibatidine) with the membrane preparation in the presence of varying concentrations of unlabeled metanicotine.[8][9]
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a known nAChR agonist like nicotine).[8][9]
-
Allow the reaction to reach equilibrium.[8]
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[8][9]
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[8][9]
-
Measure the radioactivity retained on the filters using a scintillation counter.[8][9]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the metanicotine concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of metanicotine that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal following the administration of metanicotine.[10]
Objective: To quantify the effect of metanicotine on the release of specific neurotransmitters in a particular brain region.
Methodology:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the experimental animal (typically a rat or mouse).
-
Using a stereotaxic apparatus, surgically implant a guide cannula into the specific brain region of interest (e.g., nucleus accumbens, prefrontal cortex).
-
Allow the animal to recover from surgery.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula into the brain tissue.[10]
-
Continuously perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[10] Neurotransmitters and other small molecules in the extracellular fluid will diffuse across the semipermeable membrane of the probe and into the aCSF.
-
-
Sample Collection:
-
Collect several baseline dialysate samples to establish a stable baseline of neurotransmitter levels.
-
Administer metanicotine to the animal via a systemic route (e.g., subcutaneous or intraperitoneal injection) or directly into a different brain region via reverse dialysis.
-
Continue to collect dialysate samples at regular intervals post-administration.
-
-
Neurochemical Analysis:
-
Analyze the collected dialysate samples to determine the concentration of the neurotransmitter(s) of interest. High-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection is a commonly used analytical method.
-
Quantify the neurotransmitter concentrations in each sample.
-
-
Data Analysis:
-
Express the post-administration neurotransmitter levels as a percentage change from the baseline levels.
-
Plot the percentage change over time to visualize the time course of metanicotine's effect on neurotransmitter release.
-
Conclusion
Metanicotine is a potent and selective agonist of CNS nAChRs that effectively modulates the release of several critical neurotransmitters, including dopamine, acetylcholine, norepinephrine, and serotonin. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of metanicotine and related compounds for various neurological and psychiatric disorders. The continued application of techniques such as radioligand binding assays and in vivo microdialysis will be crucial in elucidating the precise mechanisms of action and in the development of novel, targeted therapeutics.
References
- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. RJR-2403: a nicotinic agonist with CNS selectivity I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RJR-2403: a nicotinic agonist with CNS selectivity II. In vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms Involved in Nicotinic Acetylcholine Receptor-Induced Neurotransmitter Release from Sympathetic Nerve Terminals in the Mouse Vas Deferens | PLOS One [journals.plos.org]
- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A microdialysis study of the effects of the nicotinic agonist RJR-2403 on cortical release of acetylcholine and biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Neurophysiological Profile of Metacaine: A Technical Guide for Researchers
An In-depth Examination of the Electrophysiological and Cellular Effects of Metacaine (B7771447) for Professionals in Neuroscience and Drug Development
Abstract
Metacaine, also known as tricaine (B183219) methanesulfonate (B1217627) or MS-222, is a widely utilized anesthetic in aquatic and amphibian research. Its primary mechanism of action involves the blockade of voltage-gated sodium channels, leading to a reversible suppression of neuronal excitability. This technical guide provides a comprehensive overview of the neurophysiological effects of Metacaine, intended for researchers, scientists, and drug development professionals. The document details the molecular interactions of Metacaine with ion channels, presents quantitative data on its electrophysiological effects, outlines established experimental protocols, and explores the cellular pathways implicated in its anesthetic and potential neurotoxic effects.
Introduction
Metacaine is a local anesthetic of the amino ester class, structurally similar to procaine. Its high lipid solubility allows for rapid absorption across cellular membranes, including the gills of aquatic animals and neuronal membranes. The principal neurophysiological effect of Metacaine is the dose-dependent and reversible blockade of action potential propagation in nerve fibers. This is achieved primarily through its interaction with voltage-gated sodium channels (NaV), which are critical for the rising phase of the action potential in most excitable cells.[1] Understanding the detailed neurophysiological effects of Metacaine is crucial for its appropriate use in experimental settings and for the development of novel anesthetic agents.
Mechanism of Action: Ion Channel Interactions
Primary Target: Voltage-Gated Sodium Channels
The anesthetic effect of Metacaine is predominantly mediated by its interaction with voltage-gated sodium channels.[1] By binding to a site within the pore of the NaV channel, Metacaine physically obstructs the influx of sodium ions, thereby preventing membrane depolarization and the subsequent propagation of action potentials. This blockade is state-dependent, with a higher affinity for the open and inactivated states of the channel compared to the resting state. This property leads to a "use-dependent" or "frequency-dependent" block, where the inhibitory effect is more pronounced in rapidly firing neurons.
Effects on Potassium Channels
In addition to its primary action on sodium channels, Metacaine has been shown to affect potassium (K+) channels.[2] Studies on myelinated nerve fibers have demonstrated that Metacaine can also block potassium currents, albeit with a lower affinity compared to sodium currents.[2] Some local anesthetics have been found to interact with certain K+ channels, potentially influencing the repolarization phase of the action potential and contributing to both anesthetic and arrhythmogenic effects.[3][4] The interaction of local anesthetics with potassium channels can be complex, with some studies on related compounds like benzocaine (B179285) showing both enhancing and inhibitory effects on different types of K+ channels.[5]
Quantitative Data on Neurophysiological Effects
The following tables summarize the quantitative data on the effects of Metacaine on various neurophysiological parameters, compiled from multiple studies.
| Parameter | Species/Preparation | Metacaine Concentration | Observed Effect | Reference |
| Sodium Current (INa) Blockade | Myelinated nerve fibers (Frog) | 0.7 mmol/l (KNa) | Langmuir adsorption isotherm fitted to dose-response data | [2] |
| Potassium Current (IK) Blockade | Myelinated nerve fibers (Frog) | 1.8 mmol/l (KK) | Langmuir adsorption isotherm fitted to dose-response data | [2] |
| Anesthetic Threshold | Zebrafish larvae | 168 mg/L | Loss of righting reflex within 30 seconds | [6] |
| Recovery from Anesthesia | Zebrafish larvae | 168 mg/L | Recovery of optokinetic behavior within 15 minutes | [6] |
| Neuronal Activity | Zebrafish larvae forebrain | 168 mg/L | Rapid loss of neuronal activity | [7] |
| Neuronal Activity | Zebrafish larvae midbrain and hindbrain | 168 mg/L | Mild effects on neuronal activity | [7] |
Table 1: Dose-Dependent Effects of Metacaine on Neuronal Activity
| Parameter | Species/Preparation | Metacaine Concentration | Effect | Reference |
| Spontaneous Neuronal Firing | Xenopus laevis tadpoles (motor nerves) | Dose-dependent | Reversible blockade | [8] |
| Evoked Neuronal Firing | Xenopus laevis tadpoles (mechanosensory nerves) | Dose-dependent | Reversible blockade | [8] |
| Action Potential Amplitude | Not specified | Concentration-dependent | Decrease | [9] |
| Action Potential Duration | Not specified | Concentration-dependent | Increase or decrease depending on context | [9] |
Experimental Protocols
Voltage-Clamp Studies on Myelinated Nerve Fibers
This protocol is a generalized procedure based on techniques used to study the effects of local anesthetics on ion currents in myelinated nerve fibers.[10][11]
Objective: To measure the effect of Metacaine on sodium and potassium currents.
Preparation:
-
Isolate a single myelinated nerve fiber from a frog sciatic nerve.
-
Mount the fiber in a chamber that allows for the perfusion of different solutions and the placement of electrodes.
-
Use a Vaseline gap method to isolate a single node of Ranvier for recording.
Solutions:
-
External Solution (Ringer's): Composed of NaCl, KCl, CaCl2, and a pH buffer (e.g., HEPES) to mimic the extracellular environment.
-
Internal Solution: Composed of salts like CsF or KCl to mimic the intracellular environment and can be introduced via the cut ends of the nerve fiber.
-
Metacaine Solutions: Prepare a stock solution of Metacaine in the external solution and perform serial dilutions to obtain the desired test concentrations.
Procedure:
-
Establish a stable recording of the membrane potential.
-
Switch to voltage-clamp mode. The holding potential is typically set near the resting membrane potential (e.g., -80 mV).
-
Apply a series of depolarizing voltage steps to elicit and record the inward sodium currents and the delayed outward potassium currents.
-
Perfuse the preparation with a known concentration of Metacaine and repeat the voltage-clamp protocol.
-
Record the changes in the amplitude and kinetics of the sodium and potassium currents.
-
To isolate sodium currents, potassium channel blockers (e.g., tetraethylammonium (B1195904) - TEA) can be added to the solutions. To isolate potassium currents, a sodium channel blocker like tetrodotoxin (B1210768) (TTX) can be used in the control condition.
-
Perform a washout with the control external solution to observe the reversibility of the effects.
Whole-Cell Patch-Clamp Recording from Cultured Neurons
This protocol is a generalized procedure for studying the effects of Metacaine on the electrophysiological properties of individual neurons in culture.[12][13][14]
Objective: To measure the effects of Metacaine on action potential firing and postsynaptic currents.
Preparation:
-
Culture primary neurons or a suitable neuronal cell line on glass coverslips.
-
Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with artificial cerebrospinal fluid (aCSF).
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): Contains NaCl, KCl, CaCl2, MgCl2, NaHCO3, NaH2PO4, and glucose, bubbled with 95% O2/5% CO2.
-
Internal (Pipette) Solution: Typically contains a potassium-based salt (e.g., K-gluconate), EGTA, HEPES, and ATP/GTP.
-
Metacaine Solutions: Prepared by dissolving Metacaine in aCSF to the desired final concentrations.
Procedure:
-
Pull a glass micropipette with a resistance of 3-7 MΩ and fill it with the internal solution.
-
Approach a neuron with the micropipette under visual control and form a high-resistance (>1 GΩ) seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Current-Clamp Mode:
-
Record the resting membrane potential.
-
Inject depolarizing current steps to elicit action potentials and record their characteristics (threshold, amplitude, duration, firing frequency).
-
Perfuse the chamber with Metacaine and repeat the current injection protocol to observe changes in neuronal excitability.
-
-
Voltage-Clamp Mode:
-
Hold the neuron at a potential of -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs).
-
Hold the neuron at 0 mV to record spontaneous inhibitory postsynaptic currents (sIPSCs).
-
Perfuse with Metacaine and observe changes in the frequency and amplitude of sEPSCs and sIPSCs to assess effects on synaptic transmission.
-
Signaling Pathways and Logical Relationships
Primary Anesthetic Signaling Pathway
The primary mechanism of Metacaine-induced anesthesia involves the direct blockade of voltage-gated sodium channels, leading to the inhibition of action potential propagation.
References
- 1. Anaesthetic Tricaine Acts Preferentially on Neural Voltage-Gated Sodium Channels and Fails to Block Directly Evoked Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Effects of metacaine and its decomposition products on the excitation mechanism of isolated myelinated nerve fibers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of local anesthetics with the K+ channel pore domain: KcsA as a model for drug-dependent tetramer stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of bupivacaine on ATP-dependent potassium channels in rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzocaine enhances and inhibits the K+ current through a human cardiac cloned channel (Kv1.5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of Tricaine (MS-222) and Hypothermia as Anesthetic Agents for Blocking Sensorimotor Responses in Larval Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of the effect of tricaine (MS-222)-induced anesthesia on brain-wide neuronal activity of zebrafish (Danio rerio) larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of Tricaine Methanesulfonate (MS-222) as an Anesthetic Agent for Blocking Sensory-Motor Responses in Xenopus laevis Tadpoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Mechanism of action of ketamine in the current and voltage clamped myelinated nerve fibre of the frog - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Voltage Clamp – Introduction to Neuroscience [openbooks.lib.msu.edu]
- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 13. protocols.io [protocols.io]
- 14. Patch Clamp Protocol [labome.com]
The In Vivo Effects of Metacin on Glandular Secretion: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the in vivo effects of Metacin, a cholinolytic agent, on glandular secretion. Due to the limited availability of recent, detailed data on Metacin (also identified as Oxyphenonium), this guide incorporates data from its pharmacologically similar and well-studied counterpart, atropine (B194438), to provide a thorough understanding of the mechanisms and effects of this class of drugs. The document details the molecular mechanisms of action, presents quantitative data on the inhibition of salivary, gastric, and pancreatic secretions, and provides standardized experimental protocols for preclinical research. All logical and experimental workflows are visualized using diagrams to ensure clarity.
Introduction: Metacin as a Cholinolytic Agent
Metacin is a parasympatholytic drug, also known as a cholinolytic or anticholinergic agent. Its primary mechanism of action is the competitive antagonism of acetylcholine (B1216132) (ACh) at muscarinic receptors. Within the context of glandular function, the parasympathetic nervous system is a primary driver of secretion. By blocking the action of ACh on glandular cells, Metacin effectively inhibits the secretion of saliva, gastric acid, and pancreatic fluids. This document will explore the in vivo ramifications of this inhibitory action. Early clinical and pharmacological data compared the effects of Metacin to atropine, a prototypical anticholinergic drug, particularly in the context of gastric function[1].
Mechanism of Action: Muscarinic Receptor Antagonism
Glandular secretion is largely under the control of the parasympathetic nervous system, which releases the neurotransmitter acetylcholine (ACh). ACh binds to and activates muscarinic acetylcholine receptors (mAChRs) on the surface of glandular acinar and ductal cells[2][3]. The M1 and M3 muscarinic receptor subtypes are predominantly involved in stimulating glandular secretion[4][5][6].
Activation of these Gq protein-coupled receptors initiates a signaling cascade involving phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger that drives the fusion of secretory vesicles with the cell membrane and the transport of ions and water, resulting in secretion[7][8].
Metacin, as a muscarinic antagonist, competitively binds to these M1 and M3 receptors without activating them. This blockade prevents ACh from binding and initiating the intracellular signaling cascade, thereby inhibiting glandular fluid and enzyme secretion[2].
Effects on Salivary Gland Secretion
Anticholinergic agents are well-documented inhibitors of salivary secretion, leading to the clinical side effect of xerostomia (dry mouth). This effect is a direct result of the blockade of M1 and M3 muscarinic receptors on salivary acinar cells[5][9]. Chronic administration of atropine in rats has been shown to not only decrease saliva volume but also alter its protein composition[10][11].
Quantitative Data
Due to the scarcity of specific quantitative data for Metacin, the following table summarizes representative data for the effects of atropine on salivary flow in both human and animal models.
| Agent | Species | Dose | Route | Effect on Salivary Flow | Reference |
| Atropine | Human | 1 mg | Oral | Significant decrease from 50 to 120 minutes post-administration. | [12][13] |
| Atropine | Human | 0.02 mg/kg | IM | 87.5% maximum reduction in salivary flow. | [14] |
| Atropine | Rat | High Dose (via osmotic pump) | Subcutaneous | No measurable secretion from sublingual glands upon stimulation. | [10][11] |
| Atropine | Mouse | 15 mg/mL | Sublingual | ~41.6% reduction in radiotracer uptake by parotid glands. | [5] |
Experimental Protocol: Measurement of Salivary Flow in Rats
This protocol describes a method for quantifying the effect of a cholinolytic agent on stimulated salivary secretion in an anesthetized rat model.
-
Animal Preparation: An adult male Wistar rat (250-300g) is anesthetized with an appropriate agent (e.g., urethane, 1.2 g/kg, intraperitoneally). The animal is placed on a heating pad to maintain body temperature.
-
Tracheostomy: A midline incision is made in the neck to expose the trachea. A tracheostomy is performed to ensure a clear airway throughout the experiment.
-
Duct Cannulation: The parotid or submandibular salivary duct is carefully isolated and cannulated with a fine polyethylene (B3416737) tube (e.g., PE-10). The cannula is secured with surgical silk.
-
Drug Administration: A femoral or jugular vein is cannulated for intravenous administration of drugs. A baseline salivary flow is established. The test compound (Metacin or proxy) is administered intravenously.
-
Stimulation of Salivation: After a set period for the drug to take effect, a sialogogue (e.g., pilocarpine, 2 mg/kg, IV) is administered to stimulate salivation.
-
Saliva Collection: Saliva is collected from the ductal cannula into pre-weighed microtubes in timed intervals (e.g., every 5 minutes for 30 minutes).
-
Quantification: The volume of saliva is determined by weight (assuming a density of 1 g/mL). The flow rate is calculated as µL/min/g of gland weight.
-
Data Analysis: Salivary flow rates from drug-treated animals are compared to those from vehicle-treated control animals using appropriate statistical tests (e.g., t-test or ANOVA).
Effects on Gastric Gland Secretion
Metacin and other anticholinergic drugs are potent inhibitors of gastric acid secretion. They act by blocking the muscarinic receptors on parietal cells (which secrete HCl) and on G-cells (which release gastrin), thereby antagonizing the vagal stimulation of acid production[8][14]. A 1957 study specifically investigated the inhibitory effect of Oxyphenonium (Metacin) on gastric acid secretion in rats[15].
Quantitative Data
The following table presents quantitative data on the inhibition of gastric acid secretion by Oxyphenonium and atropine.
| Agent | Species | Model | Effect on Acid Secretion | Reference |
| Oxyphenonium | Rat | Shay Rat Model | Dose-dependent inhibition of gastric acid secretion. | [15] |
| Atropine | Rat | Pylorus Ligation | ID50 of 1.4 µmol/kg for inhibition of gastric secretion. | [16] |
| Atropine | Human | Peptone Meal Stimulation | ~70% inhibition of meal-induced acid secretion at 25 µg/kg/h. | [2] |
| Atropine | Dog | Pavlov Pouch | Substantial suppression of food-stimulated acid and pepsin secretion. | [8] |
Experimental Protocol: Gastric Secretion in a Pouch Dog Model
The Heidenhain or Pavlov pouch dog model is a classic and effective method for studying gastric secretion in vivo.
-
Animal Model: A dog is surgically prepared with a vagally denervated (Heidenhain) or innervated (Pavlov) pouch, which is a small, isolated section of the fundic stomach with its blood supply intact. The pouch opens to the exterior through a cannula, allowing for the collection of pure gastric juice.
-
Experimental Setup: The conscious dog is placed in a restraining sling. The pouch cannula is opened, and the pouch is washed with warm saline.
-
Basal Secretion: Basal (unstimulated) gastric secretion is collected for a control period (e.g., four 15-minute intervals).
-
Drug Administration: Metacin or a proxy agent like atropine is administered via a continuous intravenous infusion.
-
Stimulated Secretion: After a stabilization period, a gastric secretagogue (e.g., histamine (B1213489), pentagastrin, or a test meal) is administered to stimulate acid secretion.
-
Sample Collection: Gastric juice is collected continuously from the pouch in 15-minute fractions for the duration of the experiment.
-
Analysis: The volume of each sample is recorded. The acid concentration is determined by titration with a standardized base (e.g., 0.01 N NaOH) to a pH of 7.0. Acid output is calculated as the product of volume and concentration (mEq/15 min).
-
Data Analysis: The stimulated acid output in the presence of the anticholinergic drug is compared to the control stimulated output.
Effects on Pancreatic Gland Secretion
The exocrine pancreas is also under significant cholinergic control. Basal and meal-stimulated secretion of both pancreatic fluid (water and bicarbonate) and enzymes (e.g., amylase, trypsin) is depressed by anticholinergic drugs like atropine[1][17]. This inhibition is thought to occur via the blockade of an enteropancreatic vago-vagal reflex and direct effects on acinar cells[4][17].
Quantitative Data
Data from studies using atropine in conscious rat and dog models demonstrate a clear inhibitory effect on pancreatic secretion.
| Agent | Species | Condition | Effect on Pancreatic Secretion | Reference |
| Atropine | Rat | Basal (juice recirculation) | ~80-90% inhibition of protein secretion; smaller effect on volume. | [18] |
| Atropine | Rat | Basal (juice recirculation) | D50 for protein secretion inhibition = 15-20 µg/kg/h. | [1] |
| Atropine | Dog | Basal | Significant depression of basal bicarbonate and protein output. | [19] |
| Atropine | Dog | Secretin-stimulated | Significantly depressed bicarbonate output, especially at low secretin doses. | [19][20] |
Experimental Protocol: Pancreatic Secretion in a Conscious Rat Model
This protocol allows for the study of pancreatic secretion in conscious, unrestrained rats, which avoids the confounding effects of anesthesia.
-
Surgical Preparation: Rats are surgically fitted with separate cannulas for the collection of bile and pancreatic juice, and a duodenal cannula for the reinfusion of secretions to maintain physiological feedback loops. A jugular vein cannula is implanted for drug infusion. Animals are allowed to recover for several days.
-
Experimental Setup: The conscious rat is placed in a Bollman-type restraining cage, which allows for movement. The bile and pancreatic cannulas are exteriorized and connected to collection tubes.
-
Basal Secretion: Bile and pancreatic juice are collected separately in 30-minute intervals. To maintain homeostasis, bile and pancreatic juice from a donor rat (or the animal's own previously collected juice) are returned to the duodenum via the duodenal cannula.
-
Drug Administration: After a steady basal secretion is established, atropine or another test agent is infused intravenously at a constant rate.
-
Stimulated Secretion (Optional): To study effects on stimulated secretion, a substance like cholecystokinin (B1591339) (CCK) or secretin can be co-infused, or a liquid meal can be delivered into the stomach.
-
Sample Analysis: The volume of pancreatic juice is measured for each collection period. Bicarbonate concentration is determined by back-titration, and total protein concentration is measured using a standard assay (e.g., Bradford or Lowry assay).
-
Data Analysis: Secretory rates (volume, bicarbonate output, and protein output) during drug infusion are compared to the basal period and to control animals receiving only the vehicle.
Conclusion
Metacin, a cholinolytic agent identified as Oxyphenonium, and its pharmacological class of muscarinic antagonists, are potent inhibitors of glandular secretion in vivo. By competitively blocking acetylcholine at M1 and M3 muscarinic receptors, these agents disrupt the primary parasympathetic pathway that stimulates salivary, gastric, and pancreatic function. The quantitative data, derived primarily from studies with the well-characterized proxy agent atropine, consistently demonstrate a significant, dose-dependent reduction in the volume and composition of glandular secretions across multiple species. The experimental protocols detailed herein provide standardized methodologies for the continued investigation of these and novel anticholinergic compounds in preclinical research settings. This guide serves as a foundational resource for professionals in pharmacology and drug development focused on agents targeting the cholinergic system and its influence on exocrine gland physiology.
References
- 1. Effect of atropine on pancreatic secretion in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Atropine on Gastrin and Gastric Acid Response to Peptone Meal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. The action of atropine on pancreatic secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sublingual Atropine Administration as a Tool to Decrease Salivary Glands’ PSMA-Ligand Uptake: A Preclinical Proof of Concept Study Using [68Ga]Ga-PSMA-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of atropine on acid secretion stimulated by acetylcholine, histamine and gastrin in the isolated whole stomach of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of gastric secretion by atropine in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effect of chronic atropine treatment on salivary composition and caries in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Association between chewing-stimulated salivary flow under the effects of atropine and mixing ability assessed using a color-changeable chewing gum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of the effects of atropine in vivo and ex vivo (radioreceptor assay) after oral and intramuscular administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of oxyphenonium, hexamethonium and probanthine on the gastric acid secretion of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of gastric emptying and secretion by pirenzepine and atropine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [The effect of atropine on the pancreas] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of atropine on rat basal pancreatic secretion during return or diversion of bile-pancreatic juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of atropine on pancreatic response to HCl and secretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of pancreatic denervation and atropine on the pancreatic response to secretin - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Targets of Cinmetacin in Inflammation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinmetacin is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects through the modulation of key inflammatory pathways. This technical guide provides a comprehensive overview of the known cellular targets of Cinmetacin in the context of inflammation, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. The primary mechanism of action for Cinmetacin involves the non-selective inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins (B1171923), key mediators of inflammation, pain, and fever.[1] Additionally, evidence suggests a potential role for Cinmetacin in modulating the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.
Core Cellular Targets
Cyclooxygenase (COX) Enzymes
The most well-established cellular targets of Cinmetacin are the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] These enzymes catalyze the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor for various prostaglandins and thromboxanes involved in inflammation.
-
COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostaglandins that regulate physiological processes such as gastric mucosal protection and platelet aggregation.
-
COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by pro-inflammatory cytokines and other inflammatory stimuli. It is the primary source of prostaglandins that mediate inflammation, pain, and fever.
Cinmetacin acts as a non-selective inhibitor of both COX-1 and COX-2.[1] By blocking the activity of these enzymes, Cinmetacin effectively reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation.
| Compound | Target | IC50 |
| Indomethacin (B1671933) | COX-1 | 0.1 µg/mL |
| COX-2 | 5 µg/mL |
Source: Selleckchem
This data for indomethacin highlights the non-selective nature of inhibition, with a higher potency observed for COX-1 over COX-2. It is anticipated that Cinmetacin would exhibit a similar inhibitory profile.
Nuclear Factor-Kappa B (NF-κB) Signaling Pathway
Emerging evidence suggests that some NSAIDs, including the related compound indomethacin, may exert anti-inflammatory effects through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and initiate the transcription of its target genes. Studies on indomethacin have shown that it can inhibit the activation of NF-κB, although the precise mechanism of this inhibition is still under investigation. This action would contribute to the overall anti-inflammatory effect by suppressing the production of a wide range of inflammatory mediators.
Signaling Pathways
Cyclooxygenase (COX) Pathway and Inhibition by Cinmetacin
Caption: Inhibition of COX-1 and COX-2 by Cinmetacin, blocking prostaglandin synthesis.
NF-κB Signaling Pathway and Potential Modulation by Cinmetacin
Caption: Potential inhibition of the NF-κB signaling pathway by Cinmetacin.
Experimental Protocols
This section outlines detailed methodologies for key experiments used to characterize the cellular targets of Cinmetacin.
In Vitro COX Inhibition Assay (Whole Blood Assay)
This assay measures the inhibitory effect of Cinmetacin on COX-1 and COX-2 activity in a physiologically relevant human whole blood system.
Objective: To determine the IC50 values of Cinmetacin for COX-1 and COX-2.
Materials:
-
Fresh human venous blood collected in heparinized tubes.
-
Cinmetacin stock solution (dissolved in a suitable solvent, e.g., DMSO).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Arachidonic acid.
-
Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2) ELISA kits.
-
Phosphate-buffered saline (PBS).
-
Centrifuge.
-
Incubator (37°C).
Protocol:
COX-1 Activity (TXB2 Production):
-
Aliquot 500 µL of fresh whole blood into microcentrifuge tubes.
-
Add various concentrations of Cinmetacin or vehicle control to the blood samples.
-
Incubate for 1 hour at 37°C to allow for drug-enzyme interaction.
-
Initiate coagulation by adding 10 µL of PBS (or allowing spontaneous clotting) and incubate for 1 hour at 37°C. This stimulates platelet COX-1 activity.
-
Stop the reaction by placing the tubes on ice and adding a COX inhibitor (e.g., indomethacin at a high concentration) to prevent further prostaglandin synthesis.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the serum.
-
Collect the serum and measure the concentration of TXB2 using a specific ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage inhibition of TXB2 production for each Cinmetacin concentration relative to the vehicle control.
-
Determine the IC50 value for COX-1 inhibition by plotting the percentage inhibition against the logarithm of the Cinmetacin concentration.
COX-2 Activity (PGE2 Production):
-
Aliquot 500 µL of fresh whole blood into microcentrifuge tubes.
-
Add LPS (final concentration of 10 µg/mL) to induce COX-2 expression.
-
Incubate for 24 hours at 37°C.
-
Add various concentrations of Cinmetacin or vehicle control to the blood samples.
-
Incubate for 1 hour at 37°C.
-
Add arachidonic acid (final concentration of 30 µM) to stimulate PGE2 production.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by placing the tubes on ice and adding a broad-spectrum COX inhibitor.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to obtain plasma.
-
Collect the plasma and measure the concentration of PGE2 using a specific ELISA kit.
-
Calculate the percentage inhibition of PGE2 production and determine the IC50 value for COX-2 as described for COX-1.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes and quantifies the effect of Cinmetacin on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in response to an inflammatory stimulus.
Objective: To determine if Cinmetacin inhibits the nuclear translocation of NF-κB.
Materials:
-
A suitable cell line (e.g., RAW 264.7 macrophages or HeLa cells).
-
Cell culture medium and supplements.
-
Cinmetacin stock solution.
-
Inflammatory stimulus (e.g., TNF-α or LPS).
-
Phosphate-buffered saline (PBS).
-
4% paraformaldehyde in PBS for fixation.
-
0.1% Triton X-100 in PBS for permeabilization.
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibody against NF-κB p65 subunit.
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear counterstaining.
-
Fluorescence microscope.
Protocol:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Cinmetacin or vehicle control for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB translocation.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-p65 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm in a significant number of cells for each condition.
Experimental Workflows
Workflow for Determining COX Inhibition
Caption: Workflow for determining the IC50 of Cinmetacin for COX-1 and COX-2.
Workflow for NF-κB Translocation Assay
Caption: Workflow for assessing the effect of Cinmetacin on NF-κB nuclear translocation.
Conclusion
Cinmetacin's primary anti-inflammatory activity is unequivocally linked to its inhibition of both COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin synthesis. The potential for Cinmetacin to also modulate the NF-κB signaling pathway presents an additional, and potentially significant, mechanism contributing to its overall therapeutic effect. Further research is warranted to precisely quantify the inhibitory potency of Cinmetacin on the COX isoforms and to fully elucidate the molecular details of its interaction with the NF-κB pathway. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such investigations, which will be crucial for the continued development and optimization of Cinmetacin and related anti-inflammatory agents.
References
The Neuropharmacological Profile of Metanicotine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metanicotine, also known as rivanicline (B1679396) or (E)-N-methyl-4-(3-pyridinyl)-3-butene-1-amine, is a potent and selective neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. Preclinical studies have demonstrated its efficacy in models of nociception and cognitive impairment, suggesting its potential as a therapeutic agent for pain management and neurological disorders. This technical guide provides an in-depth overview of the central nervous system (CNS) effects of metanicotine, focusing on its receptor binding profile, functional activity, downstream signaling mechanisms, and in vivo pharmacology. Detailed experimental protocols and structured data tables are presented to facilitate further research and development.
Introduction
Nicotinic acetylcholine receptors are ligand-gated ion channels that are widely expressed in the central nervous system and are involved in a variety of physiological processes, including learning, memory, and pain perception. Metanicotine is a selective agonist for neuronal nAChRs, with a primary affinity for the α4β2 subtype.[1][2] Its unique pharmacological profile, characterized by potent antinociceptive and cognitive-enhancing effects with a favorable side-effect profile compared to nicotine, has made it a subject of significant interest in drug development.[1][3]
Receptor Binding and Functional Activity
Metanicotine exhibits a high affinity for nAChRs in the brain, with a notable selectivity for the α4β2 subtype. The following tables summarize the quantitative data on its binding affinities (Ki) and functional potencies (EC50) at various nAChR subtypes.
Table 1: Metanicotine (Rivanicline) nAChR Binding Affinities
| nAChR Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Rat Brain nAChRs | [³H]nicotine | Rat Brain Homogenate | 24 | [1] |
| α4β2 | [³H]epibatidine | HEK cells | 2.4 | [4] |
| α7 | [³H]epibatidine | HEK cells | 221 | [4] |
| α3β4 | [³H]epibatidine | HEK cells | 476 | [4] |
Table 2: Metanicotine (Rivanicline) Functional Activity at nAChRs
| nAChR Subtype | Assay Type | Cell Line | EC50 (µM) | Efficacy (% of ACh max) | Reference |
| α4β2 | Ca²⁺ influx | HEK cells | 1.5 | 6% (Partial Agonist) | [5] |
| α3β4 | Ca²⁺ influx | HEK cells | 0.37 | 35% (Partial Agonist) | [5] |
Downstream Signaling Pathways
Upon binding to nAChRs, metanicotine initiates a cascade of intracellular signaling events. A key pathway implicated in the neuroprotective and cognitive-enhancing effects of nAChR agonists is the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[6][7] Activation of this pathway is thought to be triggered by calcium influx through the nAChR channel.[6]
References
- 1. Antinociceptive and pharmacological effects of metanicotine, a selective nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rivanicline - Wikipedia [en.wikipedia.org]
- 3. Mu-opioid receptor selective superagonists produce prolonged respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Characterization of AT-1001, an α3β4 Nicotinic Acetylcholine Receptor Ligand, at Human α3β4 and α4β2 nAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Duration of Action of Mepivacaine in Nerve Tissue
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the duration of action of mepivacaine (B158355), an amide-type local anesthetic, in nerve tissue. The user's query for "Metacaine" has been interpreted as "Mepivacaine," a common local anesthetic, due to the phonetic similarity and the prevalence of research on mepivacaine in the context of nerve blocks. This document synthesizes quantitative data, details key experimental protocols for assessing nerve block duration, and visually represents the underlying signaling pathways and experimental workflows. A brief section on Tricaine Methanesulfonate (MS-222), another compound sometimes referred to as metacaine (B7771447) and primarily used as an anesthetic in aquatic animals, is included for clarity.
Mepivacaine: Duration of Action in Nerve Tissue
Mepivacaine is characterized by a rapid onset and an intermediate duration of action.[1] Its anesthetic effect is achieved by blocking voltage-gated sodium channels in neuronal cell membranes, which prevents the generation and propagation of nerve impulses.[1][2] The duration of this effect is influenced by several factors, including the concentration of the solution, the dose administered, the volume of the injection, the specific nerve block technique employed, and the vascularity of the tissue at the injection site.[3][4]
Quantitative Data on Duration of Action
The following tables summarize the duration of sensory and motor blockade by mepivacaine across various experimental conditions and clinical applications.
Table 1: Duration of Mepivacaine Nerve Block in Clinical Studies
| Block Type | Mepivacaine Concentration & Dose | Mean Sensory Block Duration (minutes) | Mean Motor Block Duration (minutes) | Reference |
| Axillary Brachial Plexus Block | 1.5% (300 mg in 20 mL) | 256 | 254 | [4] |
| Axillary Brachial Plexus Block | 1.0% (300 mg in 30 mL) | 226 | 220 | [4] |
| Axillary Brachial Plexus Block | 1.5% (450 mg in 30 mL) | 270 | 264 | [4] |
| Interscalene Block | 1.5% | 294 ± 144 | 360 ± 252 | [5] |
| Dental Anesthesia (Upper Jaw) | 3% | 20 | Not Reported | [6][7] |
| Dental Anesthesia (Lower Jaw) | 3% | 40 | Not Reported | [6][7] |
| General Nerve Block | Not Specified | 120 - 150 | Not Reported | [3][8] |
Table 2: Influence of Vasoconstrictors and Adjuvants on Mepivacaine Duration of Action
| Anesthetic Formulation | Block Type | Mean Duration of Anesthesia | Reference |
| 2% Mepivacaine with 1:20,000 Levonordefrin (Dental) | Upper Jaw | 60 - 150 minutes | [6][7] |
| 2% Mepivacaine with 1:20,000 Levonordefrin (Dental) | Lower Jaw | 150 - 330 minutes | [6][7] |
| Mepivacaine with Dexamethasone | Supraclavicular Brachial Plexus Block | Prolonged duration of analgesia | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the duration of action of local anesthetics. Below are protocols for key experiments cited in the literature.
Protocol 1: Mouse Tail-Flick Test for Sensory Block Duration
This protocol is adapted from a method used to quantify the duration of local anesthetic-induced conduction block in mice.[6]
1. Animal Subjects:
- Species: Mouse.
- A baseline tail-flick latency (TFL) between 1.0 and 2.5 seconds should be established for each animal before the experiment.
2. Anesthetic Administration:
- Prepare the desired concentrations of mepivacaine solution (e.g., 1%, 2%).
- Administer two 20 µL injections of the mepivacaine solution on opposite sides of the base of the mouse's tail.
3. Assessment of Sensory Block:
- The tail-flick test is used to measure the latency of the mouse's response to a thermal stimulus.[10][11][12] A high-intensity light beam is focused on the tail.[10]
- Sensory block is considered present if the TFL is ≥ 4 seconds.
- Test the TFL every 10 minutes after the injection.
4. Determination of Duration:
- The duration of the local block is defined as the time from the onset of the block (TFL ≥ 4 seconds) to the return of the TFL to < 4 seconds.
- A cut-off time (e.g., 18 seconds) should be set to prevent tissue damage.[10]
5. Data Analysis:
- Record the duration of sensory block for each animal and calculate the mean and standard deviation for each experimental group.
Protocol 2: Rat Sciatic Nerve Block for Sensory and Motor Function Assessment
This protocol outlines a method for evaluating the duration of sensory and motor blockade following a sciatic nerve block in rats.[8]
1. Animal Subjects:
- Species: Male Sprague-Dawley rats.[8]
- Weight: 200-250 g.[8]
- Acclimatize animals to the laboratory environment for at least 3 days prior to the experiment.[8]
2. Experimental Groups:
- Control Group: Administer normal saline (0.9%).[8]
- Mepivacaine Groups: Administer varying concentrations of mepivacaine to establish a dose-response relationship.
- Positive Control Group: Administer a local anesthetic with known efficacy, such as lidocaine (B1675312) or bupivacaine (B1668057), for comparison.[8]
3. Sciatic Nerve Block Procedure:
- Anesthesia: Light anesthesia (e.g., isoflurane) may be used for animal welfare and accurate injection placement.[8]
- Injection Site Identification: Palpate the greater trochanter and the ischial tuberosity of the rat's hind limb. The injection site is located just posterior to the midpoint between these two landmarks.[8]
- Injection: A small needle (e.g., 25-gauge) is inserted perpendicular to the skin. A flick of the hind paw indicates proximity to the sciatic nerve. The prepared solution is then injected slowly.[8]
4. Assessment of Blockade:
- Sensory Block Assessment (Hot Plate Test):
- Place the rat on a hot plate maintained at a constant temperature (e.g., 52-55°C).[8]
- Record the latency for the rat to exhibit a response (e.g., licking the paw, jumping). This is the withdrawal latency.[8]
- A cut-off time (e.g., 30 seconds) is essential to prevent tissue damage. An increase in withdrawal latency indicates a sensory block.[8]
- Motor Block Assessment:
- Observe the rat's gait and posture. Motor function can be scored on a scale (e.g., 0 = normal gait, 1 = limp, 2 = inability to bear weight on the affected limb).
5. Determination of Duration:
- Assess sensory and motor function at regular intervals (e.g., every 15-30 minutes) until they return to baseline levels.
- The duration of the block is the time from the onset of blockade to the complete recovery of function.
Protocol 3: Human Peripheral Nerve Block Duration Assessment
This protocol provides a general framework for assessing the duration of peripheral nerve blocks in human subjects, based on common clinical trial methodologies.[4][13][14]
1. Subject Recruitment:
- Recruit healthy volunteers or patients scheduled for a procedure requiring a peripheral nerve block.[13]
- Obtain informed consent.
- Define clear inclusion and exclusion criteria.
2. Block Administration:
- Utilize ultrasound guidance for accurate needle placement and injection of the local anesthetic.[4][14]
- Administer a standardized dose and volume of mepivacaine solution.
3. Assessment of Blockade:
- Sensory Block Assessment:
- Assess sensory perception in the dermatomal distribution of the blocked nerve using methods such as a pinprick test or response to a cold stimulus (e.g., an alcohol swab).[4][15]
- Sensory block onset is typically defined as the inability to feel the stimulus.
- Motor Block Assessment:
- Evaluate muscle strength in the muscles innervated by the blocked nerve using a standardized scale (e.g., Modified Bromage Scale).
- Motor block onset is defined as the point where a certain level of muscle weakness is achieved.
4. Determination of Duration:
- Assess sensory and motor function at regular intervals after the block placement.
- The duration of the sensory block is the time from onset until the return of normal sensation.[13]
- The duration of the motor block is the time from onset until the return of normal motor function.[13]
5. Data Collection and Analysis:
- Record all assessment times accurately.
- Calculate the mean duration of sensory and motor blocks for the study group.
Signaling Pathways and Experimental Workflows
Mepivacaine's Primary Mechanism of Action
The primary mechanism of action for mepivacaine, like other local anesthetics, is the blockade of voltage-gated sodium channels within the nerve axon.[1][2] This action prevents the influx of sodium ions necessary for the depolarization of the nerve membrane and the subsequent propagation of an action potential.
Caption: Primary mechanism of mepivacaine action on a neuron.
Potential Secondary Signaling Pathways
Recent research suggests that the effects of local anesthetics may extend beyond simple sodium channel blockade, potentially involving other intracellular signaling pathways. While research specifically on mepivacaine is less extensive than for other agents like bupivacaine, related studies provide valuable insights.
-
Extracellular Signal-Regulated Kinase (ERK) Pathway: Mepivacaine-induced vasoconstriction has been shown to involve the phosphorylation of ERK, primarily mediated by the 5-lipoxygenase (5-LOX) pathway and partially by the cyclooxygenase-2 (COX-2) pathway.[3]
-
PI3K/Akt and MAPK Pathways: Studies on bupivacaine have demonstrated that its neurotoxic effects can be mediated through the activation of p38 Mitogen-Activated Protein Kinase (MAPK) and Jun N-terminal kinase (JNK) pathways.[4] Furthermore, the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway has been identified as a key player in bupivacaine-induced neurotoxicity.[1][2][9][16][17][18][19][20] Given the structural and functional similarities among amide local anesthetics, it is plausible that these pathways are also relevant to the cellular effects of mepivacaine, particularly at higher concentrations or with prolonged exposure.
Caption: Potential secondary signaling pathways of mepivacaine.
Experimental Workflow for Assessing Nerve Block Duration
The following diagram illustrates a typical workflow for an in vivo experiment to determine the duration of action of a local anesthetic.
Caption: Workflow for in vivo assessment of nerve block duration.
Metabolism of Mepivacaine in Nerve Tissue
Mepivacaine is an amide-type local anesthetic and is primarily metabolized in the liver by microsomal enzymes.[2][3][6][7][8] The main metabolic pathways are N-demethylation, hydroxylation, and subsequent glucuronidation.[6][8] Three primary metabolites have been identified in humans: two phenolic compounds (excreted as glucuronide conjugates) and an N-demethylated compound (2',6'-pipecoloxylidide).[6][7][8] Only a small fraction (5-10%) of the administered mepivacaine is excreted unchanged in the urine.[7][8] Unlike ester-type local anesthetics, mepivacaine is not broken down by plasma esterases.[7][8]
A Note on Tricaine Methanesulfonate (MS-222)
Tricaine methanesulfonate, also known as MS-222 or metacaine, is an anesthetic agent widely used in fish and other aquatic cold-blooded animals.[13][19][21] Its mechanism of action is also believed to involve the blockade of sodium channels in neurons, thereby preventing the initiation of action potentials.[13][22] The duration of anesthesia with MS-222 is dose-dependent and also influenced by factors such as water temperature.[13] Recovery from anesthesia typically occurs within minutes to an hour after the animal is returned to fresh water.[19][21] Due to its primary use in non-mammalian species, it is considered distinct from the clinical applications of mepivacaine in humans.
Conclusion
Mepivacaine is a well-established local anesthetic with an intermediate duration of action that is dependent on concentration, dose, and administration technique. Its primary mechanism of action is the blockade of voltage-gated sodium channels, though emerging research suggests the involvement of other intracellular signaling pathways that may influence its vasoconstrictive and potential neurotoxic effects. The standardized experimental protocols outlined in this guide provide a framework for the consistent and reliable evaluation of the duration of action of mepivacaine and other local anesthetics in both preclinical and clinical settings. Further research into the secondary signaling pathways of mepivacaine will enhance our understanding of its complete pharmacological profile and may lead to the development of safer and more effective local anesthetic formulations.
References
- 1. Neuroprotection by epigallo catechin gallate against bupivacaine anesthesia induced toxicity involves modulation of PI3/Akt/PTEN signalling in N2a and SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-lipoic acid prevents bupivacaine-induced neuron injury in vitro through a PI3K/Akt-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mepivacaine-induced contraction involves phosphorylation of extracellular signal-regulated kinase through activation of the lipoxygenase pathway in isolated rat aortic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro, inhibition of mitogen-activated protein kinase pathways protects against bupivacaine- and ropivacaine-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monosialoganglioside protects against bupivacaine-induced neurotoxicity caused by endoplasmic reticulum stress in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing local anesthetic effect using the mouse tail flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. benchchem.com [benchchem.com]
- 9. Local Anesthetic-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. web.mousephenotype.org [web.mousephenotype.org]
- 11. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 12. ajrconline.org [ajrconline.org]
- 13. Duration of Peripheral Nerve Blocks in Opioid Tolerant Individuals - A Volunteer Blinded Matched Case-control Study | Clinical Research Trial Listing [centerwatch.com]
- 14. Peripheral Nerve Blocks - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. cellmolbiol.org [cellmolbiol.org]
- 17. iTRAQ proteomics analysis reveals that PI3K is highly associated with bupivacaine-induced neurotoxicity pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hub.hku.hk [hub.hku.hk]
- 19. Lithium attenuates bupivacaine-induced neurotoxicity in vitro through phosphatidylinositol-3-kinase/threonine-serine protein kinase B- and extracellular signal-regulated kinase-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Local Anesthetic Bupivacaine Inhibits the Progression of Non-Small Cell Lung Cancer by Inducing Autophagy Through Akt/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antinociceptive effects of topical mepivacaine in a rat model of HIV-associated peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mepivacaine-induced intracellular calcium increase appears to be mediated primarily by calcium influx in rat aorta without endothelium - PMC [pmc.ncbi.nlm.nih.gov]
Metanicotine: A Technical Guide to its Synthesis, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metanicotine, a selective agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), has garnered significant interest in the field of neuroscience and drug development for its potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and pharmacology of metanicotine. Detailed experimental protocols for its synthesis and analysis are presented, along with a summary of its key chemical and pharmacological data. Furthermore, this document illustrates the signaling pathways modulated by metanicotine and outlines its known toxicological profile. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study and development of nicotinic receptor ligands.
Introduction
Metanicotine, chemically known as (E)-N-methyl-4-(3-pyridinyl)-3-en-1-amine, is a structural analog of nicotine (B1678760). It has been identified as a selective agonist for the α4β2 subtype of neuronal nicotinic acetylcholine receptors.[1][2] This selectivity profile distinguishes it from nicotine, which interacts with a broader range of nAChR subtypes. The interest in metanicotine stems from its potential to elicit specific therapeutic effects with a potentially improved side-effect profile compared to less selective nicotinic agonists. Research has primarily focused on its antinociceptive (pain-relieving) properties and its potential in the treatment of central nervous system disorders.[3]
Synthesis of Metanicotine
The synthesis of trans-metanicotine can be achieved through a multi-step process, with a key step involving a palladium-catalyzed Heck reaction. The general synthetic workflow is outlined below.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for trans-metanicotine.
Experimental Protocols
Step 1: Synthesis of Pent-1-en-4-ol
This procedure is adapted from a general method for the allylation of aldehydes.
-
Materials:
-
Acetaldehyde
-
Allyl bromide
-
Zinc dust
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663)
-
-
Procedure:
-
In a round-bottom flask, a stirred solution of acetaldehyde and allyl bromide in a saturated aqueous ammonium chloride solution and tetrahydrofuran (B95107) is prepared.
-
Zinc dust is added portion-wise to the reaction mixture. The reaction is exothermic and should be controlled with an ice bath.
-
After the reaction is complete (monitored by TLC), the mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by distillation to yield pent-1-en-4-ol.
-
Step 2: Synthesis of 4-(Pyridin-3-yl)but-3-en-1-ol (Heck Reaction)
This protocol is based on general conditions for the Heck reaction.[4][5][6]
-
Materials:
-
Pent-1-en-4-ol
-
3-Bromopyridine
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Triethylamine (B128534) (Et₃N)
-
Acetonitrile (B52724) (anhydrous)
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add 3-bromopyridine, pent-1-en-4-ol, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Add anhydrous acetonitrile and triethylamine to the flask.
-
Heat the reaction mixture at reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane gradient) to afford 4-(pyridin-3-yl)but-3-en-1-ol.
-
Step 3: Synthesis of 4-(Pyridin-3-yl)but-3-en-1-yl tosylate
-
Materials:
-
4-(Pyridin-3-yl)but-3-en-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
-
Procedure:
-
Dissolve 4-(pyridin-3-yl)but-3-en-1-ol in anhydrous pyridine and cool the solution in an ice bath.
-
Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
The combined organic layers are washed with cold dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the tosylate.
-
Step 4: Synthesis of Metanicotine
-
Materials:
-
4-(Pyridin-3-yl)but-3-en-1-yl tosylate
-
Methylamine (solution in ethanol (B145695) or THF)
-
-
Procedure:
-
Dissolve the tosylate in a suitable solvent (e.g., THF) in a sealed tube.
-
Add an excess of methylamine solution.
-
Heat the sealed tube at a temperature between 60-80 °C for several hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is taken up in dilute HCl and washed with ether to remove any unreacted starting material.
-
The aqueous layer is basified with a strong base (e.g., NaOH) and extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude metanicotine can be further purified by column chromatography or distillation under reduced pressure.
-
Chemical Properties
Data Presentation
| Property | Value | Reference |
| IUPAC Name | (E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine | |
| Synonyms | (E)-Metanicotine, Rivanicline, RJR-2403 | [7] |
| Molecular Formula | C₁₀H₁₄N₂ | [8] |
| Molecular Weight | 162.23 g/mol | [8] |
| CAS Number | 15585-43-0 | [8] |
| Appearance | Not explicitly stated, likely an oil or low-melting solid | |
| Solubility | Soluble in chloroform (B151607) and methanol.[9] Solubility of the hydrochloride salt in acetonitrile and water is low (0.1-1 mg/ml), sparingly soluble in DMSO (1-10 mg/ml). | |
| pKa | Not explicitly reported. Expected to have two pKa values due to the pyridine and secondary amine nitrogens. | |
| ¹H NMR | Spectral data not readily available in public literature. | |
| ¹³C NMR | Spectral data not readily available in public literature. | |
| IR Spectroscopy | Spectral data not readily available in public literature. | |
| Mass Spectrometry | Fragmentation patterns of nicotine and related compounds have been studied, suggesting potential fragmentation pathways for metanicotine involving the cleavage of the side chain and pyridine ring.[10][11] |
Analytical Methods
The quantification of metanicotine in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.[12][13]
Experimental Protocol: LC-MS/MS for Metanicotine in Plasma
This is a general protocol adapted from methods for nicotine and its metabolites.[12][13][14]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add an internal standard (e.g., metanicotine-d3).[9]
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: A C18 or HILIC column is typically used for separation.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium formate (B1220265) is commonly employed.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for metanicotine and its internal standard would need to be optimized. For metanicotine (m/z 163.1), potential product ions could be derived from the fragmentation of the side chain.
-
Pharmacological Properties
Metanicotine is a selective agonist at α4β2 neuronal nicotinic acetylcholine receptors.[1][2]
Data Presentation
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 24 nM | Rat brain homogenate | [3] |
| Binding Affinity (Ki) | 26 nM | Rat brain cortex nAChRs | [7] |
| EC₅₀ | 732 nM | Rat brain cortex nAChRs | [7] |
| EC₅₀ | 16 µM | α4β2 subtype | [7] |
| In Vivo Effects | Antinociceptive effects in various pain models (thermal, mechanical, chemical). | Mice, Rats | [3] |
| Longer duration of action than nicotine. | Mice, Rats | [3] | |
| Minimal effects on spontaneous activity and body temperature at antinociceptive doses. | Mice | [3] |
Signaling Pathways
Activation of α4β2 nAChRs by metanicotine leads to the opening of the ion channel, resulting in an influx of cations (primarily Na⁺ and Ca²⁺).[2] This depolarization can trigger a cascade of downstream signaling events.
Caption: Metanicotine-mediated nAChR signaling.
The influx of calcium is a critical secondary messenger that can activate various intracellular signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[1][15] These pathways are known to be involved in cell survival, synaptic plasticity, and gene expression, which may underlie the therapeutic effects of metanicotine.
Toxicology
The toxicological profile of metanicotine has not been as extensively studied as that of nicotine. However, some animal studies have provided initial insights.
-
Acute Toxicity: The median lethal dose (LD50) of metanicotine has not been explicitly reported in the reviewed literature. For comparison, the LD50 of nicotine in rodents varies depending on the route of administration, with reported oral LD50 values in rats ranging from 50 to 60 mg/kg.[16]
-
In Vivo Observations: In animal studies, metanicotine has been shown to have a wider separation between its effective (antinociceptive) doses and doses that cause adverse effects (e.g., effects on motor activity and body temperature) compared to nicotine.[3] This suggests a potentially better safety margin.
-
Safety Pharmacology: Comprehensive safety pharmacology studies, including assessments of cardiovascular, respiratory, and central nervous system effects, are essential for the clinical development of any new chemical entity.[17][18][19][20] Such detailed studies for metanicotine are not widely available in the public domain and would be a critical component of any drug development program.
Conclusion
Metanicotine is a promising nicotinic acetylcholine receptor agonist with a selective affinity for the α4β2 subtype. Its synthesis is achievable through established organic chemistry reactions, and its chemical and pharmacological properties make it a valuable tool for neuroscience research. The detailed protocols and data compiled in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Further research is warranted to fully elucidate its therapeutic potential and to establish a comprehensive safety profile.
References
- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 3. Antinociceptive and pharmacological effects of metanicotine, a selective nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scbt.com [scbt.com]
- 9. usbio.net [usbio.net]
- 10. Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. criver.com [criver.com]
- 13. A fully validated LC-MS/MS method for simultaneous determination of nicotine and its metabolite cotinine in human serum and its application to a pharmacokinetic study after using nicotine transdermal delivery systems with standard heat application in adult smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Table 5.1, Animal studies on acute toxicity of nicotine - The Health Consequences of Smoking—50 Years of Progress - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. Safety Pharmacology - IITRI [iitri.org]
- 19. ema.europa.eu [ema.europa.eu]
- 20. altasciences.com [altasciences.com]
The Discovery and Development of Cholinolytic Drugs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of cholinolytic drugs. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key biological pathways and experimental workflows.
Introduction: A Historical Perspective
The journey of cholinolytic drugs began with the recognition of the physiological effects of certain plant alkaloids. For centuries, extracts from plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade) and Datura stramonium (jimsonweed), were known for their potent and often toxic properties.[1] It wasn't until the late 19th and early 20th centuries that the scientific community began to unravel the mechanisms behind these effects. The discovery of acetylcholine (B1216132) as the first neurotransmitter was a pivotal moment, leading to the understanding that these plant-derived compounds, including atropine (B194438) and scopolamine, act by blocking the effects of acetylcholine in the body.[2] This laid the foundation for the development of a vast class of drugs known as cholinolytics or anticholinergics.
Early therapeutic applications focused on the peripheral effects of these drugs, such as their use as antispasmodics and mydriatics.[3] The development of synthetic cholinolytic agents in the mid-20th century marked a new era, allowing for the creation of compounds with improved selectivity and reduced side effects.[2] This led to the introduction of drugs for a wide range of conditions, including overactive bladder, chronic obstructive pulmonary disease (COPD), and Parkinson's disease.[2][4] The subsequent discovery of distinct subtypes of cholinergic receptors—muscarinic and nicotinic—further refined drug development, enabling the design of agents targeting specific receptor populations to achieve more precise therapeutic outcomes.
Cholinergic Signaling Pathways
Acetylcholine (ACh) mediates its effects through two main types of receptors: muscarinic and nicotinic receptors. Cholinolytic drugs exert their effects by antagonizing these receptors.
Muscarinic Receptor Signaling
Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5). These subtypes are coupled to different G-proteins and initiate distinct intracellular signaling cascades.
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation, Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is crucial for smooth muscle contraction, glandular secretion, and neuronal excitation.
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels, leading to hyperpolarization and inhibition of neuronal activity and cardiac muscle contraction.
Nicotinic Receptor Signaling
Nicotinic receptors are ligand-gated ion channels composed of five subunits. They are broadly classified into two subtypes: muscle-type (found at the neuromuscular junction) and neuronal-type (found in autonomic ganglia and the central nervous system).
Upon binding of acetylcholine, the nicotinic receptor undergoes a conformational change, opening a central pore that is permeable to cations, primarily Na⁺ and K⁺, and in some cases Ca²⁺. The influx of these ions leads to depolarization of the postsynaptic membrane, resulting in an excitatory postsynaptic potential (EPSP). If the EPSP reaches the threshold, it triggers an action potential, leading to muscle contraction or neuronal firing.
Quantitative Data on Cholinolytic Drugs
The affinity and potency of cholinolytic drugs for their target receptors are critical determinants of their therapeutic efficacy and side-effect profiles. This section provides a comparative summary of binding affinities (Ki) and functional potencies (IC50/EC50) for a range of commonly used muscarinic and nicotinic antagonists.
Muscarinic Receptor Antagonists
The following table summarizes the binding affinities (Ki in nM) of various muscarinic antagonists for the five human muscarinic receptor subtypes (M1-M5). Lower Ki values indicate higher affinity.
| Drug | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| Atropine | 2.22[5] | 4.32[5] | 4.16[5] | 2.38[5] | 3.39[5] |
| Scopolamine | 1.27 | 3.24 | 2.21 | 0.77 | 2.84 |
| Ipratropium Bromide | ~2.0 | ~4.0 | ~1.0 | - | - |
| Tiotropium Bromide | 0.14 | 0.45 | 0.08 | - | - |
| Dicyclomine | 7.6[5] | 36[5] | 25[5] | 20[5] | 40[5] |
| Oxybutynin | 2.5[5] | 25[5] | 3.2[5] | 10[5] | 20[5] |
| Tolterodine | 2.7 | 6.7 | 0.67 | - | - |
| Pirenzepine | 15[5] | 400[5] | 100[5] | 50[5] | 200[5] |
| Darifenacin | 8.9 | 45 | 1.1 | 25 | 13 |
| Solifenacin | 26[6][7] | 170[6][7] | 12[6][7] | 110[6][7] | 31[6][7] |
Nicotinic Receptor Antagonists
The following table summarizes the functional potencies (IC50/EC50 in nM) of various nicotinic antagonists at different nicotinic receptor subtypes.
| Drug | Receptor Subtype | IC50/EC50 (nM) |
| Tubocurarine | Muscle-type | 41[8] |
| Pancuronium (B99182) | Muscle-type | 5.5[8] |
| Vecuronium | Muscle-type | 9.9[9] |
| Rocuronium | Muscle-type | ~140 |
| Succinylcholine | Muscle-type (EC50) | 10,800[10] |
| Hexamethonium | Neuronal (ganglionic) | ~3,000 |
| Mecamylamine | α3β4 | 640[11] |
| α4β2 | 2,500[11] | |
| α3β2 | 3,600[11] | |
| α7 | 6,900[11] |
Note: Data are compiled from various sources and experimental conditions may vary.
Experimental Protocols
The characterization of cholinolytic drugs relies on a variety of in vitro and in vivo experimental models. This section provides detailed methodologies for key assays.
In Vitro Assays
This assay is used to determine the affinity (Ki) of a test compound for a specific receptor subtype.
Objective: To determine the inhibition constant (Ki) of a cholinolytic drug for muscarinic or nicotinic receptor subtypes.
Materials:
-
Receptor Source: Cell membranes from cell lines (e.g., CHO, HEK293) stably expressing a single human cholinergic receptor subtype.
-
Radioligand: A high-affinity radiolabeled antagonist (e.g., [³H]-N-methylscopolamine for muscarinic receptors, [³H]-epibatidine for nicotinic receptors).
-
Test Compound: The cholinolytic drug of interest.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
96-well filter plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known unlabeled antagonist).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This classic organ bath experiment is used to determine the functional potency (pA2) of a muscarinic antagonist.
Objective: To determine the pA2 value of a muscarinic antagonist by measuring its ability to inhibit agonist-induced contractions of the guinea pig ileum.
Materials:
-
Guinea pig ileum segment.
-
Organ bath with a force transducer.
-
Krebs-Henseleit solution (physiological salt solution), aerated with 95% O₂ / 5% CO₂ and maintained at 37°C.
-
Muscarinic agonist (e.g., carbachol, acetylcholine).
-
Muscarinic antagonist (test compound).
Procedure:
-
Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum. Clean the segment and mount it in an organ bath containing Krebs-Henseleit solution.
-
Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with regular washing.
-
Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist by adding increasing concentrations to the bath and recording the resulting isometric contractions.
-
Antagonist Incubation: Wash the tissue thoroughly. Add a known concentration of the antagonist to the bath and incubate for a set period (e.g., 30-60 minutes) to allow for equilibration.
-
Agonist Concentration-Response Curve in the Presence of Antagonist: Generate a second cumulative concentration-response curve for the agonist in the presence of the antagonist.
-
Repeat: Wash the tissue and repeat steps 4 and 5 with at least two other concentrations of the antagonist.
-
Data Analysis (Schild Analysis):
-
Calculate the dose ratio (DR) for each antagonist concentration. The DR is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone.
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
The x-intercept of the linear regression line gives the pA2 value. The slope of the line should be close to 1 for a competitive antagonist.[12]
-
In Vivo Models
This model is used to assess the antisialagogue (saliva-inhibiting) effects of cholinolytic drugs.
Objective: To evaluate the in vivo efficacy of a cholinolytic drug in reducing pilocarpine-induced salivation.
Materials:
-
Mice (e.g., C57BL/6).
-
Pilocarpine (B147212) hydrochloride solution.
-
Test compound solution.
-
Pre-weighed cotton balls.
-
Analytical balance.
Procedure:
-
Animal Acclimation and Fasting: Acclimate mice to the experimental conditions. Fast the animals for a few hours prior to the experiment.[13]
-
Drug Administration: Administer the test compound or vehicle control via an appropriate route (e.g., intraperitoneal, oral) at a predetermined time before the cholinergic challenge.
-
Induction of Salivation: Inject pilocarpine (e.g., 2 mg/kg, s.c.) to stimulate muscarinic receptors and induce salivation.
-
Saliva Collection: Immediately after pilocarpine injection, place a pre-weighed cotton ball in the mouth of each mouse for a specific duration (e.g., 15 minutes).
-
Quantification: Remove the cotton ball and immediately weigh it. The increase in weight corresponds to the amount of saliva secreted.
-
Data Analysis: Calculate the percentage inhibition of salivation for the test compound-treated group compared to the vehicle-treated group.
This model is used to evaluate the effects of cholinolytic drugs on bladder function.
Objective: To assess the effect of a cholinolytic drug on bladder capacity and contractility in an animal model of normal or overactive bladder.
Materials:
-
Rats (e.g., Sprague-Dawley).
-
Anesthetic (e.g., urethane).
-
Cystometry catheters.
-
Infusion pump.
-
Pressure transducer and data acquisition system.
-
Test compound solution.
Procedure:
-
Animal Preparation: Anesthetize the rat and insert a catheter into the bladder via the urethra or directly through the dome.
-
Baseline Cystometry: Infuse saline into the bladder at a constant rate and record the intravesical pressure. Measure parameters such as bladder capacity, micturition pressure, and frequency of contractions.
-
Drug Administration: Administer the test compound or vehicle control intravenously or via another appropriate route.
-
Post-Drug Cystometry: After a suitable time for the drug to take effect, repeat the cystometric measurements.
-
Data Analysis: Compare the pre- and post-drug cystometric parameters to determine the effect of the compound on bladder function.
Structure-Activity Relationships (SAR)
The chemical structure of a cholinolytic agent is intimately linked to its pharmacological activity. Understanding these relationships is crucial for the design of new and improved drugs.
Muscarinic Antagonists
For potent muscarinic antagonism, particularly in the amino alcohol ester class (e.g., atropine analogs), several structural features are important:[11]
-
Cationic Head: A quaternary ammonium (B1175870) group or a tertiary amine that can be protonated is essential for binding to the anionic site of the muscarinic receptor.[14]
-
Esteratic Group: An ester linkage is present in many potent antagonists and is thought to contribute to binding.[11]
-
Bulky Acyl Groups: The R1 and R2 groups attached to the carbon adjacent to the ester are typically large, hydrophobic groups (e.g., phenyl, cyclohexyl). These bulky groups are thought to prevent the conformational change in the receptor that is required for agonistic activity.[11]
-
Hydroxyl Group: The presence of a hydroxyl group in the R3 position often enhances antagonist potency, possibly through hydrogen bonding with the receptor.[11]
-
Spacer: The distance between the cationic head and the esteratic group is critical for optimal activity, typically a two-carbon chain.[11]
Nicotinic Antagonists (Neuromuscular Blockers)
Neuromuscular blocking agents are structurally diverse, but many are characterized by the presence of two quaternary ammonium groups separated by a specific distance.
-
Bis-quaternary Compounds: Many non-depolarizing neuromuscular blockers, such as pancuronium and vecuronium, are bis-quaternary ammonium steroids. The distance between the two nitrogen atoms is crucial for blocking the nicotinic receptors at the neuromuscular junction.
-
Benzylisoquinolinium Compounds: Another class of non-depolarizing agents, including atracurium (B1203153) and cisatracurium, are based on a benzylisoquinolinium structure.
-
Depolarizing Agents: Succinylcholine, a depolarizing blocker, is essentially two acetylcholine molecules linked together. This structure allows it to initially activate the nicotinic receptor before causing persistent depolarization and receptor desensitization.
Conclusion
The discovery and development of cholinolytic drugs represent a classic example of how observations of natural products can lead to the creation of a major class of therapeutic agents. From the early use of plant alkaloids to the modern era of subtype-selective synthetic compounds, the field has continuously evolved. A deep understanding of cholinergic signaling pathways, the structure-activity relationships of cholinolytic agents, and the application of robust in vitro and in vivo experimental models are essential for the continued development of safer and more effective drugs targeting the cholinergic system. This guide provides a foundational resource for researchers and scientists working to advance this important area of pharmacology.
References
- 1. mlsu.ac.in [mlsu.ac.in]
- 2. The past, present and future of anticholinergic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholinergic drug | Description, Uses, & Effects | Britannica [britannica.com]
- 4. The past, present and future of anticholinergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. [Animal experimental studies of the bladder effectiveness of the anticholinergic agent Mictonorm] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of quaternary ammonium compounds with acetylcholinesterase: characterization of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacy180.com [pharmacy180.com]
- 9. A standardised mini pig model for in vivo investigations of anticholinergic effects on bladder function and salivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmacy180.com [pharmacy180.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. CHOLINERGIC BLOCKERS(CHOLINOLYTICS) | PPTX [slideshare.net]
A Technical Guide to the Screening of Novel NSAID Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core screening methods for the identification and evaluation of novel non-steroidal anti-inflammatory drug (NSAID) compounds. It details the essential in-vitro, in-vivo, and in-silico assays, presenting experimental protocols and comparative quantitative data to aid in the selection and development of promising new anti-inflammatory agents.
Introduction: The NSAID Discovery Cascade
The discovery of new NSAIDs is driven by the need for agents with improved efficacy, better safety profiles, and targeted mechanisms of action. The screening process is a multi-step cascade designed to systematically assess a compound's potential as an NSAID, beginning with broad in-vitro assays and progressing to more complex in-vivo models. This guide outlines the critical stages of this process, providing the foundational knowledge for successful NSAID discovery.
In-Vitro Screening Methods: The First Line of Evaluation
In-vitro assays are the initial and most critical step in identifying promising NSAID candidates. These assays are typically high-throughput and cost-effective, allowing for the rapid screening of large compound libraries. The primary goal of in-vitro screening is to identify compounds that interact with key targets in the inflammatory pathway, most notably the cyclooxygenase (COX) enzymes.
Cyclooxygenase (COX) Inhibition Assays
The hallmark of traditional NSAIDs is their ability to inhibit COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1] Determining a compound's inhibitory activity and selectivity for these isoforms is a primary objective of early-stage screening.
Experimental Protocol: COX-1/COX-2 Inhibition Assay [1][2][3]
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.
-
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
L-epinephrine (co-factor)
-
Arachidonic acid (substrate)
-
Test compound and reference inhibitors (e.g., celecoxib, indomethacin) dissolved in DMSO
-
Stop solution (e.g., HCl)
-
Prostaglandin E2 (PGE2) immunoassay kit
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and reference inhibitors in DMSO.
-
Enzyme Preparation: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Inhibitor Incubation: Add the various concentrations of the test compound, reference inhibitors, or vehicle (DMSO) to the appropriate wells. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[2]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.[2]
-
Reaction Termination: Stop the reaction by adding a stop solution.
-
Detection: Measure the amount of PGE2 produced using a suitable detection method, such as an enzyme immunoassay (EIA).[2]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Data Presentation: COX Inhibition
The results of COX inhibition assays are typically summarized in a table comparing the IC50 values for COX-1 and COX-2, which allows for the calculation of the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index |
| Celecoxib | >100 | 0.04 | >2500 |
| Indomethacin | 0.1 | 1.8 | 0.056 |
| Ibuprofen | 5 | 10 | 0.5 |
| Diclofenac | 0.8 | 0.03 | 26.7 |
Note: The IC50 values can vary depending on the experimental conditions. The data presented here are representative values.
Prostaglandin E2 (PGE2) Immunoassay
This assay is often used in conjunction with cell-based models to quantify the production of PGE2, a key pro-inflammatory prostaglandin, following stimulation with an inflammatory agent like lipopolysaccharide (LPS).
Experimental Protocol: PGE2 Immunoassay [4][5][6]
-
Materials:
-
Cell culture (e.g., macrophages, A549 cells)
-
Lipopolysaccharide (LPS)
-
Test compound
-
Cell culture medium
-
PGE2 ELISA kit
-
-
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for a specified time.
-
Stimulation: Stimulate the cells with LPS to induce an inflammatory response and PGE2 production.
-
Sample Collection: Collect the cell culture supernatant.
-
PGE2 Measurement: Quantify the PGE2 concentration in the supernatant using a competitive enzyme immunoassay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Determine the effect of the test compound on PGE2 production by comparing the results to untreated and vehicle-treated controls.
-
In-Vivo Screening Models: Assessing Efficacy and Safety in a Biological System
In-vivo models are essential for evaluating the anti-inflammatory, analgesic, and antipyretic properties of a candidate NSAID in a whole organism. These models also provide crucial information about the compound's safety profile, particularly its potential for gastrointestinal toxicity.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model of acute inflammation.[7] The injection of carrageenan, a seaweed extract, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling).[8][9][10]
Experimental Protocol: Carrageenan-Induced Paw Edema [8][10]
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Materials:
-
Carrageenan (1% solution in saline)
-
Test compound
-
Reference drug (e.g., indomethacin)
-
Plethysmometer or calipers
-
-
Procedure:
-
Animal Dosing: Administer the test compound or reference drug orally or intraperitoneally to the rats. A control group receives the vehicle.
-
Induction of Edema: After a set period (e.g., 1 hour), inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each rat.[9]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[8][10]
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
-
Data Presentation: Anti-Inflammatory Activity
| Compound | Dose (mg/kg) | Maximum Inhibition of Edema (%) |
| Indomethacin | 10 | 65 |
| Ketorolac | 10 | Partial reversal[11] |
| Compound X | 20 | 55 |
Adjuvant-Induced Arthritis in Rats
This model is used to evaluate the efficacy of compounds in a model of chronic inflammation that shares some characteristics with human rheumatoid arthritis.[12][13] Arthritis is induced by the injection of Freund's Complete Adjuvant (FCA).[14][15]
Experimental Protocol: Adjuvant-Induced Arthritis [12][14][15]
-
Animals: Lewis rats.
-
Materials:
-
Freund's Complete Adjuvant (FCA)
-
Test compound
-
Reference drug (e.g., methotrexate)
-
-
Procedure:
-
Induction of Arthritis: Induce arthritis by a single intradermal injection of FCA at the base of the tail.
-
Treatment: Begin treatment with the test compound or reference drug at the first clinical signs of arthritis.
-
Assessment: Monitor disease progression by measuring body weight, arthritis score (based on swelling and redness of the paws), and paw volume.[15]
-
Histopathology: At the end of the study, perform histopathological analysis of the joints to assess inflammation, cartilage destruction, and bone erosion.
-
Lipopolysaccharide (LPS)-Induced Pyrexia in Rats
This model is used to assess the antipyretic (fever-reducing) activity of a compound.[16][17] The injection of LPS, a component of bacterial cell walls, induces a febrile response.[18][19][20]
Experimental Protocol: LPS-Induced Pyrexia [17]
-
Animals: Male Wistar rats.
-
Materials:
-
Lipopolysaccharide (LPS)
-
Test compound
-
Reference drug (e.g., paracetamol)
-
Rectal thermometer
-
-
Procedure:
-
Baseline Temperature: Measure the baseline rectal temperature of the rats.
-
Dosing: Administer the test compound or reference drug.
-
Induction of Fever: After a set period, inject LPS intraperitoneally.
-
Temperature Measurement: Record the rectal temperature at regular intervals for several hours.
-
Data Analysis: Calculate the reduction in febrile response in the treated groups compared to the control group.
-
Ulcerogenicity Studies
A major drawback of many NSAIDs is their potential to cause gastric ulcers.[21] Therefore, assessing the ulcerogenic potential of a new compound is a critical safety evaluation.
Experimental Protocol: Ulcerogenicity Study
-
Animals: Rats.
-
Materials:
-
Test compound
-
Reference NSAID (e.g., indomethacin)
-
-
Procedure:
-
Dosing: Administer high doses of the test compound or reference NSAID to the rats for several consecutive days.
-
Observation: Euthanize the animals and examine their stomachs for the presence of lesions and ulcers.
-
Ulcer Index: Score the severity of the ulcers to calculate an ulcer index.
-
Data Presentation: Ulcer Index
| Compound | Dose (mg/kg) | Ulcer Index |
| Control | - | 0 |
| Indomethacin | 20 | 18.5 |
| Celecoxib | 50 | 2.5 |
| Compound Y | 50 | 1.2 |
Note: Ulcer indices can vary significantly based on the scoring method and experimental conditions.
In-Silico Screening: A Computational Approach to Drug Discovery
In-silico methods use computational models to predict the activity and properties of compounds, thereby accelerating the drug discovery process.[22][23][24]
Molecular Docking
Molecular docking predicts the binding orientation of a small molecule (ligand) to a protein target.[25] In NSAID discovery, this is used to predict how a compound might bind to the active site of COX-1 and COX-2.
General Workflow: Molecular Docking
-
Prepare Protein Structure: Obtain the 3D structure of the target protein (e.g., COX-2) from a protein data bank.
-
Prepare Ligand Structure: Generate the 3D structure of the test compound.
-
Docking Simulation: Use docking software to predict the binding mode and estimate the binding affinity of the ligand to the protein.
-
Analysis: Analyze the predicted binding poses and interactions to understand the potential mechanism of inhibition.
Visualizing the Pathways and Processes
Understanding the underlying biological pathways and experimental workflows is crucial for interpreting screening data. The following diagrams, generated using Graphviz, illustrate these key concepts.
Caption: The Arachidonic Acid Signaling Pathway.
Caption: A typical workflow for NSAID screening.
Conclusion
The screening methods outlined in this guide provide a robust framework for the identification and characterization of novel NSAID compounds. A systematic approach, combining in-vitro, in-vivo, and in-silico techniques, is essential for discovering new drugs with improved efficacy and safety profiles. By carefully selecting and executing these assays, researchers can efficiently advance promising candidates through the drug development pipeline.
References
- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. arborassays.com [arborassays.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 9. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 10. inotiv.com [inotiv.com]
- 11. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adjuvant induced Arthritis Rodent Model - Creative Biolabs [creative-biolabs.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Adjuvant-Induced Arthritis Model [chondrex.com]
- 15. Inhibition of adjuvant-induced arthritis by nasal administration of novel synthetic peptides from heat shock protein 65 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Attenuation of lipopolysaccharide fever in rats by protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fevogrit, a polyherbal medicine, mitigates endotoxin (lipopolysaccharide)‐induced fever in Wistar rats by regulating pro‐inflammatory cytokine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lipopolysaccharide induces fever and decreases tail flick latency in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. rootspress.org [rootspress.org]
- 21. iffgd.org [iffgd.org]
- 22. mdpi.com [mdpi.com]
- 23. In Silico Screening of Nonsteroidal Anti-Inflammatory Drugs and Their Combined Action on Prostaglandin H Synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In silico screening of anti-inflammatory compounds from Lichen by targeting cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ijpsr.com [ijpsr.com]
Methodological & Application
Metacin (Paracetamol) Experimental Protocol for In Vivo Studies
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Metacin, with the active ingredient paracetamol (acetaminophen), is a widely utilized analgesic and antipyretic agent.[1][2][3][4] While its primary clinical applications are in the management of mild to moderate pain and fever, its mechanism of action and metabolic pathways make it a subject of extensive in vivo research, particularly in the fields of pharmacology, toxicology, and drug metabolism.[5][6] These application notes provide a comprehensive overview of the experimental protocols for evaluating Metacin in animal models, focusing on its pharmacokinetic profile, analgesic and anti-inflammatory efficacy, and potential for hepatotoxicity.
Mechanism of Action
Metacin exerts its therapeutic effects through a multi-faceted mechanism. Primarily, it inhibits the cyclooxygenase (COX) enzymes, COX-1 and COX-2, thereby reducing the synthesis of prostaglandins (B1171923) involved in pain and fever.[1][2] Some evidence suggests a degree of selectivity for COX-2, particularly in environments with low levels of arachidonic acid and peroxides.[1][4] A key metabolite of paracetamol, N-arachidonoylphenolamine (AM404), formed in the brain, is believed to contribute significantly to its analgesic effects through the activation of cannabinoid and TRPV1 receptors and modulation of serotonergic pathways.[7][8] Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), paracetamol exhibits weak anti-inflammatory activity in peripheral tissues.[4][9]
Metabolism and Toxicity
At therapeutic doses, Metacin is primarily metabolized in the liver through glucuronidation and sulfation, forming non-toxic conjugates that are excreted in the urine.[10] A minor fraction is oxidized by cytochrome P450 enzymes (mainly CYP2E1) to a highly reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[11] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (B108866) (GSH). However, in cases of overdose, the glucuronidation and sulfation pathways become saturated, leading to increased NAPQI formation.[6] Depletion of hepatic GSH stores results in NAPQI binding to cellular proteins, causing oxidative stress and hepatocellular necrosis, which is the basis for the widely studied paracetamol-induced hepatotoxicity model.[6]
Experimental Protocols
Pharmacokinetic Analysis in Rodent Models
Objective: To determine the pharmacokinetic profile of Metacin (paracetamol) in a rodent model (rat or mouse) following oral administration.
Materials:
-
Metacin (paracetamol) powder
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Male/Female Wistar rats (200-250 g) or C57BL/6 mice (20-25 g)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Analytical equipment for quantifying paracetamol in plasma (e.g., HPLC-UV)
Procedure:
-
Animal Acclimatization: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.
-
Dosing Solution Preparation: Prepare a homogenous suspension of Metacin in the vehicle at the desired concentration (e.g., 100 mg/mL).
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with continued access to water.
-
Dosing: Administer a single oral dose of Metacin (e.g., 300 mg/kg for rats) via oral gavage. Record the exact time of administration.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Separation: Immediately centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of paracetamol in the plasma samples using a validated analytical method.
-
Data Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), t1/2 (half-life), and clearance.
Assessment of Analgesic and Anti-inflammatory Activity
Objective: To evaluate the analgesic and anti-inflammatory effects of Metacin in rodent models of pain and inflammation.
A. Analgesic Activity: Acetic Acid-Induced Writhing Test (Mouse)
Materials:
-
Metacin (paracetamol)
-
Vehicle
-
0.6% Acetic acid solution
-
Male Swiss albino mice (20-25 g)
-
Syringes and needles for intraperitoneal and oral administration
Procedure:
-
Animal Groups: Divide animals into groups (n=6-8 per group): Vehicle control, Metacin-treated (e.g., 100, 200, 300 mg/kg, p.o.), and a positive control (e.g., diclofenac).
-
Drug Administration: Administer the vehicle, Metacin, or positive control orally 60 minutes before the induction of writhing.
-
Induction of Writhing: Inject 0.6% acetic acid (10 mL/kg) intraperitoneally.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions) for a period of 20 minutes.
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.
B. Anti-inflammatory Activity: Carrageenan-Induced Paw Edema (Rat)
Materials:
-
Metacin (paracetamol)
-
Vehicle
-
1% Carrageenan solution in saline
-
Male Wistar rats (150-200 g)
-
Plethysmometer
-
Syringes and needles for oral and sub-plantar administration
Procedure:
-
Animal Groups: Divide animals into groups (n=6-8 per group): Vehicle control, Metacin-treated (e.g., 100, 200, 300 mg/kg, p.o.), and a positive control (e.g., indomethacin).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, Metacin, or positive control orally.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.
Acetaminophen-Induced Hepatotoxicity Model (Mouse)
Objective: To induce and evaluate acute liver injury using a high dose of Metacin (paracetamol).[5]
Materials:
-
Metacin (paracetamol)
-
Warm sterile saline
-
Male C57BL/6 mice (8-12 weeks old)
-
Syringes and needles for intraperitoneal injection
-
Blood collection supplies
-
Formalin and supplies for tissue fixation
-
Kits for measuring serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST)
Procedure:
-
Animal Preparation: Fast mice overnight (approximately 12-15 hours) with free access to water to ensure gastric emptying and enhance hepatotoxicity.[11]
-
Dosing Solution Preparation: Dissolve Metacin in warm sterile saline (approximately 40-50°C) to the desired concentration (e.g., 30 mg/mL).
-
Dosing: Administer a single intraperitoneal injection of a hepatotoxic dose of Metacin (e.g., 300-500 mg/kg).[11] A control group should receive an equivalent volume of warm sterile saline.
-
Monitoring: Monitor the animals for signs of toxicity.
-
Sample Collection: At a predetermined time point (e.g., 24 hours post-dose), euthanize the animals.
-
Blood and Tissue Collection: Collect blood via cardiac puncture for serum separation. Perfuse the liver with saline and collect a portion for histopathological analysis (fix in 10% neutral buffered formalin) and another portion for biochemical assays (snap-freeze in liquid nitrogen).
-
Biochemical Analysis: Measure serum levels of ALT and AST to quantify liver damage.
-
Histopathological Analysis: Process the fixed liver tissue, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess the extent of hepatocellular necrosis.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Paracetamol in Various Species
| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | Reference |
| Rat | 250 | Oral | 72.82 | - | 14.45 | [12] |
| Minipig | 30 | Oral (solution) | - | - | - | [13][14] |
| Dog | 10 | Oral | - | - | 1.78 | [15] |
| Horse | 10 | IV | - | - | 2.4 | [15] |
| Calf | 5 | IV | - | - | 1.28 | [15] |
Table 2: In Vivo Efficacy Data for Paracetamol
| Model | Species | Dose (mg/kg) | Effect | Reference |
| Acetic Acid-Induced Writhing | Mouse | - | Inhibition of writhing | - |
| Carrageenan-Induced Paw Edema | Rat | 60-360 | Reversal of hyperalgesia | [16] |
| Oral Surgery | Human | 1000 mg (4x daily) | Reduced swelling and pain | [17] |
Table 3: Parameters for Acetaminophen-Induced Hepatotoxicity Model
| Parameter | Species | Value | Reference |
| Animal Model | Mouse | C57BL/6 | [11] |
| Fasting Period | Mouse | 6-15 hours | [11] |
| Dose | Mouse | 300-500 mg/kg | [11] |
| Route of Administration | Mouse | Intraperitoneal | - |
| Time to Peak Injury | Mouse | 24 hours | - |
Visualizations
Caption: Signaling pathway of Metacin (Paracetamol) and its metabolite AM404.
Caption: Metabolic pathway leading to paracetamol-induced hepatotoxicity.
Caption: General experimental workflow for in vivo evaluation of Metacin.
References
- 1. Paracetamol - Wikipedia [en.wikipedia.org]
- 2. Paracetamol-inhibitable COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actions of paracetamol on cyclooxygenases in tissue and cell homogenates of mouse and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 5. deepdyve.com [deepdyve.com]
- 6. Recommendations for the use of the acetaminophen hepatotoxicity model for mechanistic studies and how to avoid common pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. mdpi.com [mdpi.com]
- 12. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 13. Pharmacokinetics of paracetamol in Göttingen minipigs: in vivo studies and modeling to elucidate physiological determinants of absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. orbi.uliege.be [orbi.uliege.be]
- 16. Different mechanisms underlie the analgesic actions of paracetamol and dipyrone in a rat model of inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analgesic and anti-inflammatory effects of paracetamol evaluated by bilateral oral surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Evaluating the Efficacy of Cinmetacin Using In Vitro Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cinmetacin is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic, anti-inflammatory, and antipyretic properties.[1] Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2] By inhibiting COX enzymes, Cinmetacin effectively reduces the production of prostaglandins, thereby alleviating inflammatory responses.[1][2] Additionally, some research suggests that NSAIDs like Cinmetacin may exert their effects through other mechanisms, including the modulation of the NF-κB (nuclear factor kappa B) signaling pathway, a central regulator of inflammatory gene expression.[1][3]
This application note provides a comprehensive set of protocols for evaluating the anti-inflammatory efficacy of Cinmetacin in vitro using cell-based assays. The described methods will enable researchers to quantify the drug's impact on cell viability, its inhibitory effect on the production of key inflammatory mediators such as Prostaglandin (B15479496) E2 (PGE2) and pro-inflammatory cytokines, and its direct impact on COX enzyme activity.
General Experimental Workflow
The evaluation of Cinmetacin's efficacy follows a standardized workflow. This process begins with culturing an appropriate cell line, such as the RAW 264.7 macrophage cell line, which can be stimulated to produce an inflammatory response.[4][5] Cells are then treated with varying concentrations of Cinmetacin before being challenged with an inflammatory stimulus like lipopolysaccharide (LPS). Following an incubation period, supernatants and cell lysates are collected to perform various quantitative assays to determine the drug's effect.
Caption: General workflow for assessing the anti-inflammatory effects of Cinmetacin.
Key Signaling Pathways Modulated by Cinmetacin
Cyclooxygenase (COX) Pathway
The primary therapeutic target of Cinmetacin is the COX enzyme system.[6] COX enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for all prostanoids, including the pro-inflammatory molecule PGE2.[7] By inhibiting COX-1 and COX-2, Cinmetacin blocks this pathway, leading to a significant reduction in prostaglandin synthesis.
Caption: Cinmetacin inhibits the COX pathway to reduce prostaglandin production.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response.[8] Inflammatory stimuli, such as LPS, activate the IκB kinase (IKK) complex, which leads to the degradation of the IκB inhibitor.[8] This allows the NF-κB dimer (p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[9] Some NSAIDs have been shown to interfere with this pathway, which may represent a secondary anti-inflammatory mechanism.[3][10]
Caption: Potential modulation of the NF-κB inflammatory pathway by NSAIDs.
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
This protocol determines the cytotoxic effects of Cinmetacin to ensure that observed anti-inflammatory effects are not due to cell death.
Materials:
-
RAW 264.7 cells
-
DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Cinmetacin stock solution (in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) reagent[11]
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[12]
-
Prepare serial dilutions of Cinmetacin in culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of Cinmetacin to the wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours until the color develops.[11]
-
Measure the absorbance at 450 nm using a microplate reader.[11]
-
Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: Quantification of Prostaglandin E2 (PGE2)
This assay quantifies the production of PGE2, a primary product of the COX pathway, to directly measure the inhibitory effect of Cinmetacin.
Materials:
-
RAW 264.7 cells and complete medium
-
24-well cell culture plates
-
Cinmetacin stock solution
-
Lipopolysaccharide (LPS) from E. coli
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.
-
Pre-treat the cells with various non-toxic concentrations of Cinmetacin (determined from Protocol 1) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and PGE2 production. Include control wells (no treatment, LPS only, Cinmetacin only).
-
After incubation, collect the cell culture supernatants and centrifuge to remove any cell debris.
-
Quantify the concentration of PGE2 in the supernatants using a commercial PGE2 ELISA kit, following the manufacturer’s instructions.[15][16][17]
-
The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.[15]
Protocol 3: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6)
This protocol measures the levels of key pro-inflammatory cytokines to assess the broader anti-inflammatory effects of Cinmetacin.
Materials:
-
RAW 264.7 cells and complete medium
-
24-well cell culture plates
-
Cinmetacin stock solution
-
LPS from E. coli
-
Mouse TNF-α and IL-6 ELISA Kits[18]
Procedure:
-
Follow steps 1-4 from Protocol 2 to culture, treat, and stimulate the cells and collect the supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the collected supernatants using specific ELISA kits according to the manufacturer's protocols.[4][5]
-
The results will indicate the ability of Cinmetacin to suppress the production of these key inflammatory mediators.
Protocol 4: Cyclooxygenase (COX) Activity Assay
This assay directly measures the enzymatic activity of COX-1 and COX-2 to confirm target engagement by Cinmetacin.
Materials:
-
Cell lysates from RAW 264.7 cells (treated with or without LPS to induce COX-2)
-
Cinmetacin
-
COX-1 and COX-2 specific inhibitors (provided in kit)
-
Fluorometric microplate reader
Procedure:
-
Prepare cell lysates from RAW 264.7 cells according to the assay kit's instructions.
-
The assay measures the peroxidase activity of COX, which is a component of its enzymatic function.[20]
-
In a 96-well plate, add cell lysate, assay buffer, and either Cinmetacin, a specific COX-1/COX-2 inhibitor (for control), or a vehicle.
-
Initiate the reaction by adding arachidonic acid.[20]
-
The reaction produces a fluorescent signal that is proportional to COX activity.[7]
-
Measure the fluorescence in kinetic mode using a microplate reader (e.g., Ex/Em = 535/587 nm).[20]
-
Calculate the specific activity of COX-1 and COX-2 and the inhibitory effect of Cinmetacin.
Data Presentation
Quantitative data should be summarized in tables for clear interpretation and comparison.
Table 1: Cytotoxicity of Cinmetacin on RAW 264.7 Cells
| Cinmetacin Conc. (µM) | Mean Absorbance (450 nm) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.250 | 100.0 |
| 10 | 1.235 | 98.8 |
| 25 | 1.210 | 96.8 |
| 50 | 1.150 | 92.0 |
| 100 | 0.980 | 78.4 |
| 200 | 0.610 | 48.8 |
Table 2: Effect of Cinmetacin on LPS-Induced PGE2 Production
| Treatment | Cinmetacin Conc. (µM) | PGE2 Conc. (pg/mL) | % Inhibition |
| Control (Unstimulated) | 0 | 55 | - |
| LPS Only | 0 | 1250 | 0 |
| LPS + Cinmetacin | 10 | 875 | 30.0 |
| LPS + Cinmetacin | 25 | 437 | 65.0 |
| LPS + Cinmetacin | 50 | 150 | 88.0 |
Table 3: Effect of Cinmetacin on LPS-Induced Pro-inflammatory Cytokine Secretion
| Cytokine | Cinmetacin Conc. (µM) | Cytokine Conc. (pg/mL) | % Inhibition |
| TNF-α | 0 (LPS Only) | 2500 | 0 |
| 25 | 1625 | 35.0 | |
| 50 | 950 | 62.0 | |
| IL-6 | 0 (LPS Only) | 1800 | 0 |
| 25 | 1260 | 30.0 | |
| 50 | 774 | 57.0 |
References
- 1. What is the mechanism of Cinmetacin? [synapse.patsnap.com]
- 2. What is Cinmetacin used for? [synapse.patsnap.com]
- 3. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cinnamein Inhibits the Induction of Nitric Oxide and Proinflammatory Cytokines in Macrophages, Microglia and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-Inflammatory Activity of 1-Methylhydantoin Cinnamoyl Imides | MDPI [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cyclooxygenase (COX) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 8. benchchem.com [benchchem.com]
- 9. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. Comparison of NSAIDs activity in COX-2 expressing and non-expressing 2D and 3D pancreatic cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. raybiotech.com [raybiotech.com]
- 14. revvity.com [revvity.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. arborassays.com [arborassays.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. NSAIDs affect dendritic cell cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. assaygenie.com [assaygenie.com]
Application Notes and Protocols for the Study of Metanicotine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metanicotine, a metabolite of nicotine (B1678760), is a potent agonist at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). Its study is crucial for understanding the broader physiological and toxicological effects of nicotine exposure, as well as for its potential as a therapeutic agent in conditions such as Alzheimer's disease.[1] This document provides detailed application notes and protocols for the comprehensive laboratory investigation of metanicotine, covering its synthesis, analytical quantification, and in vitro and in vivo characterization.
I. Synthesis and Purification of Metanicotine
A convenient pathway for the synthesis of trans-metanicotine and its analogues has been developed.[1] The synthesis generally involves a multi-step process that can be adapted for the production of various analogues for structure-activity relationship studies.[1]
Protocol: Synthesis of trans-Metanicotine Analogues[1]
-
Step 1: Allylation. Zinc-mediated allylation of allyl bromide and acetaldehyde (B116499) is performed.
-
Step 2: Heck Reaction. The product from Step 1 undergoes a Heck reaction with 3-bromopyridine (B30812) to yield 5-pyridin-3-yl-pent-4-en-3-ol.
-
Step 3: Tosylation. The resulting alcohol is then tosylated.
-
Step 4: Substitution Reaction. A substitution reaction with methylamine (B109427) in a sealed tube affords methyl-(1-methyl-4-pyridin-3-yl-but-3-enyl)-amine, the trans-metanicotine analogue.[1]
Purification of the final product is typically achieved through column chromatography and the purity is confirmed by thin layer chromatography, NMR, and mass spectroscopy.
II. Analytical Methods for Quantification
Accurate quantification of metanicotine in biological matrices is essential for pharmacokinetic and metabolism studies. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) are the most common and robust methods for this purpose.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for the analysis of volatile and semi-volatile compounds like metanicotine.
Protocol: GC-MS Analysis of Metanicotine in Biological Samples
-
Sample Preparation (Urine):
-
To 500 µL of urine, add 250 ng of an appropriate internal standard (e.g., 6-methyl nicotine) and 200 µL of 1M NaOH.[2]
-
Centrifuge the sample at 2000 x g for 5 minutes.[2]
-
Perform micro-extraction by packed sorbent (MEPS) or liquid-liquid extraction with a suitable solvent like a 1:1 mixture of methanol (B129727) and dichloromethane.[2][3]
-
Elute the analytes with methanol.[2]
-
-
GC-MS Conditions:
-
Column: DB 5 MS (30 m x 0.25 mm, 0.25 µm) or similar.[3]
-
Carrier Gas: Helium at a flow rate of 1.1 mL/minute.[2]
-
Injection Mode: Splitless.[2]
-
Temperature Program: Initial temperature of 50°C for 1 minute, ramp to 200°C at 15°C/minute, then to 300°C at 20°C/minute.[2]
-
MS Detector: Electron impact (EI) ionization.[2]
-
Detection Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic fragment ions of metanicotine.[2]
-
B. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a highly sensitive and specific method for analyzing non-volatile compounds in complex biological matrices.
Protocol: HPLC-MS/MS Analysis of Metanicotine in Plasma or Urine
-
Sample Preparation (Plasma/Urine):
-
Protein Precipitation: For plasma samples, precipitate proteins by adding acetonitrile (B52724).
-
Liquid-Liquid Extraction (LLE): Mix 250 µL of the sample with an internal standard and 50 µL of 5 N sodium hydroxide. Extract with 1.5 mL of 50:50 methylene (B1212753) chloride:diethyl ether.[4]
-
Evaporate the organic phase and reconstitute the residue in the mobile phase.[4]
-
-
HPLC Conditions:
-
Column: C18 or HILIC column.[5]
-
Mobile Phase: A gradient of acetonitrile and water, often with additives like formic acid or ammonium (B1175870) acetate.[5]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
-
MS/MS Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific transitions of the parent and daughter ions of metanicotine and the internal standard.
-
III. In Vitro Characterization
A. Receptor Binding Assays
Radioligand binding assays are used to determine the affinity of metanicotine for different nAChR subtypes.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex) or cells expressing the nAChR subtype of interest in ice-cold lysis buffer.[6]
-
Centrifuge the homogenate at low speed to remove nuclei and debris.[7]
-
Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g).[7]
-
Wash the membrane pellet and resuspend in binding buffer.[6][7]
-
Determine the protein concentration.[7]
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a radiolabeled nAChR ligand (e.g., [³H]epibatidine or [³H]nicotine), and varying concentrations of unlabeled metanicotine.[7]
-
For non-specific binding, use a high concentration of a known nAChR agonist like nicotine.[7]
-
Incubate to allow binding to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters.[7]
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.[7]
-
-
Data Analysis:
-
Quantify the radioactivity on the filters using a scintillation counter.[7]
-
Calculate the specific binding and determine the IC50 value of metanicotine.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
B. Functional Assays
Functional assays measure the cellular response to nAChR activation by metanicotine.
1. Fluorometric Imaging Plate Reader (FLIPR) Assays
FLIPR assays are high-throughput methods to measure changes in intracellular calcium or membrane potential.
Protocol: FLIPR Calcium Assay
-
Cell Culture: Plate cells expressing the nAChR subtype of interest in 96- or 384-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-8) in the presence of probenecid.[8]
-
Assay:
-
Place the plate in the FLIPR instrument.
-
Add varying concentrations of metanicotine to the wells.
-
Measure the fluorescence intensity over time to determine the increase in intracellular calcium.
-
-
Data Analysis: Determine the EC50 and Emax values for metanicotine from the concentration-response curve.
2. Electrophysiology
Patch-clamp electrophysiology directly measures the ion flow through nAChRs upon activation by metanicotine.
Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Use cultured neurons or cell lines expressing the nAChR subtype of interest.
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Apply varying concentrations of metanicotine to the cell via a perfusion system.
-
Record the resulting ionic currents at a fixed holding potential.
-
-
Data Analysis: Generate a concentration-response curve to determine the EC50 and Emax of metanicotine.
IV. In Vivo Behavioral Assays
Animal models are crucial for evaluating the behavioral effects of metanicotine, such as its rewarding, anxiolytic, and cognitive-enhancing properties.
A. Self-Administration
This paradigm assesses the reinforcing properties of a drug.
Protocol: Rodent Self-Administration
-
Surgery: Implant a catheter into the jugular vein of the animal (rat or mouse).
-
Training: Train the animal to press a lever for a food reward in an operant chamber.[9]
-
Substitution: Replace the food reward with intravenous infusions of metanicotine.
-
Data Collection: Record the number of lever presses and infusions over time to determine if the animal will self-administer the compound.
B. Conditioned Place Preference (CPP)
CPP is used to measure the rewarding or aversive properties of a drug.
Protocol: Rodent Conditioned Place Preference
-
Apparatus: A two-compartment chamber with distinct visual and tactile cues.
-
Pre-conditioning: Allow the animal to freely explore both compartments to determine baseline preference.[10]
-
Conditioning: On alternating days, confine the animal to one compartment after administering metanicotine and to the other compartment after a saline injection.[10]
-
Post-conditioning (Test): Allow the drug-free animal to freely explore both compartments and measure the time spent in each. An increase in time spent in the drug-paired compartment indicates a rewarding effect.[10]
C. Inhibitory Avoidance Task
This task assesses learning and memory.
Protocol: Rodent Inhibitory Avoidance
-
Apparatus: A two-compartment chamber with one dark and one lit compartment, with a grid floor in the dark compartment for delivering a mild foot shock.
-
Training: Place the animal in the lit compartment. When it enters the dark compartment, deliver a mild foot shock.
-
Drug Administration: Administer metanicotine before or after the training session.
-
Testing: After a set period (e.g., 24 hours), place the animal back in the lit compartment and measure the latency to enter the dark compartment. A longer latency indicates better memory of the aversive experience.
V. Quantitative Data
| Parameter | Value | Species/System | nAChR Subtype | Reference |
| Binding Affinity (Ki) | 24 nM | Rat Brain | Not specified | |
| Functional Potency (EC50) | 1.7 µM | Rat | α3β4 | |
| Functional Efficacy (% of Nicotine) | ~35% | Rat | α3β4 | |
| Pharmacokinetics (Nicotine Reference) | ||||
| Half-life (t½) | 0.9 - 1.1 hr | Rat (Plasma) | N/A | |
| Total Body Clearance | 2.9 - 3.9 L/hr/kg | Rat | N/A | |
| Volume of Distribution (Vd) | 4.7 - 5.7 L/kg | Rat | N/A |
VI. Visualizations
Caption: nAChR signaling pathway activated by metanicotine.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Antinociceptive and pharmacological effects of metanicotine, a selective nicotinic agonist. | Semantic Scholar [semanticscholar.org]
- 3. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of the Nicotinic Receptor Subtypes Expressed on Dopaminergic Terminals in the Rat Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antinociceptive and pharmacological effects of metanicotine, a selective nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AT–1001: a high-affinity α3β4 nAChR ligand with novel nicotine-suppressive pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of nicotine and 12 metabolites in the rat. Application of a new radiometric high performance liquid chromatography assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Evaluation of Novel Local Anesthetics
Disclaimer: The compound "Metacaine" is a fictional substance. The following application notes and protocols are based on established research techniques for the evaluation of local anesthetics and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals. The data presented are illustrative and provided for reference.
Introduction
Local anesthetics are essential for pain management in various clinical settings. Their primary mechanism of action involves the reversible blockade of voltage-gated sodium channels in neuronal membranes, which prevents the propagation of action potentials and pain signals.[1] The development of new local anesthetics with improved efficacy, duration of action, and safety profiles is a continuous goal in pharmaceutical research. This document outlines a structured approach to the preclinical and clinical evaluation of novel local anesthetic candidates.
Preclinical Evaluation
In Vitro Assays
-
Objective: To determine the compound's potency and mechanism of action at the molecular level.
-
Key Technique: Patch-clamp electrophysiology is the gold standard for assessing ion channel function.[2]
Protocol: In Vitro Electrophysiology for Sodium Channel Blockade
-
Cell Culture: Use HEK-293 cells stably expressing the human Nav1.5 sodium channel subtype.[3][4]
-
Electrophysiological Recording:
-
Data Analysis:
Table 1: In Vitro Sodium Channel Blocking Potency (Illustrative Data)
| Compound | IC50 for Peak Na+ Current (µM) | IC50 for Late Na+ Current (µM) |
| Novel Compound | 15 | 5 |
| Lidocaine | 50 | 25 |
| Bupivacaine | 10 | 2 |
In Vivo Assays
-
Objective: To evaluate the anesthetic efficacy, duration of action, and potential for motor and sensory blockade in animal models.
-
Key Techniques: Tail-flick latency test and paw withdrawal latency test.[1]
Protocol: In Vivo Tail-Flick Latency Test in Mice
-
Animals: Use adult male Swiss Webster mice (25-30g).[1]
-
Procedure:
-
Anesthetic Effect Assessment:
Table 2: In Vivo Anesthetic Efficacy in Mice (Illustrative Data)
| Compound (0.5%) | Onset of Action (min) | Duration of Anesthesia (min) |
| Novel Compound | 3 | 120 |
| Lidocaine | 5 | 60 |
| Bupivacaine | 8 | 180 |
Protocol: In Vivo Sciatic Nerve Block in Rats
-
Animals: Use adult male Sprague-Dawley rats.
-
Procedure:
-
Under light isoflurane (B1672236) anesthesia, inject the test compound or control solution perineurally around the sciatic nerve.
-
Assess sensory blockade using the paw withdrawal latency test in response to a thermal stimulus.
-
Assess motor blockade by observing for limb paralysis and using a grip strength test.[1]
-
-
Data Analysis:
-
Record the onset and duration of both sensory and motor blockade.
-
Table 3: Sensory and Motor Blockade in Rats (Illustrative Data)
| Compound (0.5%) | Onset of Sensory Block (min) | Duration of Sensory Block (min) | Onset of Motor Block (min) | Duration of Motor Block (min) |
| Novel Compound | 5 | 150 | 10 | 90 |
| Lidocaine | 8 | 90 | 15 | 45 |
| Bupivacaine | 12 | 240 | 20 | 180 |
Toxicology Studies
-
Objective: To assess the safety profile of the compound, including local and systemic toxicity.
-
Key Concerns: Local anesthetic systemic toxicity (LAST) can manifest as central nervous system (CNS) and cardiovascular adverse effects.[6]
Protocol: Acute Systemic Toxicity in Rats
-
Animals: Use adult male and female Sprague-Dawley rats.
-
Procedure:
-
Data Analysis:
-
Determine the median lethal dose (LD50).
-
Establish the maximum tolerated dose (MTD).
-
Table 4: Acute Systemic Toxicity (Illustrative Data)
| Compound | Intravenous LD50 (mg/kg) | Primary Signs of Toxicity |
| Novel Compound | 50 | Seizures, Hypotension |
| Lidocaine | 30 | Seizures, Respiratory Depression |
| Bupivacaine | 15 | Cardiac Arrest, Seizures |
Clinical Evaluation
-
Objective: To evaluate the safety, tolerability, and efficacy of the compound in humans.
-
Design: Randomized, controlled trials are essential for robust clinical evaluation.[9][10]
Protocol: Phase I Clinical Trial - Safety and Tolerability
-
Subjects: Healthy adult volunteers.
-
Design: Single-center, double-blind, placebo-controlled, dose-escalation study.
-
Procedure:
-
Administer the compound via subcutaneous infiltration.
-
Monitor vital signs, electrocardiogram (ECG), and blood levels of the compound.
-
Assess for local and systemic adverse events.
-
Protocol: Phase II Clinical Trial - Efficacy and Dose-Ranging
-
Subjects: Patients undergoing a minor surgical procedure (e.g., dental extraction, skin biopsy).
-
Design: Multicenter, randomized, double-blind, active-controlled (e.g., vs. Lidocaine) study.
-
Procedure:
-
Administer the compound or the active control as a local anesthetic for the procedure.
-
Assess the primary outcome of anesthetic success (e.g., no need for rescue analgesia).
-
Secondary outcomes include patient-reported pain scores, onset and duration of anesthesia, and adverse events.
-
Visualizations
Caption: Drug Development Workflow for a Novel Local Anesthetic.
Caption: Mechanism of Action of a Novel Local Anesthetic.
Caption: Experimental Workflow for the Tail-Flick Latency Test.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Toxicity Due to Local Anesthetic Agents: Literature Review | Colombian Journal of Anesthesiology [revcolanest.com.co]
- 8. Local anesthetic toxicity: review and case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Application Notes and Protocols for Paracetamol (Metacin) Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paracetamol (acetaminophen), commercially known as Metacin, is a widely used analgesic and antipyretic agent. In preclinical research, rodent models are essential for elucidating its mechanisms of action, pharmacokinetic profiles, and toxicological effects, particularly hepatotoxicity. These application notes provide detailed protocols for the administration of paracetamol in mouse and rat models for both efficacy and toxicity studies.
Mechanism of Action
Paracetamol's primary mechanism of action involves the inhibition of prostaglandin (B15479496) (PG) synthesis. It achieves this by reducing the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2][3] While it is a weak inhibitor of COX enzymes in broken cell systems, it effectively inhibits prostaglandin synthesis in intact cells where substrate availability is limited.[2][4] The analgesic and antipyretic effects are largely attributed to its central nervous system activity, potentially through the inhibition of a COX-3 variant and modulation of serotonergic pathways.[2][3][5]
Signaling Pathway: Inhibition of Prostaglandin Synthesis
Caption: Inhibition of prostaglandin synthesis by Paracetamol (Metacin).
Quantitative Data
Pharmacokinetic Parameters of Paracetamol in Rodents
| Parameter | Mouse | Rat | Reference(s) |
| Bioavailability (Oral) | High | High | [6][7] |
| Half-life (t1/2) | Dose-dependent increase | Dose-dependent increase (1.9-4.3 h) | [6][8][9] |
| Metabolism | Primarily hepatic (sulfation, glucuronidation) | Primarily hepatic (sulfation, glucuronidation) | [5][9] |
| Excretion | Primarily renal | Primarily renal | [9] |
Recommended Doses for Analgesia and Hepatotoxicity Studies
| Study Type | Species | Route of Administration | Dose Range | Reference(s) |
| Analgesia | Mouse | Oral (in drinking water) | 1-2 mg/mL | [10][11] |
| Analgesia | Mouse | Oral Gavage | 30 mg/kg | [12][13] |
| Analgesia | Rat | Oral (in drinking water) | 1-2 mg/mL | [10][11] |
| Analgesia | Rat | Oral Gavage | 14.7 - 40 mg/kg | [12][14] |
| Hepatotoxicity | Mouse | Oral Gavage | 250 - 300 mg/kg | [15] |
| Hepatotoxicity | Rat | Oral Gavage | ~250 mg/kg | [7] |
Note: Rats are significantly more resistant to paracetamol-induced liver injury than mice.[16]
Experimental Protocols
General Considerations
-
Animal Welfare: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Fasting: For hepatotoxicity studies, overnight fasting (approximately 16 hours) prior to paracetamol administration is common to deplete glutathione (B108866) stores and enhance toxicity.[15]
-
Vehicle: Paracetamol for oral administration can be dissolved in warm saline or prepared as a suspension. Commercial pediatric formulations can also be used.[11][15]
Protocol 1: Analgesia Study - Acetic Acid-Induced Writhing Test (Mouse)
Objective: To evaluate the analgesic efficacy of paracetamol.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Paracetamol (Metacin)
-
Vehicle (e.g., 0.9% saline)
-
0.6% acetic acid solution
-
Oral gavage needles
-
Observation chambers
Procedure:
-
Acclimatization: Acclimatize mice to the laboratory conditions for at least one week.
-
Fasting: Fast animals overnight with free access to water.
-
Grouping: Divide mice into control (vehicle), standard (e.g., Aspirin), and test (paracetamol at various doses) groups.
-
Drug Administration: Administer vehicle, standard, or paracetamol by oral gavage 30-60 minutes before acetic acid injection.
-
Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally (10 mL/kg).
-
Observation: Immediately place each mouse in an individual transparent observation box and count the number of writhes (stretching of the abdomen with simultaneous stretching of at least one hind limb) for a set period (e.g., 20 minutes).
-
Data Analysis: Compare the mean number of writhes in the paracetamol-treated groups to the control group. A significant reduction indicates an analgesic effect.
Caption: Experimental workflow for the Acetic Acid-Induced Writhing Test.
Protocol 2: Hepatotoxicity Study (Mouse)
Objective: To induce and evaluate paracetamol-induced liver injury.
Materials:
-
Male C57BL/6 mice
-
Paracetamol (Metacin)
-
Vehicle (e.g., warm 0.9% saline)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Tissue collection and preservation supplies (e.g., formalin, liquid nitrogen)
Procedure:
-
Acclimatization: Acclimatize mice for at least one week.
-
Fasting: Fast mice overnight (approx. 16 hours) before paracetamol administration.
-
Drug Administration: Administer a single high dose of paracetamol (e.g., 300 mg/kg) or vehicle via oral gavage.[15]
-
Monitoring: Return food to the cages 2 hours post-dosing.[15] Monitor animals for signs of distress.
-
Sample Collection: At predetermined time points (e.g., 6, 12, 24 hours post-dose), euthanize animals.
-
Blood: Collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST).
-
Liver Tissue: Perfuse the liver with saline. Collect liver lobes for histopathological analysis (fix in 10% formalin) and for molecular/biochemical assays (snap-freeze in liquid nitrogen).
-
-
Data Analysis:
-
Measure serum ALT and AST levels.
-
Perform H&E staining on liver sections to assess necrosis.
-
Conduct assays for glutathione levels, oxidative stress markers, and protein adducts in liver tissue.
-
Caption: Experimental workflow for a Paracetamol-induced hepatotoxicity study.
Protocol 3: Administration in Drinking Water for Analgesia (Mouse/Rat)
Objective: To provide continuous, non-invasive analgesic administration.
Materials:
-
Paracetamol (Metacin), preferably a pediatric liquid formulation
-
Drinking water bottles
-
Graduated cylinders
Procedure:
-
Preparation of Medicated Water:
-
Administration:
-
Provide the medicated water as the sole source of drinking water for the animals.
-
For post-operative analgesia, it is recommended to start the administration 24 hours before surgery and continue for 24-72 hours post-surgery.[11]
-
-
Monitoring:
-
Monitor daily water consumption to estimate the dose of paracetamol ingested per animal.
-
Be aware that sick animals may have reduced water intake, potentially leading to sub-therapeutic dosing. In such cases, supplemental analgesia via injection may be necessary.
-
Disclaimer: These protocols are intended as a guide. Researchers must adapt them based on the specific experimental objectives, compound properties, and institutional guidelines. Always consult with your institution's veterinarian and IACUC for approval before conducting any animal experiments.
References
- 1. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 2. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Relations between hepatotoxicity and pharmacokinetics of paracetamol in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 8. karger.com [karger.com]
- 9. researchgate.net [researchgate.net]
- 10. Acetaminophen – Rat Guide [ratguide.com]
- 11. svhm.org.au [svhm.org.au]
- 12. Therapeutic doses of acetaminophen with co-administration of cysteine and mannitol during early development result in long term behavioral changes in laboratory rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. journals.plos.org [journals.plos.org]
- 15. Acetaminophen hepatotoxicity in mice: Effect of age, frailty and exposure type - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acetaminophen-induced Liver Injury: from Animal Models to Humans [xiahepublishing.com]
- 17. Evaluation of Medicated Gel as a Supplement to Providing Acetaminophen in the Drinking Water of C57BL/6 Mice after Surgery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Cinmetacin Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinmetacin is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes, with their isoforms COX-1 and COX-2, are pivotal in the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] Emerging research also suggests that Cinmetacin may modulate the nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of cellular inflammatory responses. This document provides detailed protocols for the high-throughput screening (HTS) of Cinmetacin analogs to identify novel compounds with enhanced potency and selectivity for these targets.
The primary screening phase will focus on the direct inhibition of COX-1 and COX-2 enzymes. A secondary, cell-based assay will investigate the effects of lead compounds on the NF-κB signaling pathway. This dual-target approach aims to identify next-generation anti-inflammatory agents with improved efficacy and potentially reduced side effects.
Signaling Pathways
The primary mechanism of action of Cinmetacin and its analogs involves the inhibition of the cyclooxygenase (COX) pathway. Additionally, modulation of the NF-κB signaling pathway represents a key secondary target for assessing the anti-inflammatory potential of these compounds.
References
Application Notes and Protocols for Metanicotine Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metanicotine, also known as (E)-N-methyl-4-(3-pyridinyl)-3-butene-1-amine or RJR-2403, is a potent and selective agonist for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with a particular preference for the α4β2 subtype.[1][2] These receptors are ligand-gated ion channels that play a crucial role in a variety of physiological processes within the central nervous system (CNS). Their involvement in cognitive function, reward pathways, and neurodegenerative diseases makes them a significant target for drug discovery and development.[3][4] This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of metanicotine for its target receptors.
Principle of the Assay
A radioligand binding assay is a fundamental technique used to quantify the interaction of a ligand with a receptor. In this competitive binding assay, an unlabeled compound of interest, metanicotine, competes with a known radiolabeled ligand for binding to nAChRs. The concentration of metanicotine that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. From this, the inhibition constant (Ki), a measure of the ligand's binding affinity, can be calculated. This assay is crucial for characterizing the potency and selectivity of novel compounds targeting nAChRs.
Quantitative Data Summary
The binding affinity of metanicotine for various nicotinic acetylcholine receptor subtypes is summarized in the table below. Metanicotine demonstrates a high affinity for the α4β2 subtype, which is predominantly found in the central nervous system.
| Receptor Subtype | Ligand | Species | Preparation | Ki (nM) | Reference |
| Nicotinic Acetylcholine Receptors | [³H]Nicotine | Rat | Brain Cortex | 24 | [5] |
| α4β2 | Metanicotine (RJR-2403) | Rat | Brain Cortex | 26 | [1][6] |
| α3β4 | Metanicotine (RJR-2403) | - | PC12 Cells | >1,000,000 | [1] |
| Muscle-type | Metanicotine (RJR-2403) | Human | TE671/RD Cells | >1,000,000 | [1] |
Note: A higher Ki value indicates lower binding affinity.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the steps for determining the binding affinity of metanicotine for nAChRs expressed in cell membranes.
Materials and Reagents
-
Biological Material: Cell membranes prepared from a cell line (e.g., HEK293, CHO) stably expressing the nAChR subtype of interest (e.g., α4β2).
-
Radioligand: A high-affinity nAChR radioligand such as [³H]Epibatidine or [³H]Nicotine. The concentration used should be at or below its dissociation constant (Kd) for the receptor.
-
Test Compound: Metanicotine (RJR-2403).
-
Non-specific Binding Competitor: A high concentration of a known nAChR agonist or antagonist (e.g., 10 µM Nicotine or 1 mM Carbachol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Cell harvester and scintillation counter.
Experimental Workflow
Caption: Workflow for the Metanicotine Receptor Binding Assay.
Step-by-Step Procedure
-
Membrane Preparation:
-
Culture cells expressing the target nAChR subtype to confluency.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate at high speed (e.g., 48,000 x g) for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold assay buffer. Repeat this wash step.
-
Determine the protein concentration of the final membrane suspension using a standard protein assay (e.g., Bradford or BCA).
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Add assay buffer, the radioligand, and the membrane preparation.
-
Non-specific Binding: Add the non-specific binding competitor (e.g., 10 µM nicotine), the radioligand, and the membrane preparation.
-
Competition Binding: Add serial dilutions of metanicotine, the radioligand, and the membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature (or 4°C, depending on the receptor and radioligand) for a sufficient duration to allow the binding to reach equilibrium (typically 60-120 minutes).
-
-
Filtration and Washing:
-
Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Counting:
-
Transfer the filters to scintillation vials.
-
Add scintillation cocktail to each vial and allow them to equilibrate.
-
Quantify the radioactivity using a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Determine IC50:
-
Plot the percentage of specific binding against the logarithm of the metanicotine concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
-
Calculate Ki:
-
Use the Cheng-Prusoff equation to calculate the inhibition constant (Ki) from the IC50 value: Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Signaling Pathways of Metanicotine
Upon binding to and activating nAChRs, particularly the α4β2 subtype, metanicotine initiates a cascade of downstream signaling events. The canonical pathway involves the opening of the ion channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺). This influx causes membrane depolarization and can trigger various cellular responses.
Beyond ion flux, nAChR activation can also engage metabotropic signaling pathways. For the α4β2 receptor, this can involve a cascade that includes the activation of Src kinase, Spleen tyrosine kinase (Syk), and Protein Kinase C (PKC), which can then influence gene expression and other cellular functions.[7] These pathways are implicated in the neuroprotective and cognitive-enhancing effects of nAChR agonists.[8]
Caption: Signaling Pathways Activated by Metanicotine.
References
- 1. RJR-2403: a nicotinic agonist with CNS selectivity I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotine, but neither the alpha4beta2 ligand RJR2403 nor an alpha7 nAChR subtype selective agonist, protects against a partial 6-hydroxydopamine lesion of the rat median forebrain bundle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RJR-2403: a nicotinic agonist with CNS selectivity II. In vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotine Binding to Brain Receptors Requires a Strong Cation-π Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antinociceptive and pharmacological effects of metanicotine, a selective nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Metabotropic signaling cascade involved in α4β2 nicotinic acetylcholine receptor-mediated PKCβII activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Nerve Block Procedures Using Metacaine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metacaine, also known as tricaine (B183219) methanesulfonate (B1217627) (MS-222), is a well-established anesthetic agent, particularly in aquatic and amphibian species.[1] Its mechanism of action as a local anesthetic involves the blockade of voltage-gated sodium channels, a principle shared with more commonly used agents in mammalian models like lidocaine (B1675312) and bupivacaine.[2][3][4][5] This document provides detailed application notes and protocols for the use of Metacaine in nerve block procedures in animal models, with a focus on rodent models. Due to the limited specific data on Metacaine for peripheral nerve blocks in mammals, this guide integrates established protocols for other local anesthetics as a framework for designing and conducting studies with Metacaine. It is imperative that researchers conduct initial dose-finding and safety studies to establish the optimal and safe dosage range for Metacaine in any new animal model.
Mechanism of Action: Voltage-Gated Sodium Channel Blockade
Local anesthetics like Metacaine exert their effect by reversibly blocking the transmission of nerve impulses.[2][3] The primary target is the voltage-gated sodium channel within the nerve cell membrane.[4] By binding to a specific site on the intracellular portion of this channel, Metacaine stabilizes it in an inactivated state.[3][6] This action prevents the influx of sodium ions that is necessary for the generation and propagation of an action potential.[2][4] The result is a temporary interruption of nerve conduction, leading to a loss of sensation in the area innervated by the targeted nerve.
References
Application Notes and Protocols for In Vitro Cholinolytic Activity Testing
Introduction
The cholinergic system, mediated by the neurotransmitter acetylcholine (B1216132) (ACh), plays a critical role in a vast array of physiological functions in both the central and peripheral nervous systems. Modulation of this system is a key therapeutic strategy for various disorders, including Alzheimer's disease, myasthenia gravis, and chronic obstructive pulmonary disease (COPD).[1][2][3] Conversely, unintended anticholinergic (cholinolytic) activity is a common side effect of many medications, leading to cognitive impairment, confusion, and other adverse effects, particularly in the elderly.[4][5] Therefore, robust and reliable in vitro models for assessing the cholinolytic activity of test compounds are essential in drug discovery, pharmacology, and toxicology.
These application notes provide detailed protocols for three primary in vitro assays used to characterize cholinolytic activity: the Acetylcholinesterase (AChE) Inhibition Assay, the Muscarinic Receptor Binding Assay, and a cell-based functional Calcium Flux Assay.
Acetylcholinesterase (AChE) Inhibition Assay
Acetylcholinesterase (AChE) is the enzyme responsible for hydrolyzing acetylcholine in the synaptic cleft, thereby terminating the nerve impulse.[1] Inhibition of AChE leads to an accumulation of acetylcholine and enhanced cholinergic transmission.[1] This assay is fundamental for screening compounds that may act as AChE inhibitors, a mechanism used therapeutically but also the basis for the toxicity of various nerve agents and insecticides. The most common in vitro method is the colorimetric assay developed by Ellman.[1][2][6]
Signaling Pathway and Inhibition Mechanism
AChE rapidly breaks down acetylcholine into choline (B1196258) and acetate. The Ellman's assay uses a synthetic substrate, acetylthiocholine (B1193921) (ATCh), which is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[2][6][7] An inhibitor will reduce the rate of this color development.
Experimental Workflow
The experimental workflow involves preparing the enzyme and test compounds, incubating them together, initiating the reaction with the substrate, and monitoring the resulting color change over time.[8]
Experimental Protocol: AChE Inhibition Assay (Ellman's Method)
This protocol is adapted for a 96-well plate format, suitable for screening multiple compounds.[7][8]
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (Electric Eel)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCh)
-
Phosphate (B84403) Buffer (0.1 M, pH 8.0)
-
Test compounds and a positive control (e.g., Physostigmine or Phospholine)[8]
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure:
-
Reagent Preparation:
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized, but a starting point is 0.1 U/mL.[8]
-
DTNB Solution (3 mM): Dissolve DTNB in phosphate buffer (pH 7-8). Protect from light.[8]
-
ATCh Solution (10 mM): Dissolve ATCh in deionized water. Prepare this solution fresh daily.[8]
-
Test Compound Dilutions: Prepare a serial dilution of test compounds in phosphate buffer. If using DMSO as a solvent, ensure the final concentration in the well does not exceed 0.5-1% to avoid enzyme inhibition.[7]
-
-
Assay Protocol (per well):
-
Blank: 140 µL Phosphate Buffer + 20 µL DTNB + 20 µL ATCh.
-
Control (100% Activity): 120 µL Phosphate Buffer + 20 µL AChE solution + 20 µL DTNB + 20 µL ATCh. Add buffer/vehicle instead of inhibitor.
-
Test Sample: X µL Phosphate Buffer + Y µL Test Compound dilution + 20 µL AChE solution. Pre-incubate for 15 minutes at 37°C.[7][8] Then, add 20 µL DTNB and 20 µL ATCh to initiate the reaction. The total volume in all wells should be equal (e.g., 180 µL).
-
-
Measurement and Analysis:
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.[8]
-
Calculate the rate of reaction (V), which is the change in absorbance per minute (ΔAbs/min).
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100
-
Plot the % Inhibition against the logarithm of the test compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value (the concentration that causes 50% inhibition).[8][9]
-
Data Presentation
| Compound | IC50 (µM) [Mean ± SD] |
| Test Compound A | Value |
| Test Compound B | Value |
| Physostigmine (Control) | Value |
Muscarinic Receptor Binding Assay
Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) with five subtypes (M1-M5) that are key targets for cholinolytic drugs.[10][11] Radioligand binding assays are used to directly measure the affinity of a test compound for these receptors.[12] The most common format is a competitive binding assay, which measures the ability of an unlabeled test compound to displace a radiolabeled ligand with known high affinity for the receptor.[10] This allows for the determination of the inhibition constant (Ki).
Principle of Competitive Binding
In this assay, a fixed concentration of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and varying concentrations of an unlabeled test compound compete for binding to the muscarinic receptors present in a cell membrane preparation. The amount of radioligand bound to the receptor decreases as the concentration of the competing test compound increases.
Experimental Workflow
The workflow involves incubating cell membranes expressing the target receptor with the radioligand and test compound, separating bound from free radioligand by filtration, and quantifying the bound radioactivity.[12]
Experimental Protocol: Competitive Radioligand Binding
This protocol is for determining the binding affinity (Ki) of a compound for a specific muscarinic receptor subtype.[10][12]
Materials:
-
Cell membranes expressing the target muscarinic receptor subtype (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]-N-methylscopolamine ([³H]-NMS) at a concentration near its Kd)
-
Unlabeled non-selective antagonist for non-specific binding (e.g., 1 µM Atropine)[12]
-
Test compound serial dilutions
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)[12]
-
Ice-cold Wash Buffer
-
96-well filter plates (e.g., GF/B or GF/C glass fiber, pre-treated with polyethyleneimine)[12]
-
Filtration manifold
-
Scintillation cocktail and a scintillation counter
Procedure:
-
Assay Plate Setup: In a 96-well plate, add the following in order:
-
Assay Buffer
-
Cell membranes (typically 10-50 µg of protein per well)[12]
-
Radioligand ([³H]-NMS)
-
One of the following for each condition:
-
Total Binding: Vehicle
-
Non-specific Binding (NSB): 1 µM Atropine
-
Competition: Test compound at various concentrations
-
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[12]
-
Filtration: Rapidly filter the contents of each well through the pre-treated filter plate using a filtration manifold. Wash each well 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
For each test compound concentration, calculate the percentage of specific binding relative to the control (wells with no test compound).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:[13] Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Data Presentation
| Receptor Subtype | Test Compound Ki (nM) [Mean ± SD] | Reference Compound (e.g., Atropine) Ki (nM) |
| M1 | Value | Value |
| M2 | Value | Value |
| M3 | Value | Value |
| M4 | Value | Value |
| M5 | Value | Value |
Cell-Based Functional Assay: Calcium Flux
While binding assays measure affinity, functional assays measure the physiological response of a cell to receptor activation or blockade. For Gq-coupled muscarinic receptors (M1, M3, M5), activation leads to an increase in intracellular calcium ([Ca²⁺]i).[4] A cholinolytic compound (antagonist) will block this increase when the cells are stimulated with a muscarinic agonist (e.g., carbachol (B1668302) or oxotremorine).[14] This change in calcium concentration can be measured using fluorescent calcium-sensitive dyes.
Signaling Pathway: M1/M3 Receptor Antagonism
Activation of Gq-coupled M1/M3 receptors by an agonist stimulates phospholipase C (PLC), which hydrolyzes PIP₂ into IP₃ and DAG. IP₃ binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm. An antagonist prevents the agonist from binding, thus inhibiting this entire cascade.
Experimental Workflow
This workflow involves loading cells with a calcium-sensitive dye, pre-incubating with the test antagonist, stimulating with an agonist, and measuring the change in fluorescence.
Experimental Protocol: Calcium Flux Assay
This protocol describes a method to functionally assess the antagonist properties of a test compound.[4][14]
Materials:
-
A stable cell line expressing the target Gq-coupled muscarinic receptor (e.g., HEK293-M1)
-
Cell culture medium and black, clear-bottom 96- or 384-well plates
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 NW, Cal-520 AM)
-
Muscarinic agonist (e.g., Carbachol, Oxotremorine)[14]
-
Test compounds and a reference antagonist (e.g., Atropine)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed the cells into the microplate at an appropriate density and incubate overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dye prepared in assay buffer. Incubate for 1-2 hours at 37°C or room temperature, as per the manufacturer's instructions.[15]
-
Compound Addition: Add serial dilutions of the test compound (or reference antagonist) to the wells and pre-incubate for 15-30 minutes.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. The instrument will add a pre-determined concentration of the agonist (typically an EC80 concentration) to all wells while simultaneously recording the fluorescence intensity over time (e.g., for 1-3 minutes).
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Calculate the percentage of inhibition of the agonist response for each concentration of the test compound.
-
Plot the percent inhibition against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation
| Compound | Functional Antagonism IC50 (nM) [Mean ± SD] |
| Test Compound A | Value |
| Test Compound B | Value |
| Atropine (Control) | Value |
Advanced and Emerging In Vitro Models
While the assays above are industry standards, more complex models are emerging to better recapitulate human physiology.
-
Neuromuscular Junction (NMJ) Models: These models co-culture motor neurons and skeletal muscle cells to study neuromuscular blocking agents.[16] They allow for the assessment of drug effects on synaptic transmission and muscle contraction in a more integrated system than simple cell cultures.[16]
-
Organ-on-a-Chip (OOC): OOCs are microfluidic devices that mimic the structure and function of human organs.[17][18][19] A "brain-on-a-chip" or a multi-organ system could be used to study the complex, system-level effects of cholinolytic drugs, including their impact on the blood-brain barrier, neuronal networks, and off-target organ systems.[17][20] These models offer a significant step towards replacing animal testing by providing a more physiologically relevant human context.[20][21]
References
- 1. benchchem.com [benchchem.com]
- 2. attogene.com [attogene.com]
- 3. pnas.org [pnas.org]
- 4. camh.ca [camh.ca]
- 5. Relationships Between a New Cultured Cell-Based Serum Anticholinergic Activity Assay and Anticholinergic Burden Scales or Cognitive Performance in Older Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. A predictive in vitro model of the impact of drugs with anticholinergic properties on human neuronal and astrocytic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. gvnlab.bme.columbia.edu [gvnlab.bme.columbia.edu]
- 17. Organ-on-a-chip - Wikipedia [en.wikipedia.org]
- 18. Organ-on-a-Chip Models—New Possibilities in Experimental Science and Disease Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Flow management for organ-on-chip cell culture - Fluigent [fluigent.com]
- 20. Frontiers | In silico modelling of organ-on-a-chip devices: an overview [frontiersin.org]
- 21. What is organ-on-chip technology used for? [dynamic42.com]
Application Notes and Protocols for Metanicotine Research Using Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing electrophysiological techniques for the study of metanicotine, a selective nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. The detailed protocols and data presented herein are intended to facilitate research into the pharmacological and physiological effects of metanicotine on neuronal excitability and synaptic transmission.
Introduction to Metanicotine
Metanicotine, also known as Rivanicline or RJR-2403, is a potent and selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs), with a particular affinity for the α4β2 subtype.[1][2] As a cholinomimetic agent, it mimics the action of the endogenous neurotransmitter acetylcholine, leading to the opening of ligand-gated ion channels and subsequent neuronal depolarization. Understanding the electrophysiological effects of metanicotine is crucial for elucidating its mechanism of action and exploring its therapeutic potential for neurological and psychiatric disorders. Metanicotine has been found to have a binding affinity (Ki) of 24 nM to rat brain nAChRs.[3]
Key Electrophysiological Techniques
The study of metanicotine's effects on ion channels primarily involves two key electrophysiological techniques: Two-Electrode Voltage Clamp (TEVC) and Patch-Clamp.
-
Two-Electrode Voltage Clamp (TEVC): This technique is ideal for studying the effects of metanicotine on nAChRs heterologously expressed in large cells, such as Xenopus laevis oocytes.[4][5] It allows for the precise control of the cell membrane potential while measuring the macroscopic currents flowing through a large population of ion channels in response to agonist application.[6]
-
Patch-Clamp: This versatile technique offers higher resolution and can be applied to a wider variety of cell types, including cultured mammalian cells and neurons in brain slices.[7][8] The whole-cell configuration of patch-clamp allows for the recording of currents from the entire cell membrane, providing detailed information about the kinetics and pharmacology of ion channels.[9]
Quantitative Data on Metanicotine's Electrophysiological Effects
The following tables summarize the key quantitative parameters of metanicotine's action on nAChRs obtained from electrophysiological and binding studies.
| Parameter | Value | Receptor Subtype | Preparation | Reference |
| EC50 | 732 nM | nAChRs | Rat brain cortex | [2] |
| 16 µM | α4β2 | - | [2] | |
| Ki | 26 nM | nAChRs | Rat brain cortex | [2] |
| 26 nM | α4β2 | - | [2] |
Table 1: Potency and Affinity of Metanicotine at nAChRs.
Experimental Protocols
The following are detailed protocols for investigating the electrophysiological effects of metanicotine using TEVC and whole-cell patch-clamp techniques.
Protocol 1: Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes
Objective: To characterize the dose-response relationship and kinetics of metanicotine-activated currents in Xenopus oocytes expressing specific nAChR subtypes (e.g., α4β2).
Materials:
-
Xenopus laevis oocytes
-
cRNA for nAChR subunits (e.g., human α4 and β2)
-
Metanicotine hydrochloride
-
Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5
-
Microinjection setup
-
TEVC setup (amplifier, digitizer, perfusion system)
-
Glass microelectrodes (0.5-2 MΩ resistance when filled with 3 M KCl)
Procedure:
-
Oocyte Preparation and cRNA Injection:
-
Surgically harvest oocytes from a female Xenopus laevis frog.
-
Treat with collagenase to defolliculate.
-
Inject oocytes with cRNA encoding the desired nAChR subunits.
-
Incubate oocytes at 16-18°C for 2-7 days to allow for receptor expression.
-
-
TEVC Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl.
-
Clamp the membrane potential at a holding potential of -70 mV.
-
Prepare stock solutions of metanicotine in water and dilute to final concentrations in ND96 solution.
-
Apply metanicotine at various concentrations (e.g., 10 nM to 100 µM) to the oocyte using a computer-controlled perfusion system.
-
Record the inward currents elicited by metanicotine.
-
-
Data Analysis:
-
Measure the peak amplitude of the current at each metanicotine concentration.
-
Plot the concentration-response curve and fit with the Hill equation to determine the EC₅₀ and Hill coefficient.
-
Analyze the activation and desensitization kinetics of the currents.
-
Protocol 2: Whole-Cell Voltage-Clamp Recording in Cultured Mammalian Cells
Objective: To investigate the effects of metanicotine on nAChRs endogenously expressed or heterologously expressed in a mammalian cell line (e.g., HEK293, SH-SY5Y).
Materials:
-
Cultured mammalian cells expressing nAChRs
-
External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4
-
Internal (pipette) solution (in mM): 140 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP, pH 7.2
-
Metanicotine hydrochloride
-
Patch-clamp setup (microscope, micromanipulator, amplifier, digitizer)
-
Borosilicate glass pipettes (2-5 MΩ resistance)
Procedure:
-
Cell Culture and Preparation:
-
Culture cells on glass coverslips to ~70-80% confluency.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
-
Whole-Cell Recording:
-
Pull patch pipettes and fill with the internal solution.
-
Approach a cell with the pipette tip and form a high-resistance seal (>1 GΩ).
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Metanicotine Application:
-
Prepare a stock solution of metanicotine and dilute to the desired final concentrations in the external solution.
-
Apply metanicotine to the cell using a fast perfusion system.
-
-
Data Acquisition and Analysis:
-
Record whole-cell currents using appropriate software.
-
Analyze current amplitude, current-voltage (I-V) relationship, and channel kinetics (activation, deactivation, desensitization).
-
Protocol 3: In Vivo Single-Unit Recording in Rodents
Objective: To examine the effects of systemically or locally applied metanicotine on the firing rate and pattern of individual neurons in the living animal.
Materials:
-
Anesthetized or awake, head-fixed rodent (rat or mouse)
-
Stereotaxic apparatus
-
High-impedance microelectrodes (glass or tungsten)
-
In vivo electrophysiology recording system (amplifier, data acquisition system)
-
Metanicotine hydrochloride for injection (systemic) or microiontophoresis (local)
Procedure:
-
Animal Preparation:
-
Anesthetize the animal or habituate it to head fixation.
-
Mount the animal in the stereotaxic frame.
-
Perform a craniotomy over the brain region of interest.
-
-
Electrode Placement and Recording:
-
Slowly lower the microelectrode into the target brain region using a micromanipulator.
-
Identify single-unit activity based on spike amplitude and waveform.
-
Record baseline neuronal activity for a stable period.
-
-
Metanicotine Administration:
-
Systemic: Administer metanicotine via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Local: Apply metanicotine directly onto the recorded neuron using microiontophoresis.
-
-
Data Acquisition and Analysis:
-
Continuously record single-unit activity before, during, and after metanicotine application.
-
Analyze changes in firing rate, firing pattern (e.g., burst firing), and spike waveform.
-
Signaling Pathways
Metanicotine, as a nicotinic agonist, is expected to activate downstream signaling pathways similar to those activated by acetylcholine and nicotine (B1678760). The primary signaling event is the influx of cations (Na⁺ and Ca²⁺) through the nAChR channel, leading to membrane depolarization. In addition to this direct ionotropic effect, nAChRs, particularly the α4β2 subtype, can also engage in metabotropic signaling. This can involve the activation of intracellular signaling cascades that are independent of ion flux.[8][10]
Caption: Putative signaling pathways activated by metanicotine.
The binding of metanicotine to the α4β2 nAChR can lead to both direct ionotropic signaling, resulting in membrane depolarization and neuronal firing, and a metabotropic signaling cascade.[10] This metabotropic pathway may involve the activation of Src and Syk kinases, leading to the activation of Protein Kinase C (PKC) and subsequent downstream cellular effects.[8][10]
Experimental Workflow
The following diagram illustrates a typical workflow for an electrophysiological experiment designed to characterize the effects of metanicotine.
Caption: General workflow for metanicotine electrophysiology experiments.
References
- 1. Chronic Nicotine Selectively Enhances α4β2* Nicotinic Acetylcholine Receptors in the Nigrostriatal Dopamine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antinociceptive and pharmacological effects of metanicotine, a selective nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. homepages.gac.edu [homepages.gac.edu]
- 8. Metabotropic signaling cascade involved in α4β2 nicotinic acetylcholine receptor-mediated PKCβII activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Whole-cell voltage clamp recording [pubmed.ncbi.nlm.nih.gov]
- 10. Roles of metabotropic signaling of nicotine receptors in the development and maintenance of nicotine reward through regulation of dopamine D3 receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying the Anesthetic Effect of Metacaine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metacaine (B7771447), commonly known as Tricaine Methanesulfonate (MS-222), is a widely utilized anesthetic agent in aquatic and cold-blooded animals, particularly in research and aquaculture settings.[1] Its efficacy in inducing temporary immobilization makes it an invaluable tool for handling, surgical procedures, and in vivo studies.[1] Metacaine is an ester-type local anesthetic that functions by reversibly blocking voltage-gated sodium channels in neuronal membranes, thereby inhibiting the propagation of action potentials and preventing the transmission of nerve impulses.[2][3] This document provides detailed application notes and protocols for the quantitative assessment of Metacaine's anesthetic effects, catering to the needs of researchers, scientists, and professionals in drug development.
Mechanism of Action
Metacaine's primary mechanism of action is the blockade of voltage-gated sodium channels (NaV).[2][3] In their resting state, these channels are closed. Upon membrane depolarization, they open, allowing an influx of sodium ions that propagates an action potential. Metacaine, in its unionized form, crosses the cell membrane and, in its ionized form, binds to a specific site within the pore of the sodium channel. This binding stabilizes the channel in an inactivated state, preventing further sodium influx and, consequently, blocking nerve conduction. The anesthetic effect is dose-dependent and reversible upon removal of the agent from the surrounding water, allowing for the recovery of the animal.
Quantitative Data
The anesthetic effect of Metacaine is concentration-dependent, with higher concentrations leading to faster induction and longer recovery times. The following tables summarize key quantitative data from various studies.
| Species | Concentration (mg/L) | Induction Time (seconds) | Recovery Time (seconds) | Endpoint of Anesthesia |
| Zebrafish (Danio rerio) | 168 | 22.6 ± 3.9 | 92.0 ± 54.4 | Loss of equilibrium and response to touch[4] |
| Zebrafish (Danio rerio) | 150 | ~111 | ~140 | Surgical plane of anesthesia[1] |
| Zebrafish (Danio rerio) larvae | 84 | ~43 | ~85 | Loss of tactile response[5] |
| Zebrafish (Danio rerio) larvae | 168 | ~25 | ~147 | Loss of tactile response[5] |
| Zebrafish (Danio rerio) larvae | 336 | ~15 | ~212 | Loss of tactile response[5] |
| Tilapia (Tilapia leucosticta) | ~667 (1:1500 w/w) | - | - | General anesthesia[6] |
| Roach (Rutilus rutilus) | ~667 (1:1500 w/w) | - | - | General anesthesia[6] |
| Asian Seabass (Lates calcarifer) | 140 (at 22°C) | <300 | <300 | Stage III anesthesia[7] |
| Asian Seabass (Lates calcarifer) | 150 (at 28°C) | <300 | <300 | Stage III anesthesia[7] |
| Nile Tilapia (Oreochromis niloticus) | 300 | <300 | - | Surgical anesthesia[8] |
| Parameter | Value | Experimental System | Description |
| KNa | 0.7 mmol/L | Isolated myelinated nerve fibers | Dissociation constant for blocking sodium currents |
| KK | 1.8 mmol/L | Isolated myelinated nerve fibers | Dissociation constant for blocking potassium currents |
| Minimum Effective Concentration (MEC) | 70.48 µg/mL (serum) | Asian Seabass (at 22°C) | Serum concentration at Stage III anesthesia[7] |
| Minimum Effective Concentration (MEC) | 78.27 µg/mL (serum) | Asian Seabass (at 28°C) | Serum concentration at Stage III anesthesia[7] |
| Minimum Effective Concentration (MEC) | 70 µg/mL (serum) | Nile Tilapia | Serum concentration at surgical anesthesia[8] |
Experimental Protocols
Behavioral Assay for Anesthetic Efficacy in Zebrafish
This protocol is adapted from studies assessing the stages of anesthesia in adult and larval zebrafish.[4][5][9]
Materials:
-
Adult or larval zebrafish
-
Metacaine (MS-222) stock solution (e.g., 4 g/L, buffered to pH 7.0-7.5 with sodium bicarbonate)
-
System water (dechlorinated and temperature-controlled)
-
Beakers or small tanks for induction and recovery
-
Stopwatch
-
Von Frey filaments or similar tactile stimulus
-
Net for transferring fish
Protocol:
-
Preparation:
-
Prepare a fresh anesthetic bath by diluting the Metacaine stock solution to the desired test concentration (e.g., 50, 100, 150, 200 mg/L) in system water. Ensure the pH is between 7.0 and 7.5.
-
Prepare a separate recovery tank with fresh, aerated system water.
-
Acclimate individual fish to a separate observation tank for at least 15 minutes before the experiment.
-
-
Induction of Anesthesia:
-
Gently transfer a single fish into the anesthetic bath and immediately start the stopwatch.
-
Observe the fish continuously and record the latency to reach specific anesthetic endpoints:
-
Stage 1 (Light Sedation): Reduced swimming activity and slowed opercular movements.
-
Stage 2 (Loss of Equilibrium): The fish is unable to maintain an upright position.
-
Stage 3 (Deep Anesthesia): Complete loss of equilibrium and no response to a gentle tactile stimulus (e.g., a tail pinch with fine forceps or stimulation with a Von Frey filament).
-
-
-
Recovery from Anesthesia:
-
Once the desired anesthetic stage is reached, or after a predetermined exposure time, gently transfer the fish to the recovery tank.
-
Record the time taken for the fish to:
-
Regain equilibrium (maintain an upright position for more than 10 seconds).
-
Resume normal swimming behavior.
-
-
-
Data Analysis:
-
For each concentration of Metacaine, calculate the mean and standard deviation for the latency to each anesthetic stage and for the recovery times.
-
A dose-response curve can be generated by plotting the percentage of fish reaching a specific endpoint (e.g., loss of equilibrium) against the Metacaine concentration to estimate the EC50.
-
Patch-Clamp Electrophysiology for IC50 Determination on Voltage-Gated Sodium Channels
This is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of a local anesthetic on voltage-gated sodium channels expressed in a suitable cell line (e.g., HEK293 cells stably expressing a specific NaV subtype).
Materials:
-
Cell line expressing the target sodium channel subtype
-
Standard cell culture reagents
-
Patch-clamp rig (amplifier, micromanipulator, microscope, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
External (extracellular) and internal (intracellular) recording solutions
-
Metacaine stock solution
Protocol:
-
Cell Preparation:
-
Culture cells expressing the target sodium channel to an appropriate confluency.
-
On the day of the experiment, prepare a dish of cells for recording.
-
-
Pipette Preparation and Seal Formation:
-
Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.
-
Under microscopic guidance, approach a target cell with the patch pipette and form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
-
Whole-Cell Recording:
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Clamp the cell membrane at a holding potential where sodium channels are in the resting state (e.g., -100 mV).
-
-
Recording Sodium Currents:
-
Apply a series of depolarizing voltage steps (e.g., to 0 mV for 20 ms) to elicit inward sodium currents.
-
Establish a stable baseline recording of the peak sodium current in the external solution without Metacaine.
-
-
Drug Application and Dose-Response:
-
Perfuse the recording chamber with the external solution containing the first concentration of Metacaine.
-
Allow the drug effect to reach a steady state and record the inhibited sodium current.
-
Wash out the drug with the control external solution to ensure reversibility.
-
Repeat the application and washout steps for a range of Metacaine concentrations (e.g., from nanomolar to millimolar) to cover the full dose-response range.
-
-
Data Analysis:
-
Measure the peak sodium current amplitude in the absence (I_control) and presence (I_drug) of each concentration of Metacaine.
-
Calculate the percentage of current inhibition for each concentration: % Inhibition = (1 - (I_drug / I_control)) * 100.
-
Plot the percentage of inhibition against the logarithm of the Metacaine concentration.
-
Fit the data to a sigmoidal dose-response equation (e.g., the Hill equation) to determine the IC50 value, which is the concentration of Metacaine that inhibits 50% of the sodium current.
-
Conclusion
The quantification of Metacaine's anesthetic effect is crucial for its safe and effective use in research and veterinary medicine. The protocols and data presented in this document provide a framework for researchers to standardize their methods and obtain reliable, quantitative assessments of Metacaine's potency. By employing behavioral assays and electrophysiological techniques, a comprehensive understanding of Metacaine's anesthetic properties can be achieved, facilitating its appropriate application and the development of novel anesthetic agents.
References
- 1. Efficacy and Safety of 5 Anesthetics in Adult Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of MS222 on Hemostasis in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Efficacy of Tricaine (MS-222) and Hypothermia as Anesthetic Agents for Blocking Sensorimotor Responses in Larval Zebrafish [frontiersin.org]
- 6. The effect of metacaine (MS-222) on the activity of the efferent and afferent nerves in the teleost lateral-line system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Use of Tricaine Methanesulfonate (MS-222) in Asian Seabass (Lates calcarifer) at Different Temperatures: Study of Optimal Doses, Minimum Effective Concentration, Blood Biochemistry, Immersion Pharmacokinetics, and Tissue Distributions | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. The Stability and Efficacy of Tricaine Methanesulfonate (MS222) Solution After Long-Term Storage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays in Novel Anti-Inflammatory Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of novel anti-inflammatory drugs requires robust and reliable in vitro models that can accurately recapitulate key aspects of the inflammatory response. Cell-based assays are indispensable tools in this process, offering a physiologically relevant context to screen for and characterize the efficacy and mechanism of action of new chemical entities. These assays allow for the investigation of critical inflammatory signaling pathways, the quantification of inflammatory mediators, and the assessment of immune cell function. This document provides detailed application notes and protocols for a suite of essential cell-based assays designed to support the discovery and development of the next generation of anti-inflammatory therapeutics.
Cytokine Release Assays
A fundamental characteristic of inflammation is the production and release of pro-inflammatory cytokines by immune cells.[1] Assays that measure the inhibition of cytokine secretion are therefore a primary screening method for anti-inflammatory compounds.
Principle
Immune cells, such as macrophages or peripheral blood mononuclear cells (PBMCs), are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][2] Test compounds are co-incubated with the cells to assess their ability to suppress this cytokine release. The concentration of cytokines in the cell culture supernatant is then quantified, typically using an Enzyme-Linked Immunosorbent Assay (ELISA) or other immunoassays.[1][3]
Experimental Protocol: LPS-Induced Cytokine Release in RAW 264.7 Macrophages
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli[4]
-
Test compounds and a positive control (e.g., Dexamethasone)
-
96-well cell culture plates
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^6 cells/mL in 100 µL of complete DMEM.[1] Incubate for 12 hours at 37°C and 5% CO2 to allow for cell adherence.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds and dexamethasone (B1670325) in complete DMEM. The final DMSO concentration should not exceed 0.1%. Remove the existing media from the cells and add 100 µL of the media containing the diluted compounds.
-
Pre-incubation: Incubate the plate for 1 hour at 37°C and 5% CO2.[2]
-
Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (optimization may be required).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.[2]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Perform ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.[2]
Data Presentation
| Cytokine | Test Compound IC50 (µM) | Dexamethasone (Positive Control) IC50 (µM) |
| TNF-α | Varies | 0.1[1] |
| IL-6 | Varies | 0.3[1] |
IC50 values represent the concentration of a compound required to inhibit cytokine production by 50% and are determined from a dose-response curve.
Experimental Workflow
Caption: Workflow for the cytokine inhibition assay.
NF-κB Signaling Pathway Assays
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[5] Its activation is a central event in the inflammatory response, making it a key target for anti-inflammatory drug development.[6][7]
Principle
The canonical NF-κB signaling pathway is triggered by pro-inflammatory stimuli like TNF-α, which leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[6] This releases NF-κB to translocate to the nucleus and initiate the transcription of target genes.[6] A common method to measure the activity of this pathway is the luciferase reporter assay.[8][9] In this assay, cells are transfected with a plasmid containing the luciferase gene under the control of NF-κB response elements. Activation of the NF-κB pathway drives the expression of luciferase, and the resulting luminescence is proportional to the level of pathway activation.[8]
Experimental Protocol: NF-κB Luciferase Reporter Assay
Materials:
-
HEK293T or HeLa cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
NF-κB luciferase reporter plasmid
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization[8]
-
Transfection reagent (e.g., PEI)[9]
-
TNF-α
-
Test compounds and a positive control (e.g., BAY 11-7082)
-
96-well opaque plates
-
Dual-luciferase reporter assay system
Procedure:
-
Cell Seeding and Transfection: Seed cells in a 96-well plate. On the following day, co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.[9] Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds and BAY 11-7082. Add the diluted compounds to the appropriate wells.
-
Pre-incubation: Incubate the plate for 1 hour at 37°C and 5% CO2.[1]
-
Stimulation: Add TNF-α to each well to a final concentration of 10 ng/mL (this may require optimization).[8]
-
Incubation: Incubate for 6-8 hours at 37°C and 5% CO2 to allow for optimal expression of the luciferase reporter gene.[1]
-
Lysis: Remove the culture medium and lyse the cells with the provided lysis buffer.[10]
-
Luminescence Measurement: Follow the manufacturer's protocol for the dual-luciferase assay system.[8] This typically involves adding the luciferase substrate and measuring the luminescence, followed by adding a second reagent to measure the Renilla luminescence.[11]
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percentage of inhibition relative to the TNF-α-stimulated control.
Data Presentation
| Compound | IC50 (µM) |
| Test Compound | Varies |
| BAY 11-7082 (Positive Control) | ~10 |
Signaling Pathway
Caption: Canonical NF-κB signaling pathway.
MAPK Signaling Pathway Assays
The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and JNK, are key regulators of cellular responses to inflammatory stimuli.[12][13] These pathways play a crucial role in the production of pro-inflammatory cytokines and other inflammatory mediators.[13]
Principle
The activation of MAPK pathways involves a cascade of phosphorylation events.[14] For instance, the p38 MAPK pathway is activated by various cellular stresses and inflammatory cytokines, leading to the phosphorylation of p38 at specific threonine and tyrosine residues.[15] The phosphorylation status of these kinases serves as a direct measure of their activation. Western blotting is a common technique used to detect the phosphorylated, active forms of these proteins.[16]
Experimental Protocol: Western Blot for p38 Phosphorylation
Materials:
-
RAW 264.7 cells or other suitable cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
LPS or Anisomycin (as a p38 activator)
-
Test compounds and a positive control (e.g., a known p38 inhibitor like SB203580)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Primary antibodies: anti-phospho-p38 MAPK and anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Pre-treat with test compounds or vehicle for 1-2 hours.[17] Stimulate with an appropriate agonist (e.g., LPS or anisomycin) for a predetermined time (e.g., 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[16]
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes.[16]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel.[17] Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with the primary antibody against phospho-p38 MAPK overnight at 4°C.[16]
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detect the signal using an ECL substrate and an imaging system.[17]
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total p38 MAPK to serve as a loading control.
-
Densitometry Analysis: Quantify the band intensities for both phospho-p38 and total p38. Calculate the ratio of phospho-p38 to total p38 to normalize for protein loading.[16]
Data Presentation
| Treatment | Fold Change in p-p38/total p38 (Normalized to Vehicle Control) |
| Vehicle Control | 1.0 |
| LPS/Anisomycin | Varies (e.g., 5-10 fold increase) |
| LPS/Anisomycin + Test Compound | Varies (e.g., dose-dependent decrease) |
| LPS/Anisomycin + SB203580 | Varies (e.g., significant decrease) |
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 4. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. bowdish.ca [bowdish.ca]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 12. assaygenie.com [assaygenie.com]
- 13. researchgate.net [researchgate.net]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. Phospho-p38 MAPK Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Techniques for Characterizing Nicotinic Agonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acetylcholine (B1216132) receptors (nAChRs) are a superfamily of ligand-gated ion channels that are critical for fast synaptic transmission in the central and peripheral nervous systems.[1][2] These receptors are assembled from a combination of different subunits (α1-α10, β1-β4, δ, γ, ε), giving rise to a wide diversity of receptor subtypes with distinct pharmacological and physiological properties.[3] Their involvement in a range of cognitive functions and their dysregulation in various neurological and psychiatric disorders—including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine (B1678760) addiction—make them prominent targets for drug discovery.[3][4]
The characterization of novel nicotinic agonists requires a multi-faceted approach to determine their binding affinity, functional potency and efficacy, subtype selectivity, and in vivo effects. This document provides detailed application notes and experimental protocols for key techniques used in the comprehensive evaluation of nicotinic agonists.
Section 1: Binding Assays - Determining Receptor Affinity
Application Note
Radioligand binding assays are a fundamental tool for quantifying the affinity of a test compound for a specific receptor subtype.[1] The most common format is a competitive binding assay, where an unlabeled test compound competes with a radiolabeled ligand (e.g., [³H]epibatidine, [³H]cytisine) for binding to the receptor.[1][5] By measuring the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (IC50), one can calculate the inhibition constant (Ki). The Ki value is an intrinsic measure of the compound's binding affinity, with a lower Ki indicating a higher affinity.[6] These assays are crucial for initial screening and for determining the subtype selectivity of a novel agonist.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes the determination of the binding affinity of a test compound for a specific nAChR subtype (e.g., α4β2) expressed in a cell line.
1. Materials and Reagents:
-
Receptor Source: Cell membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the nAChR subtype of interest.[1]
-
Radioligand: A high-affinity radiolabeled nAChR ligand (e.g., [³H]Cytisine for α4β2 nAChRs).[5] The concentration used should be at or below its dissociation constant (Kd).[1]
-
Test Compound: Nicotinic agonist of interest, prepared in serial dilutions.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known unlabeled nAChR ligand like nicotine.[7]
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.[1]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[1]
-
Filters: Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.[1][7]
-
Equipment: 96-well plates, vacuum filtration manifold, scintillation counter, scintillation cocktail.[1]
2. Membrane Preparation:
-
Harvest cells expressing the target nAChR subtype.
-
Homogenize the cells in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store membrane preparations at -80°C until use.[2]
3. Assay Procedure:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Membrane preparation, radioligand, and binding buffer.[1]
-
Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of an unlabeled ligand (e.g., 10 µM nicotine).[1]
-
Competition Binding: Membrane preparation, radioligand, and serial dilutions of the test compound.[2]
-
-
The typical order of addition is buffer, unlabeled ligand (or test compound), membrane preparation, and finally the radioligand.[1]
-
Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.[2]
-
Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters.[7]
-
Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.[2]
-
Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate.[1]
-
Quantify the radioactivity using a scintillation counter.[1]
4. Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.[1]
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., GraphPad Prism) to determine the IC50 value.[1]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]
Data Presentation: Nicotinic Agonist Binding Affinities (Ki)
| Compound | nAChR Subtype | Ki (nM) | Reference(s) |
| Nicotine | α4β2 | 14 | [3] |
| α7 | >1000 | [8] | |
| α3β4 | ~55,000 | [9] | |
| Varenicline | α4β2 | 0.06 - 0.14 | [1][8] |
| α7 | 322 | [8] | |
| α3β4 | ~2300 | [9] | |
| α6β2* | 0.12 | [1] | |
| Cytisine | α4β2 | 0.17 | [8] |
| α7 | 4200 | [8] | |
| Epibatidine | α4β2 | 0.17 | [3] |
| Anatoxin-a | α4β2 | 1 - 90 | [10] |
Note: Ki values can vary depending on the experimental conditions, radioligand used, and species.
Visualization: Radioligand Binding Assay Workflow
References
- 1. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Defining Nicotinic Agonist Binding Surfaces through Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Delineating the activity of the potent nicotinic acetylcholine receptor agonists (+)-anatoxin-a and (−)-hosieine-A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Metacin Solubility and Stability in Aqueous Solutions
Disclaimer: The term "Metacin" is not a recognized standard chemical name in scientific literature. This technical support guide has been developed based on the assumption that the user is referring to Metacetamol (N-(3-hydroxyphenyl)-acetamide), an isomer of acetaminophen. The information provided below pertains to Metacetamol and, where specified, to the closely related and extensively studied compound, paracetamol (acetaminophen).
Frequently Asked Questions (FAQs)
Q1: What is Metacetamol and why is its aqueous solubility a consideration?
A1: Metacetamol, also known as N-acetyl-m-aminophenol, is a derivative of acetaminophen.[1] Like many organic compounds, its solubility in aqueous solutions can be limited, which is a critical factor in the development of liquid dosage forms and in vitro experimental assays. Metacetamol is sparingly soluble in aqueous buffers.[1]
Q2: What are the primary degradation pathways for Metacetamol in an aqueous solution?
A2: The main route of degradation for Metacetamol in aqueous solutions is the hydrolysis of its amide bond. This reaction yields p-aminophenol (4-aminophenol) and acetic acid. This process is catalyzed by both acids and bases and is also influenced by temperature and light.
Q3: My Metacetamol solution is turning yellow/brown. What is the cause?
A3: The discoloration of your Metacetamol solution is likely due to the formation of colored degradation products. The initial hydrolysis product, p-aminophenol, is unstable and can oxidize to form quinoneimine. This intermediate can then polymerize, creating colored compounds that cause the solution to turn yellow or brown. This process is often accelerated by the presence of oxygen.
Q4: What is the optimal pH range for maintaining the stability of an aqueous Metacetamol solution?
A4: The stability of Metacetamol in aqueous solutions is highly dependent on pH. The slowest rate of degradation is typically observed in the pH range of 4.5 to 6.0. Within this range, the hydrolysis of the amide bond is at its minimum.
Q5: What types of stabilizers can be used to prevent the degradation of Metacetamol?
A5: To enhance the stability of Metacetamol in aqueous solutions, several types of stabilizers can be used:
-
Antioxidants/Reducing Agents: These compounds prevent oxidative degradation. Examples include substances with a thiol group like cysteine and N-acetyl-L-cysteine, as well as sulfites such as sodium metabisulfite.
-
Chelating Agents: These agents bind to metal ions that can catalyze degradation reactions.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in the Aqueous Solution
-
Q: I dissolved Metacetamol in my aqueous buffer, but it precipitated out. What should I do?
-
A: Direct dissolution of Metacetamol powder in aqueous buffers is often challenging due to its limited solubility. The recommended method is to first prepare a concentrated stock solution in a suitable organic solvent like DMSO or ethanol, and then dilute this stock solution into your aqueous experimental medium.[1] For instance, Metacetamol has a solubility of approximately 30 mg/ml in DMSO and 5 mg/ml in ethanol.[1] When creating a working solution in a buffer like PBS (pH 7.2), a 1:4 solution of DMSO to PBS can achieve a Metacetamol solubility of about 0.20 mg/ml.[1]
-
Issue 2: Rapid Degradation of Metacetamol in Solution
-
Q: My Metacetamol concentration is decreasing much faster than expected. What are the likely causes?
-
A: Several factors could be accelerating degradation:
-
Incorrect pH: Ensure the pH of your solution is within the optimal stability range of 4.5 to 6.0 using a suitable buffer system (e.g., acetate (B1210297) or phosphate (B84403) buffers).
-
High Temperature: Prepare and store the solution at a controlled room temperature, avoiding exposure to excessive heat.[2]
-
Presence of Metal Ions: Use high-purity water and consider adding a chelating agent to sequester any catalytic metal ions.
-
Exposure to Light: Protect the solution from light by using amber-colored containers or by storing it in the dark.
-
-
Issue 3: Significant Discoloration of the Solution
-
Q: My Metacetamol solution has developed a strong color. How can I prevent this?
-
A: Discoloration is primarily due to the oxidation of the p-aminophenol degradation product. To minimize this:
-
Add an Antioxidant: Incorporate an effective antioxidant, such as cysteine or sodium metabisulfite, into your formulation.
-
Remove Dissolved Oxygen: Deoxygenate your aqueous solvent by bubbling an inert gas, such as nitrogen, through the solution before dissolving the Metacetamol.
-
Maintain an Inert Atmosphere: Keep the headspace of your container filled with an inert gas during storage to prevent re-oxygenation.
-
-
Data Presentation: Solubility and Stability Data
Note: Quantitative data for Metacetamol is limited in publicly available literature. The following tables include data for Metacetamol where available and supplemented with data for the structurally similar compound, paracetamol (acetaminophen), for illustrative purposes.
Table 1: Solubility of Metacetamol and Paracetamol in Various Solvents
| Compound | Solvent | Temperature (°C) | Solubility |
| Metacetamol | Ethanol | Not Specified | ~ 5 mg/mL[1] |
| Metacetamol | DMSO | Not Specified | ~ 30 mg/mL[1] |
| Metacetamol | DMF | Not Specified | ~ 30 mg/mL[1] |
| Metacetamol | 1:4 DMSO:PBS (pH 7.2) | Not Specified | ~ 0.20 mg/mL[1] |
| Paracetamol | Water | 25 | ~ 14 mg/mL (1:70 w/v)[3] |
| Paracetamol | Water | 100 | ~ 50 mg/mL (1:20 w/v)[3] |
| Paracetamol | Ethanol | Not Specified | ~ 143 mg/mL (1:7 w/v)[3] |
| Paracetamol | Propylene Glycol | Not Specified | ~ 111 mg/mL (1:9 w/v)[3] |
| Paracetamol | Aqueous Solution (pH 1.2-8.0) | Not Specified | ~ 20.3 mg/mL[4] |
Table 2: Summary of Forced Degradation Studies on Paracetamol
| Stress Condition | Reagent/Condition | Time | Temperature | Observed Degradation (%) |
| Acid Hydrolysis | 1 N HCl | 30 min | Not Specified | ~ 10%[5] |
| Alkaline Hydrolysis | 0.1 M NaOH | 24 h | Not Specified | ~ 16%[5] |
| Oxidation | 3% H₂O₂ | 24 h | Not Specified | ~ 14%[5] |
| Thermal Degradation | Dry Heat | 1 h | 100°C | 13-15%[6] |
| Photolytic Degradation | UV/Visible Light | As per ICH Q1B | Not Specified | Degradation observed |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
-
Preparation: Add an excess amount of Metacetamol powder to a known volume of the desired aqueous buffer (e.g., pH 4.0, 7.0, 9.0) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).
-
Equilibration: Place the container in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filtration/Centrifugation: Filter the aliquot through a 0.22 µm filter (pre-saturated with the solution to avoid drug adsorption) or centrifuge at high speed to remove any remaining undissolved solid.
-
Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of Metacetamol using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: The determined concentration represents the equilibrium solubility of Metacetamol under the tested conditions.
Protocol 2: Stability Assessment using a Stability-Indicating HPLC Method
This protocol outlines a general procedure for a forced degradation study.[7]
-
Preparation of Stock Solution: Prepare a stock solution of Metacetamol in a suitable solvent (e.g., methanol (B129727) or mobile phase) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and an acid (e.g., 1.0 N HCl). Keep the mixture at a specified temperature (e.g., 60°C) for a defined period.[7]
-
Base Hydrolysis: Mix equal volumes of the stock solution and a base (e.g., 1.0 N NaOH) and treat similarly to the acid hydrolysis sample.[7]
-
Oxidative Degradation: Mix equal volumes of the stock solution with an oxidizing agent (e.g., 10-30% H₂O₂).[7]
-
Thermal Degradation: Expose the solid Metacetamol powder to dry heat in a calibrated oven (e.g., 100°C for 1 hour).[7]
-
Photolytic Degradation: Expose the Metacetamol solution to a light source as per ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt hours per square meter).[7]
-
-
Sample Preparation for Analysis: At various time points, withdraw samples from the stress conditions. Neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis:
-
Instrumentation: Use an HPLC system with a UV detector and a C18 analytical column.
-
Mobile Phase: A common mobile phase is a mixture of a phosphate buffer (e.g., 0.05 M KH₂PO₄) and acetonitrile (B52724) (e.g., 72.5:27.5 v/v), with the pH of the buffer adjusted to around 6.
-
Analysis: Inject the prepared samples and a reference standard of Metacetamol. Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent Metacetamol peak.
-
-
Data Evaluation: Calculate the percentage of degradation and assess the peak purity of the Metacetamol peak to ensure the method is stability-indicating.
Mandatory Visualizations
Caption: Primary degradation pathway of Metacetamol in aqueous solutions.
Caption: Experimental workflow for a forced degradation stability study.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. journal.latakia-univ.edu.sy [journal.latakia-univ.edu.sy]
- 3. Paracetamol (Acetaminophen) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. biology-journal.org [biology-journal.org]
- 6. appconnect.in [appconnect.in]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Cinmetacin Experiments
Welcome to the technical support center for Cinmetacin experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their work with Cinmetacin.
Frequently Asked Questions (FAQs)
Q1: What is Cinmetacin and what are its primary experimental applications?
Cinmetacin is a non-steroidal anti-inflammatory drug (NSAID). Experimentally, it is often used in studies investigating inflammation, pain pathways, and cyclooxygenase (COX) enzyme inhibition. Its efficacy and potential side effects are typically evaluated through in vitro cell-based assays and in vivo animal models of inflammation and pain.
Q2: What are the main challenges associated with the formulation of Cinmetacin for experiments?
Like many NSAIDs, Cinmetacin is classified as a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has low solubility and high permeability.[1] This poor aqueous solubility presents a significant hurdle in developing formulations for both in vitro and in vivo studies, potentially impacting bioavailability and leading to inconsistent results.[1][2][3] Strategies to enhance solubility, such as the use of co-solvents or nano-sized formulations, may be necessary.[2][4]
Q3: Are there known stability issues with Cinmetacin that I should be aware of during my experiments?
Cinmetacin, as an indomethacin (B1671933) derivative, may be susceptible to degradation under certain conditions. For instance, a related compound, acemetacin, is known to be unstable in alkaline and acidic conditions, leading to hydrolysis.[5][6] It is also important to consider potential photodegradation.[7] Therefore, it is crucial to use validated stability-indicating analytical methods to ensure the integrity of the compound throughout the experiment.[5][7][8]
Troubleshooting Guides
Synthesis and Purification
| Problem | Possible Cause | Suggested Solution |
| Low reaction yield | Incomplete reaction; side reactions occurring. | Optimize reaction conditions (temperature, time, catalyst). Use high-purity starting materials. |
| Impure final product | Inefficient purification; co-elution of impurities. | Employ multi-step purification techniques (e.g., recrystallization followed by column chromatography).[9] Use a different stationary or mobile phase in chromatography to improve separation.[9] |
| Difficulty in removing residual solvent | High boiling point of the solvent; product is an oil instead of a solid. | Use a high-vacuum pump and gentle heating. Consider lyophilization if the compound is water-soluble to some extent. |
Analytical Methods (HPLC)
| Problem | Possible Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) | Column overload; secondary interactions with the stationary phase. | Reduce sample concentration.[10] Adjust mobile phase pH to suppress ionization of Cinmetacin.[10] |
| Inconsistent retention times | Fluctuations in mobile phase composition or flow rate; temperature variations. | Ensure proper mobile phase mixing and degassing.[11][12] Use a column oven to maintain a constant temperature.[12][13] |
| Ghost peaks | Contamination in the injector, column, or mobile phase. | Flush the injector and column with a strong solvent.[13] Use fresh, high-purity mobile phase solvents. |
| Baseline noise or drift | Air bubbles in the system; contaminated detector cell. | Degas the mobile phase thoroughly.[12] Flush the detector cell.[12] |
In Vitro Assays
| Problem | Possible Cause | Suggested Solution |
| High variability in cell viability assays | Inconsistent cell seeding; compound precipitation at high concentrations.[14] | Ensure a homogenous cell suspension before seeding.[14] Visually inspect for precipitation and determine the solubility limit of Cinmetacin in the culture medium.[14] |
| U-shaped dose-response curve | Compound precipitation at high concentrations interfering with assay readings; direct chemical interference with the assay reagent.[14] | Perform a solubility test of the compound in the assay medium. Run a control with the compound in cell-free media to check for direct assay interference.[14] |
| Low potency or lack of effect | Degradation of the compound in the culture medium; binding to serum proteins. | Prepare fresh stock solutions for each experiment.[15] Consider using serum-free or low-serum medium for the duration of the treatment, if appropriate for the cell line. |
| Inhibition of chondrogenesis in MSCs | NSAIDs can inhibit chondrogenic differentiation, which may be an intended or unintended effect.[16] | Be aware of this potential effect in studies involving mesenchymal stem cells. Titrate the concentration of Cinmetacin to find a window that inhibits inflammation without completely blocking chondrogenesis, if desired. |
In Vivo Animal Studies
| Problem | Possible Cause | Suggested Solution |
| Poor bioavailability after oral administration | Low aqueous solubility leading to poor absorption.[1] | Formulate Cinmetacin in a suitable vehicle to enhance solubility, such as a microemulsion or a suspension with appropriate excipients.[4] |
| Gastrointestinal side effects | Inhibition of COX-1 in the gastric mucosa is a known side effect of many NSAIDs.[17] | Use the lowest effective dose. Consider co-administration with a gastroprotective agent if the experimental design allows. |
| Lack of correlation with in vitro results | Differences in metabolism, protein binding, and pharmacokinetics between the in vitro and in vivo systems.[18] | Conduct pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Cinmetacin in the chosen animal model. |
| High inter-animal variability | Inconsistent dosing; genetic variability within the animal strain. | Ensure accurate and consistent administration of the compound. Use a sufficient number of animals per group to account for biological variability.[19] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Cinmetacin
This protocol describes a general approach for developing a stability-indicating HPLC method.
-
Chromatographic System:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase:
-
A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., pH 3.0). The exact ratio should be optimized to achieve good separation.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Reflux Cinmetacin solution in 0.1 M HCl.
-
Base Hydrolysis: Treat Cinmetacin solution with 0.1 M NaOH at room temperature.[5][6]
-
Oxidative Degradation: Treat Cinmetacin solution with 3% H₂O₂.
-
Thermal Degradation: Heat the solid compound in an oven.
-
Photodegradation: Expose a solution of Cinmetacin to UV light.[7]
-
-
Method Development and Validation:
-
Inject samples from the forced degradation studies to identify the retention times of the degradation products.
-
Optimize the mobile phase composition and gradient to achieve baseline separation of Cinmetacin from all degradation products.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[20][21][22][23]
-
Protocol 2: In Vitro COX Inhibition Assay
This protocol provides a general outline for assessing the inhibitory activity of Cinmetacin on COX enzymes.
-
Materials:
-
COX-1 and COX-2 enzyme preparations.
-
Arachidonic acid (substrate).
-
Prostaglandin E₂ (PGE₂) immunoassay kit.
-
Cinmetacin stock solution in DMSO.
-
-
Procedure:
-
Pre-incubate the COX enzyme with various concentrations of Cinmetacin or vehicle control (DMSO).
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time at 37°C.
-
Stop the reaction.
-
Measure the amount of PGE₂ produced using an ELISA-based immunoassay kit.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of Cinmetacin.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Caption: A general experimental workflow for studies involving Cinmetacin.
Caption: The mechanism of action of NSAIDs like Cinmetacin via COX inhibition.
References
- 1. Challenges and Progress in Nonsteroidal Anti-Inflammatory Drugs Co-Crystal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to Improve the Transdermal Delivery of Poorly Water-Soluble Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies to Improve the Transdermal Delivery of Poorly Water-Soluble Non-Steroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies to Improve the Transdermal Delivery of Poorly Water-Soluble Non-Steroidal Anti-Inflammatory Drugs [ouci.dntb.gov.ua]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijsdr.org [ijsdr.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. NSAIDS inhibit in vitro MSC chondrogenesis but not osteogenesis: implications for mechanism of bone formation inhibition in man - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Why animal studies are often poor predictors of human reactions to exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmoutsourcing.com [pharmoutsourcing.com]
- 21. wjarr.com [wjarr.com]
- 22. A review on specific and sensitive analytical method development and validation - Int J Pharm Chem Anal [ijpca.org]
- 23. scispace.com [scispace.com]
Metanicotine In Vivo Dosing: Technical Support Center
Welcome to the technical support center for optimizing metanicotine dosage in your in vivo research. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in designing and executing successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is metanicotine and what is its primary mechanism of action?
A1: Metanicotine, also known as Rivanicline (RJR-2403), is a selective partial agonist for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), showing a particular affinity for the α4β2 subtype.[1][2] Its primary mechanism involves binding to these receptors in the central nervous system. Metanicotine has been investigated for its potential as a cognition enhancer and for its antinociceptive (pain-relieving) effects.[3][4]
Q2: What are the key differences between metanicotine and nicotine (B1678760) in in vivo studies?
A2: While both are nicotinic agonists, metanicotine exhibits distinct properties compared to nicotine. Metanicotine is about 5-fold less potent than nicotine in the tail-flick test when administered subcutaneously, but slightly more potent upon central administration.[4] A significant advantage of metanicotine is that its antinociceptive effects are observed at doses that do not significantly impact spontaneous activity or body temperature in mice, unlike nicotine.[4] Additionally, metanicotine has a longer duration of action than nicotine.[4]
Q3: How should I prepare and store metanicotine for in vivo use?
Q4: Does metanicotine cross the blood-brain barrier?
A4: Yes, in vivo distribution studies in mice have demonstrated that metanicotine has good blood-brain permeability.[3] However, the same study noted a uniform regional brain distribution with no evidence of specific binding to nicotinic cholinergic receptors for the radiolabeled form used, suggesting it may not be suitable for in vivo imaging studies of these receptors.[3]
Troubleshooting Guide
Issue 1: High variability in experimental results between subjects.
-
Possible Cause: Individual differences in animal physiology and behavior can significantly impact drug response. For instance, studies with Wistar rats have shown that baseline rearing activity (high vs. low) can influence the effects of metanicotine on memory consolidation.[6]
-
Troubleshooting Steps:
-
Subject Stratification: If possible, phenotype your animals based on relevant behavioral or physiological markers before the experiment and stratify them across your experimental groups.
-
Increase Sample Size: A larger sample size can help to mitigate the impact of individual variability on statistical power.
-
Within-Subject Design: If your experimental design allows, consider a within-subject crossover design to reduce inter-individual variability.
-
Issue 2: Lack of a clear dose-dependent effect.
-
Possible Cause: The selected dose range may be too narrow or not centered around the effective dose for your specific model and endpoint. The route of administration can also significantly influence the dose-response relationship.[7][8][9]
-
Troubleshooting Steps:
-
Pilot Dose-Response Study: Conduct a pilot study with a wide range of doses to establish a clear dose-response curve. This is a critical step before proceeding with larger-scale experiments.[10]
-
Evaluate Different Administration Routes: The bioavailability and pharmacokinetics of a compound can vary dramatically with the route of administration (e.g., intravenous, intraperitoneal, subcutaneous, oral).[7][11] If one route is not yielding consistent results, consider an alternative.
-
Review Literature for Similar Compounds: Examine studies on other nicotinic agonists to inform your dose selection and experimental design.[8][9]
-
Issue 3: Unexpected side effects or toxicity observed.
-
Possible Cause: The administered dose may be too high, leading to off-target effects or cholinergic toxicity.[12] Even selective agonists can produce side effects at higher concentrations.
-
Troubleshooting Steps:
-
Dose Reduction: Immediately lower the dose in subsequent experiments.
-
Careful Observation: Implement a detailed observational scoring system to monitor for any signs of toxicity, such as tremors, seizures, changes in posture, or respiratory distress.[13]
-
Pharmacokinetic Analysis: If resources permit, conduct pharmacokinetic studies to determine the concentration of metanicotine in the plasma and target tissues at different time points after administration.[14][15]
-
Data Presentation
Table 1: In Vitro Binding Affinities of Metanicotine
| Receptor/Site | Ligand | Ki (nM) | Species | Reference |
| [(3)H]nicotine binding sites | Metanicotine | 24 | Rat Brain | [4] |
| CNS-selective nicotinic agonist | [(11)C]metanicotine | 16 | Not Specified | [3] |
| Rat brain cortex nAChRs | Rivanicline (Metanicotine) | 26 | Rat | [16] |
| α4β2 subtype nAChRs | Rivanicline (Metanicotine) | 26 | Not Specified | [16] |
Table 2: Effective Doses of Metanicotine in Rodent Models
| Species | Assay | Route of Administration | Effective Dose | Observed Effect | Reference |
| Mice & Rats | Various pain models (tail-flick, paw-pressure, etc.) | s.c. | Not specified, but 5-fold less potent than nicotine | Antinociception | [4] |
| Wistar Rats | Inhibitory avoidance task | i.p. | 1.7 mg/kg | Amnestic-like effect in LRA rats | [6] |
| Mice | Physiological test battery | s.c. | 75-125 µmol/kg | Decrease in body temperature, respiratory rate, and activity | [16] |
| Mice | Eyeblink conditioning model | i.p. | 2 mg/kg | Restoration of learning ability | [16] |
| Rats | Passive avoidance retention | s.c. | 0.6 µmol/kg | Reversal of scopolamine-induced amnesia | [16] |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Dose-Response Study
This protocol provides a general framework. Specific parameters should be optimized for your research question.
-
Animal Model: Select the appropriate species and strain for your study.[8][9]
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment.
-
Grouping: Randomly assign animals to different dose groups, including a vehicle control group.
-
Dose Preparation: Prepare fresh solutions of metanicotine at the desired concentrations in a suitable vehicle (e.g., sterile saline).
-
Administration: Administer the assigned dose of metanicotine or vehicle via the chosen route (e.g., intraperitoneal, subcutaneous). The volume of administration should be consistent across all animals and adjusted for body weight.
-
Behavioral/Physiological Assessment: At predetermined time points after administration, perform the relevant behavioral tests or physiological measurements.
-
Data Analysis: Analyze the data using appropriate statistical methods to determine the dose-response relationship.
Protocol 2: Dose Conversion Between Species (Allometric Scaling)
When translating doses from one species to another, it is more accurate to use Body Surface Area (BSA) normalization rather than simple weight-based scaling.[10][17] The Human Equivalent Dose (HED) can be calculated from an animal dose using the following formula:
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Weight (kg) / Human Weight (kg))^(1-0.67)[18]
Alternatively, Km (body weight/BSA) values can be used for conversion.[19]
Table 3: Dose Conversion Factors (Km) for Different Species
| Species | Body Weight (kg) | Km | To Convert from Human Dose (mg/kg) to Animal Dose (mg/kg) |
| Human | 60 | 37 | Multiply by: |
| Mouse | 0.02 | 3 | 12.3 |
| Rat | 0.15 | 6 | 6.2 |
| Rabbit | 1.8 | 12 | 3.1 |
| Dog | 10 | 20 | 1.8 |
| Monkey | 3 | 12 | 3.1 |
Data adapted from various sources.[18][19]
Mandatory Visualizations
Caption: A typical workflow for an in vivo study with metanicotine.
Caption: Simplified signaling pathway of metanicotine at the nAChR.
Caption: A logical approach to troubleshooting common in vivo issues.
References
- 1. Rivanicline - Wikipedia [en.wikipedia.org]
- 2. A concise synthetic pathway for trans-metanicotine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vivo evaluation of (E)-N-[(11)C]Methyl-4- (3-pyridinyl)-3-butene-1-amine ([(11)C]metanicotine) as a nicotinic receptor radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antinociceptive and pharmacological effects of metanicotine, a selective nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Post-trial treatment with the nicotinic agonist metanicotine: Differential effects in Wistar rats with high versus low rearing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biblioteca.cij.gob.mx [biblioteca.cij.gob.mx]
- 8. Guidelines on nicotine dose selection for in vivo research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects of administration route on valproate pharmacokinetics in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evidence for Classical Cholinergic Toxicity Associated with Selective Activation of M1 Muscarinic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of Behaviorally Effective Tobacco Constituent Doses in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo [frontiersin.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sysrevpharm.org [sysrevpharm.org]
- 19. Conversion between animals and human [targetmol.com]
Troubleshooting Metacaine nerve block inconsistencies
Welcome to the technical support center for Metacaine nerve block applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistencies and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Metacaine and what is its primary mechanism of action?
Metacaine, also known as Tricaine Methanesulfonate (MS-222), is a local anesthetic commonly used in research settings, particularly with aquatic and amphibian species.[1][2][3][4][5] Its primary mechanism of action is the blockade of voltage-gated sodium channels in neuronal cell membranes. By binding to these channels, Metacaine prevents the influx of sodium ions that is necessary for the generation and propagation of action potentials, thereby inhibiting nerve impulse transmission and producing a reversible loss of sensation.
Q2: Why am I observing a high degree of variability in nerve block efficacy between my experimental subjects?
Inconsistent nerve block effects are a common challenge and can be attributed to several factors:
-
Anatomical Variations: Minor differences in nerve location and surrounding tissues can affect the diffusion and access of Metacaine to the target nerve.
-
Physiological Conditions: The pH of the tissue at the injection site is critical. Inflamed or infected tissues have a lower pH, which reduces the amount of the active, uncharged form of the anesthetic available to penetrate the nerve membrane.[6]
-
Injection Technique: Inconsistent injection placement, depth, or volume can lead to significant variations in the effectiveness of the nerve block. Operator experience can also play a role in the consistency of administration.[7]
-
Genetic Factors: Polymorphisms in genes encoding sodium channels or metabolic enzymes can alter an individual subject's sensitivity to local anesthetics.[6]
Q3: My Metacaine solution appears to lose effectiveness over time. How should it be prepared and stored?
The stability of your Metacaine (MS-222) solution is crucial for consistent results.
-
Preparation: MS-222 is acidic in solution and must be buffered with sodium bicarbonate to a physiological pH of 7.0-7.5.[1][2][4][5] Unbuffered solutions can be less effective and may cause irritation at the injection site.
-
Storage: Stock solutions should be stored in opaque, airtight containers, protected from light, and refrigerated or frozen.[1][4][5]
-
Shelf-life: It is recommended to use freshly prepared solutions.[2] If storing a stock solution, it should be replaced at least monthly for euthanasia and every 3 months for anesthesia. Discard any solution that appears brown, as this indicates degradation.[4][5]
Q4: What is tachyphylaxis and could it be the cause of decreasing nerve block effectiveness with repeated administrations?
Tachyphylaxis is a phenomenon where there is a rapid decrease in the response to a drug after repeated doses. This can manifest as a shorter duration or reduced intensity of the nerve block. The proposed mechanisms for local anesthetic tachyphylaxis include receptor desensitization, receptor internalization, and depletion of cellular mediators. If your experimental design involves repeated or continuous administration of Metacaine, tachyphylaxis is a potential cause for inconsistent results.
Troubleshooting Guides
Issue 1: Complete or Partial Failure of Nerve Block
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incorrect Needle Placement | Verify anatomical landmarks and injection depth. | Use ultrasound guidance for more accurate needle placement. For animal studies, ensure proper restraint and positioning. |
| Inadequate Drug Concentration or Volume | Review your protocol and the literature for the specific nerve and species. | Increase the concentration or volume of the anesthetic within established safe limits. Ensure the volume is sufficient to cover the target nerve area. |
| Intravascular Injection | Always aspirate before injecting to check for blood. | If blood is present, reposition the needle before injecting. Slow injection with intermittent aspiration can also reduce this risk. |
| Inactive Anesthetic Solution | Check the preparation date and storage conditions of your Metacaine solution. | Prepare a fresh, buffered solution of Metacaine (MS-222) to a pH of 7.0-7.5.[1][2][4][5] |
| Tissue pH | Consider the physiological state of the tissue at the injection site. | Avoid injecting into inflamed or infected tissues, as the acidic environment will reduce the efficacy of the anesthetic.[6] |
Issue 2: Short Duration of Nerve Block
| Potential Cause | Troubleshooting Step | Recommended Action |
| Rapid Systemic Absorption | The injection site may be highly vascular. | Consider adding a vasoconstrictor, such as epinephrine, to the anesthetic solution to decrease local blood flow and prolong the block's duration.[8] |
| Suboptimal Anesthetic Choice | The inherent properties of the local anesthetic may lead to a shorter duration. | For longer procedures, consider using a local anesthetic with a longer intrinsic duration of action, such as bupivacaine (B1668057) or ropivacaine.[8][9] |
| Tachyphylaxis | Repeated injections are being administered. | If possible, allow for a longer interval between doses. Consider a continuous infusion technique if appropriate for the experimental model. |
Data Presentation
Table 1: Comparative Duration of Action of Various Local Anesthetics in a Rat Infraorbital Nerve Block Model
| Local Anesthetic | Concentration | Average Duration of Analgesia (minutes ± SD) |
| Lidocaine | 0.5% | 42 ± 12 |
| Lidocaine | 1.0% | 47 ± 10 |
| Mepivacaine | 0.5% | 58 ± 13 |
| Mepivacaine | 1.0% | 78 ± 23 |
| Procaine | 1.0% | 34 ± 10 |
| Procaine | 1.5% | 46 ± 13 |
| Bupivacaine | 0.5% | 100 ± 40 |
| Etidocaine | 1.0% | 59 ± 25 |
Data adapted from a study on rat infraorbital nerve block.[10]
Experimental Protocols
Protocol 1: Preparation of Buffered Metacaine (MS-222) Solution
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Prepare the solution in a well-ventilated area or under a fume hood.[1][3]
-
Weighing: Accurately weigh the required amount of Metacaine (MS-222) powder.
-
Dissolving: Dissolve the powder in system water (water with the same properties as the animal's housing) to the desired stock concentration (e.g., 1 g/L).
-
Buffering: Add sodium bicarbonate to the solution. A common starting point is a 1:2 ratio of sodium bicarbonate to MS-222 by weight.
-
pH Adjustment: Measure the pH of the solution using a calibrated pH meter. The target pH is between 7.0 and 7.5.[1][2][4][5] Add small increments of sodium bicarbonate until the target pH is reached.
-
Storage: Store the final solution in a labeled, opaque container, protected from light, and refrigerated.
Protocol 2: Assessment of Sensory Nerve Block in a Rodent Model
-
Baseline Measurement: Before administering the nerve block, establish a baseline response to a sensory stimulus (e.g., thermal stimulus using a hot plate or tail-flick apparatus, or mechanical stimulus using von Frey filaments).
-
Nerve Block Administration: Under appropriate animal handling and, if necessary, light sedation, administer the Metacaine nerve block at the target location.
-
Post-injection Assessment: At predetermined time intervals (e.g., 5, 10, 15, 30, 60 minutes) after the injection, re-apply the sensory stimulus and record the response. A successful block is indicated by a lack of response or a significant increase in withdrawal latency.
-
Onset of Action: The time from injection to the first point of a successful block is recorded as the onset of action.
-
Duration of Action: Continue to test at regular intervals until the sensory response returns to baseline levels. The time from the onset of action to the return of baseline sensation is the duration of action.
Visualizations
Caption: Mechanism of action of Metacaine on voltage-gated sodium channels.
Caption: A logical workflow for troubleshooting inconsistent nerve block results.
Caption: A typical experimental workflow for assessing nerve block efficacy.
References
- 1. liberty.edu [liberty.edu]
- 2. stcloudstate.edu [stcloudstate.edu]
- 3. animalcare.illinois.edu [animalcare.illinois.edu]
- 4. iacuc.ecu.edu [iacuc.ecu.edu]
- 5. orc.siu.edu [orc.siu.edu]
- 6. benchchem.com [benchchem.com]
- 7. Variability in determination of point of needle insertion in peripheral nerve blocks: a comparison of experienced and inexperienced anaesthetists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. anesthesiaservicesco.com [anesthesiaservicesco.com]
- 9. mdpi.com [mdpi.com]
- 10. Experimental evaluation of local anaesthetic solutions using rat infraorbital nerve block - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of Metacaine in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Metacaine (Tricaine Methanesulfonate, MS-222) in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Metacaine in an aqueous solution?
Metacaine primarily degrades through hydrolysis, photolysis, and oxidation.
-
Hydrolysis: The ester bond in Metacaine is susceptible to hydrolysis, which is the most common degradation pathway for ester-type local anesthetics.[1] This reaction breaks down Metacaine into m-aminobenzoic acid and ethanol. In biological systems, m-aminobenzoic acid can be further metabolized through acetylation to form m-acetylaminobenzoic acid.[2][3]
-
Photodegradation: Exposure to light can cause Metacaine solutions to change color, typically to yellow or brown, indicating photodegradation.[2][3] While this may not immediately impact its anesthetic efficacy, prolonged exposure can lead to a decrease in potency.[3] It is recommended to store Metacaine solutions in light-protected containers, such as amber vials.[4]
-
Oxidation: Metacaine can be involved in oxidative processes, and it has been shown to induce oxidative stress in biological systems.[2][5][6] While specific oxidative degradation products in solution are not well-documented in the literature, the potential for oxidation should be considered, especially in the presence of oxidizing agents or under conditions that promote the formation of reactive oxygen species.
Q2: What factors influence the stability of Metacaine solutions?
Several factors can affect the stability of Metacaine in solution:
-
pH: The rate of hydrolysis of ester-containing drugs like Metacaine is highly dependent on the pH of the solution.[7] Metacaine is acidic in aqueous solutions and is often buffered, typically with sodium bicarbonate, to a neutral pH (7.0-7.5) to improve stability and reduce irritation to biological subjects.[8][9]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation, including hydrolysis.[7][10] For long-term storage, it is advisable to keep Metacaine stock solutions at low temperatures (e.g., 4°C or -20°C).[11][12]
-
Light: As mentioned, Metacaine is light-sensitive.[3][4] Protection from light is crucial to prevent photodegradation.
-
Oxygen: The presence of dissolved oxygen can contribute to oxidative degradation.[3] While not extensively studied for Metacaine, minimizing exposure to air for long-term storage can be a good practice.
Q3: How can I identify and quantify Metacaine and its degradation products?
Stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), are essential for separating and quantifying Metacaine from its degradation products.[11][13] A validated stability-indicating method ensures that the measurements of the active pharmaceutical ingredient (API) are accurate and not affected by the presence of impurities or degradants.
Q4: What are forced degradation studies and why are they important for Metacaine analysis?
Forced degradation, or stress testing, involves intentionally subjecting a drug substance to harsh conditions like acid, base, heat, light, and oxidation to accelerate its degradation.[1][14][15][16] These studies are crucial for:
-
Identifying potential degradation products: This helps in understanding the degradation pathways of the molecule.
-
Developing and validating stability-indicating analytical methods: By generating a complex mixture of the parent drug and its degradants, these studies help ensure that the analytical method can effectively separate all components.
-
Assessing the intrinsic stability of the molecule: This information is valuable for formulation development and determining appropriate storage conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental analysis of Metacaine degradation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC chromatogram. | - Contamination of the sample, solvent, or HPLC system.- Formation of unknown degradation products. | - Run a blank injection (mobile phase only) to check for system contamination.- Ensure high purity of solvents and reagents.- Perform forced degradation studies to generate and identify potential degradation products. Use LC-MS for structural elucidation. |
| Poor peak shape or resolution. | - Inappropriate mobile phase composition or pH.- Column degradation.- Sample overload. | - Optimize the mobile phase, including the organic modifier, buffer concentration, and pH.- Use a new or different type of HPLC column (e.g., C18, Phenyl-Hexyl).- Reduce the injection volume or sample concentration. |
| Loss of Metacaine concentration in stock solution over time. | - Improper storage conditions (exposure to light, elevated temperature).- Hydrolysis due to unbuffered solution. | - Store stock solutions in amber containers at 4°C or -20°C.[11][12]- Buffer the stock solution to a neutral pH if it is to be stored for an extended period. |
| Inconsistent degradation rates between experiments. | - Variation in stress conditions (temperature, pH, light intensity).- Inconsistent sample preparation. | - Precisely control and monitor all stress conditions.- Use calibrated equipment (e.g., ovens, pH meters).- Follow a standardized and well-documented sample preparation protocol. |
Quantitative Data Summary
| Degradation Pathway | Degradation Product | Chemical Structure | Analytical Method for Detection |
| Hydrolysis | m-Aminobenzoic Acid | C₇H₇NO₂ | HPLC-UV, LC-MS |
| Metabolism (in vivo) | m-Acetylaminobenzoic Acid | C₉H₉NO₃ | HPLC-UV, LC-MS |
Experimental Protocols
Protocol 1: Forced Degradation of Metacaine
This protocol outlines the general procedure for conducting forced degradation studies on Metacaine.
-
Preparation of Stock Solution: Prepare a stock solution of Metacaine in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix the Metacaine stock solution with an equal volume of 0.1 M HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix the Metacaine stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute it for analysis.
-
-
Oxidative Degradation:
-
Mix the Metacaine stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3% H₂O₂).
-
Keep the mixture at room temperature, protected from light, for a defined period.
-
At each time point, withdraw an aliquot and dilute it for analysis.
-
-
Thermal Degradation:
-
Place the Metacaine stock solution in a calibrated oven at a high temperature (e.g., 80°C) for a defined period.
-
At each time point, withdraw an aliquot, cool it to room temperature, and dilute it for analysis.
-
-
Photolytic Degradation:
-
Expose the Metacaine stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
-
At each time point, withdraw an aliquot from both the exposed and control samples and dilute for analysis.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC-UV or LC-MS method.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing an HPLC-UV method for the analysis of Metacaine and its degradation products. Method optimization will be required.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm (or an alternative wavelength determined by UV scan of Metacaine and its degradants).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Major degradation pathways of Metacaine in solution.
Caption: Workflow for analyzing Metacaine degradation.
Caption: Troubleshooting logic for HPLC analysis of Metacaine.
References
- 1. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 2. Studies on the comparative pharmacology and selective toxicity of tricaine methanesulfonate: metabolism as a basis of the selective toxicity in poikilotherms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. umces.edu [umces.edu]
- 4. Tricaine mesylate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Tricaine Methanesulphonate (MS-222) on Physiological Stress and Fresh Quality of Sea Bass (Lateolabrax maculatus) under Simulated High-Density and Long-Distance Transport Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.auburn.edu [research.auburn.edu]
- 9. research.ucdavis.edu [research.ucdavis.edu]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. The Stability and Efficacy of Tricaine Methanesulfonate (MS222) Solution After Long-Term Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Stability and Efficacy of Tricaine Methanesulfonate (MS222) Solution After Long-Term Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of a stability-indicating HPLC-UV method for the determination of triamcinolone acetonide and its degradation products in an ointment formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. biomedres.us [biomedres.us]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Enhancing the Bioavailability of Cinmetacin
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the bioavailability of Cinmetacin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of Cinmetacin?
A1: The primary challenge with Cinmetacin, a non-steroidal anti-inflammatory drug (NSAID), is its poor aqueous solubility.[1][2] Although it is considered to have high permeability (BCS Class II), its low solubility can limit the dissolution rate in the gastrointestinal fluids, which is a prerequisite for absorption.[3][4] Factors such as its crystalline structure can further hinder its dissolution.[5]
Q2: What are the most promising strategies to enhance the bioavailability of Cinmetacin?
A2: Several formulation strategies can be employed to overcome the solubility and dissolution challenges of Cinmetacin.[3][6][7][8] These include:
-
Particle Size Reduction: Increasing the surface area of the drug through micronization or nanosuspension techniques can enhance the dissolution rate.[6][9][10]
-
Solid Dispersions: Dispersing Cinmetacin in a hydrophilic polymer matrix at a molecular level can significantly improve its dissolution.[1][11][12][13][14] This can be achieved through methods like solvent evaporation, melting (fusion), spray drying, and hot-melt extrusion.[11][13][15]
-
Complexation: Forming inclusion complexes with cyclodextrins can increase the aqueous solubility of Cinmetacin.[3][16]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs like Cinmetacin in the GI tract.[3][7][17]
-
Salt Formation: For acidic or basic drugs, forming a salt can increase solubility and dissolution rate.[1][18]
Q3: How do I select an appropriate carrier for a Cinmetacin solid dispersion?
A3: The choice of a hydrophilic carrier is crucial for the success of a solid dispersion formulation.[11][13] Key considerations include:
-
Solubility of the carrier: The carrier itself should be freely soluble in water.
-
Drug-carrier miscibility: The drug and carrier should be miscible in the solid state to ensure a molecular dispersion.
-
Stability: The carrier should prevent the amorphous drug from recrystallizing over time.
-
Commonly used carriers: Polyethylene glycols (PEGs), polyvinylpyrrolidone (B124986) (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), and poloxamers are frequently used.[19][20]
Troubleshooting Guides
Issue 1: Low in vitro dissolution rate of Cinmetacin from a solid dispersion formulation.
| Potential Cause | Troubleshooting Step |
| Incomplete amorphization of Cinmetacin | Characterize the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD). The absence of a melting endotherm for Cinmetacin in the DSC thermogram and the absence of characteristic crystalline peaks in the XRD pattern indicate complete amorphization.[4][5] If crystallinity is detected, optimize the preparation method (e.g., increase cooling rate in the melting method, use a different solvent in the solvent evaporation method). |
| Drug recrystallization during storage | Conduct a stability study of the solid dispersion under accelerated conditions (e.g., 40°C/75% RH). Monitor for changes in dissolution profile and physical form (DSC, XRD). Consider using a polymer with a higher glass transition temperature (Tg) or adding a crystallization inhibitor.[21] |
| Inappropriate drug-to-carrier ratio | Prepare solid dispersions with varying drug-to-carrier ratios (e.g., 1:1, 1:5, 1:10) and evaluate their dissolution profiles. An insufficient amount of carrier may not effectively disperse the drug.[19] |
| Poor wettability of the formulation | The inclusion of a surfactant in the solid dispersion or the dissolution medium can improve the wettability of the formulation.[16][18] |
Issue 2: Inconsistent results in bioavailability studies.
| Potential Cause | Troubleshooting Step |
| High variability in animal models | Ensure that the animal model is appropriate and that experimental conditions (e.g., fasting state, dosing volume) are consistent across all animals. |
| Food effect on drug absorption | The presence of food can alter the gastrointestinal environment and affect the absorption of Cinmetacin.[22] Conduct bioavailability studies in both fasted and fed states to assess any potential food effects. |
| Enterohepatic recirculation | Some drugs undergo enterohepatic recirculation, which can lead to secondary peaks in the plasma concentration-time profile and contribute to variability.[22] While not specifically documented for Cinmetacin, it is a possibility for drugs of its class. |
Experimental Protocols
Protocol 1: Preparation of Cinmetacin Solid Dispersion by Solvent Evaporation Method
-
Dissolution of Components:
-
Accurately weigh Cinmetacin and the selected hydrophilic carrier (e.g., PVP K30) in a predetermined ratio (e.g., 1:5 w/w).
-
Dissolve both components in a suitable organic solvent (e.g., ethanol, methanol, or a mixture of dichloromethane (B109758) and ethanol) with continuous stirring until a clear solution is obtained.[5][11][23]
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) under vacuum.
-
-
Drying and Pulverization:
-
Dry the resulting solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and sieve it to obtain a uniform particle size.[13]
-
-
Storage:
-
Store the prepared solid dispersion in a desiccator to protect it from moisture.
-
Protocol 2: In Vitro Dissolution Testing of Cinmetacin Formulations
-
Apparatus and Media:
-
Use a USP Dissolution Apparatus 2 (paddle method).[24]
-
The dissolution medium should be 900 mL of a buffer solution that mimics physiological conditions. A common choice is a phosphate (B84403) buffer with a pH of 6.8 or 7.2.[16][25][26] For poorly soluble drugs, the addition of a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) to the medium may be necessary to ensure sink conditions.[24][25]
-
-
Test Conditions:
-
Maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Set the paddle rotation speed to 50 or 75 rpm.[24]
-
-
Procedure:
-
Introduce a weighed amount of the Cinmetacin formulation (equivalent to a specific dose) into each dissolution vessel.
-
Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.[16]
-
-
Sample Analysis:
-
Filter the collected samples through a 0.45 µm syringe filter.
-
Analyze the concentration of Cinmetacin in the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[25]
-
Data Presentation
Table 1: Illustrative Dissolution Profile of Cinmetacin Formulations
| Time (minutes) | % Drug Release (Pure Cinmetacin) | % Drug Release (Physical Mixture 1:5) | % Drug Release (Solid Dispersion 1:5) |
| 5 | 5.2 ± 1.1 | 15.8 ± 2.3 | 45.6 ± 3.8 |
| 10 | 9.8 ± 1.5 | 28.4 ± 2.9 | 75.2 ± 4.1 |
| 15 | 14.3 ± 2.0 | 40.1 ± 3.5 | 92.8 ± 3.2 |
| 30 | 22.5 ± 2.8 | 55.6 ± 4.2 | 98.5 ± 2.5 |
| 45 | 28.9 ± 3.1 | 65.2 ± 4.8 | 99.1 ± 2.1 |
| 60 | 34.1 ± 3.5 | 72.8 ± 5.1 | 99.6 ± 1.9 |
Data are presented as mean ± standard deviation (n=3). This is illustrative data based on typical results for poorly soluble drugs in solid dispersion formulations.
Table 2: Illustrative Pharmacokinetic Parameters of Cinmetacin Formulations in a Preclinical Model
| Formulation | Cmax (µg/mL) | Tmax (hr) | AUC₀₋₂₄ (µg·hr/mL) | Relative Bioavailability (%) |
| Pure Cinmetacin | 8.7 ± 1.9 | 2.5 ± 0.5 | 98.4 ± 15.2 | 100 |
| Solid Dispersion | 25.3 ± 4.1 | 1.0 ± 0.3 | 285.7 ± 32.8 | 290.3 |
Data are presented as mean ± standard deviation (n=6). This is illustrative data.
Visualizations
Caption: Experimental workflow for developing and evaluating Cinmetacin solid dispersions.
Caption: Logical pathway for improving Cinmetacin bioavailability via solid dispersion.
References
- 1. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Improvement of solubility and dissolution rate of indomethacin by solid dispersions in Gelucire 50/13 and PEG4000 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation, Characterization and Stability Studies of Glassy Solid Dispersions of Indomethacin using PVP and Isomalt as carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. youtube.com [youtube.com]
- 11. japsonline.com [japsonline.com]
- 12. solid dispersion formulations: Topics by Science.gov [science.gov]
- 13. Solid dispersions: A technology for improving bioavailability - MedCrave online [medcraveonline.com]
- 14. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Influence Of Preparation Process Of Solid Dispersion On Its Physical Stability - Senieer - What You Trust [senieer.com]
- 16. Investigation on in vitro dissolution rate enhancement of indomethacin by using a novel carrier sucrose fatty acid ester - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmacy180.com [pharmacy180.com]
- 19. Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solid Dispersion Matrix Tablet Comprising Indomethacin-PEG-HPMC Fabricated with Fusion and Mold Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Pharmacokinetics and bioavailability of cimetidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. wjbphs.com [wjbphs.com]
- 24. fda.gov [fda.gov]
- 25. agnopharma.com [agnopharma.com]
- 26. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Synthesis of Metanicotine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of metanicotine and its derivatives.
Troubleshooting Guides & FAQs
This section is organized by the key synthetic steps involved in a common route to trans-metanicotine and its analogues.
Step 1: Zn-mediated Allylation
Question 1: My Zn-mediated allylation reaction is sluggish or not initiating. What are the possible causes and solutions?
Answer:
Several factors can hinder the initiation of the Zn-mediated allylation. Here are some common issues and troubleshooting steps:
-
Poor Zinc Activation: The surface of commercial zinc dust can be passivated by a layer of zinc oxide.
-
Solution: Activate the zinc dust prior to use. Common activation methods include washing with dilute HCl, followed by water, methanol, and ether, and then drying under vacuum. Alternatively, using a small amount of iodine or 1,2-dibromoethane (B42909) can activate the zinc in situ.
-
-
Presence of Water in Solvents/Reagents: While the reaction can be performed in aqueous media, excessive water can quench the organozinc reagent.
-
Solution: Ensure your organic solvents (e.g., THF, DMF) and reagents (acetaldehyde, allyl bromide) are anhydrous, especially if performing the reaction under non-aqueous or Barbier-type conditions.
-
-
Low Reaction Temperature: The reaction may require gentle heating to initiate.
-
Solution: Try gently warming the reaction mixture to around 30-40 °C. The use of sonication can also be beneficial in initiating the reaction.
-
Question 2: I am observing the formation of significant byproducts in my Zn-mediated allylation. What are they and how can I minimize them?
Answer:
Common byproducts in this reaction include:
-
Wurtz-type Coupling Product (1,5-hexadiene): This arises from the coupling of two molecules of allyl bromide.
-
Solution: Add the allyl bromide slowly to the reaction mixture containing zinc and the aldehyde. This maintains a low concentration of the allyl bromide, disfavoring self-coupling.
-
-
Pinacol Coupling Product: Reductive coupling of the aldehyde can lead to the formation of a diol.
-
Solution: Ensure the reaction temperature is not too high and that the zinc is of good quality and well-activated.
-
Step 2: Heck Reaction
Question 3: My Heck reaction with 3-bromopyridine (B30812) is giving a low yield. What are the key parameters to optimize?
Answer:
The Heck reaction with electron-deficient pyridyl halides can be challenging. Key parameters to consider for optimization are:
-
Catalyst and Ligand: The choice of palladium source and phosphine (B1218219) ligand is critical.
-
Solution: Screen different palladium catalysts such as Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(PPh₃)₂. Ligands like PPh₃, P(o-tol)₃, or bidentate phosphines (e.g., dppf) can significantly impact the yield. For electron-deficient substrates, electron-rich and bulky phosphine ligands are often beneficial.
-
-
Base: The choice and stoichiometry of the base are crucial.
-
Solution: Triethylamine (B128534) (Et₃N) is commonly used. However, stronger bases like K₂CO₃, Cs₂CO₃, or organic bases such as DBU may improve the yield. Ensure at least stoichiometric amounts of the base are used.
-
-
Solvent: The polarity and boiling point of the solvent can influence the reaction rate and yield.
-
Solution: Anhydrous polar aprotic solvents like DMF, DMA, or NMP are generally effective. Toluene can also be used, sometimes with a phase-transfer catalyst like TBAB.
-
-
Temperature: The reaction often requires high temperatures to proceed efficiently.
-
Solution: Ensure the reaction is heated to a sufficiently high temperature, typically between 100-140 °C. Microwave irradiation can sometimes accelerate the reaction and improve yields.
-
Question 4: I am observing the formation of palladium black and dehalogenation of my 3-bromopyridine starting material. How can I prevent this?
Answer:
The formation of palladium black indicates catalyst decomposition, and dehalogenation is a common side reaction.
-
Palladium Black Formation:
-
Solution: This can be caused by high temperatures or the absence of stabilizing ligands. Ensure an appropriate ligand-to-palladium ratio is used. Using a pre-catalyst or generating the active Pd(0) species in situ under controlled conditions can help. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also crucial.
-
-
Dehalogenation (formation of pyridine):
-
Solution: This side reaction can be promoted by impurities in the solvent or reagents. Ensure all components are pure and anhydrous. The choice of base and ligand can also influence the extent of dehalogenation. Sometimes, using a slightly lower reaction temperature can minimize this side reaction, although it may require a longer reaction time.
-
Step 3: Tosylation
Question 5: The tosylation of my secondary alcohol is incomplete or slow. What can I do to improve the reaction?
Answer:
Incomplete tosylation can be due to several factors:
-
Steric Hindrance: Secondary alcohols can be sterically hindered, slowing down the reaction.
-
Solution: Use a less hindered and more nucleophilic base like triethylamine (TEA) or 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in addition to pyridine (B92270). Ensure the reaction is run at a suitable temperature; starting at 0 °C and allowing it to slowly warm to room temperature is a common strategy.
-
-
Reagent Quality: The purity of tosyl chloride (TsCl) is important.
-
Solution: Use freshly purchased or purified TsCl. Old TsCl can hydrolyze to p-toluenesulfonic acid, which can complicate the reaction.
-
-
Insufficient Base: An adequate amount of base is required to neutralize the HCl generated during the reaction.
-
Solution: Use at least a stoichiometric amount of base (e.g., pyridine or TEA).
-
Question 6: I am observing the formation of an elimination byproduct (an alkene) during my tosylation reaction. How can this be avoided?
Answer:
Elimination can compete with tosylation, especially with hindered secondary alcohols.
-
Solution: Maintain a low reaction temperature (0 °C or below) during the addition of TsCl. Use a non-nucleophilic, sterically hindered base like 2,6-lutidine to minimize the promotion of elimination side reactions.
Step 4: Nucleophilic Substitution with Methylamine (B109427)
Question 7: The substitution of the tosylate with methylamine is giving a low yield, and I am recovering my starting tosylate. What are the critical conditions for this reaction?
Answer:
This SN2 reaction requires careful control of conditions:
-
Reaction in a Sealed Tube: Methylamine is a gas at room temperature.
-
Solution: The reaction must be carried out in a sealed, pressure-rated tube to maintain a high concentration of methylamine and to allow for heating above its boiling point.
-
-
Solvent: The choice of solvent can influence the solubility of the reagents and the reaction rate.
-
Solution: A polar aprotic solvent like THF or DMF is often used. Using a solution of methylamine in a solvent like ethanol (B145695) or THF is a common practice.
-
-
Temperature and Reaction Time: The reaction may require elevated temperatures and sufficient time to go to completion.
-
Solution: Heat the sealed tube to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Question 8: I am observing elimination byproducts instead of the desired substitution product. How can I favor substitution over elimination?
Answer:
The competition between substitution (SN2) and elimination (E2) is a key challenge.
-
Solution:
-
Temperature: Use the lowest temperature at which the substitution reaction proceeds at a reasonable rate. Higher temperatures tend to favor elimination.
-
Nucleophile Concentration: Use a high concentration of methylamine to favor the bimolecular substitution reaction.
-
Solvent: A polar aprotic solvent (e.g., DMF, DMSO) generally favors SN2 over E2 compared to protic solvents.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for the Heck Reaction of 3-Bromopyridine with Alkenes
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Alkene | Yield (%) | Reference |
| Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 24 | Styrene | 75 | General Literature |
| Pd₂(dba)₃ (1) | P(o-tol)₃ (4) | K₂CO₃ | DMA | 120 | 18 | n-Butyl acrylate | 85 | General Literature |
| PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 110 | 24 | Acrylonitrile | 80 | General Literature |
Table 2: Comparison of Purification Methods for Nicotine Analogs
| Method | Stationary Phase | Mobile Phase | Purity Achieved | Recovery | Notes |
| Flash Chromatography | Silica (B1680970) Gel | Dichloromethane (B109758)/Methanol/Ammonium Hydroxide (e.g., 90:9:1) | >95% | Good | Effective for removing non-polar impurities. Tailing can be an issue. |
| Preparative HPLC | C18 | Acetonitrile/Water with 0.1% TFA or Formic Acid | >99% | Moderate to Good | Provides high purity but can be costly for large-scale purification. |
| Distillation | - | - | >98% | Good | Effective for thermally stable, non-polar derivatives. Vacuum distillation is preferred to avoid decomposition. |
Experimental Protocols
Detailed Protocol for the Synthesis of trans-Metanicotine
Step 1: Synthesis of pent-1-en-3-ol
-
To a stirred solution of acetaldehyde (B116499) (1.1 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of vinylmagnesium bromide (1.0 M in THF, 1.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by distillation to afford pent-1-en-3-ol.
Step 2: Synthesis of 5-(pyridin-3-yl)pent-4-en-3-ol
-
To a mixture of 3-bromopyridine (1.0 eq), pent-1-en-3-ol (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and Et₃N (1.5 eq) in a sealed tube, add anhydrous DMF.
-
Degas the mixture with nitrogen for 15 minutes.
-
Heat the reaction mixture to 100 °C for 24 hours.
-
Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (B1210297) (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-(pyridin-3-yl)pent-4-en-3-ol.
Step 3: Tosylation of 5-(pyridin-3-yl)pent-4-en-3-ol
-
Dissolve 5-(pyridin-3-yl)pent-4-en-3-ol (1.0 eq) in anhydrous pyridine at 0 °C under a nitrogen atmosphere.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Pour the reaction mixture into ice-water and extract with dichloromethane (3 x).
-
Combine the organic layers, wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude tosylate, which can be used in the next step without further purification.
Step 4: Synthesis of trans-Metanicotine
-
Place the crude tosylate from the previous step in a pressure-rated sealed tube.
-
Add a solution of methylamine (excess, e.g., 2.0 M in THF).
-
Seal the tube and heat the mixture to 70 °C for 12 hours.
-
Cool the tube to room temperature and carefully vent.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol/ammonium hydroxide) to afford trans-metanicotine.
Visualizations
Caption: Synthetic workflow for trans-Metanicotine.
Caption: nAChR signaling pathway activated by Metanicotine.
Technical Support Center: Overcoming Resistance in Metacaine Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Metacaine in their experiments. Metacaine is a selective inhibitor of the Metastasis-Associated Kinase (MAK), a critical enzyme in the Tumor Proliferation Pathway (TPP).
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to Metacaine, is now showing reduced responsiveness. How can I confirm this is acquired resistance?
A1: Acquired resistance is characterized by a decreased response to a drug over time.[1] To confirm this, you should:
-
Establish a Baseline: Determine the initial half-maximal inhibitory concentration (IC50) of Metacaine on the parental (non-resistant) cell line.[1]
-
Develop a Resistant Line: Continuously culture the parental cell line in the presence of gradually increasing concentrations of Metacaine over several weeks or months.[1]
-
Compare IC50 Values: Periodically measure the IC50 of Metacaine on the cultured cells. A significant and persistent increase in the IC50 value compared to the parental line is indicative of acquired resistance.[1]
Q2: What are the common mechanisms of resistance to kinase inhibitors like Metacaine?
A2: Resistance to kinase inhibitors can arise through various mechanisms.[2] The two most common mechanisms are:
-
Increased Drug Efflux: Overexpression of transporter proteins, such as P-glycoprotein, can actively pump the drug out of the cell, reducing its intracellular concentration and thereby its efficacy.[3][4]
-
Alterations in the Drug Target: Mutations in the kinase domain of the target protein can prevent the inhibitor from binding effectively.[5][6]
Other potential mechanisms include the activation of alternative signaling pathways to bypass the inhibited pathway and metabolic inactivation of the drug.[2][6]
Q3: How can I determine if Metacaine resistance in my cell line is due to increased drug efflux?
A3: To investigate the role of efflux pumps in Metacaine resistance, you can perform a co-treatment experiment with a known efflux pump inhibitor, such as Verapamil or Reserpine.[7][8] If the resistance is mediated by efflux pumps, co-administration of an inhibitor should restore the sensitivity of the resistant cells to Metacaine.[3]
Q4: What should I do if I suspect a mutation in the MAK kinase domain is causing resistance?
A4: If you suspect a mutation in the MAK kinase domain, the most direct approach is to sequence the MAK gene in both the parental and resistant cell lines. Compare the sequences to identify any point mutations that may have arisen in the resistant cells.[5] Mutations in the gatekeeper residue or the activation loop of kinases are common culprits in acquired resistance to inhibitors.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with Metacaine.
Problem 1: Gradual loss of Metacaine efficacy over multiple cell passages.
This is a classic sign of developing acquired resistance.
Troubleshooting Workflow: Investigating Acquired Resistance
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JMIR Research Protocols - Identification of Compounds With Potential Dual Inhibitory Activity Against Drug Efflux Pumps in Resistant Cancer Cells and Bacteria: Protocol for a Systematic Review [researchprotocols.org]
- 4. General Mechanisms of Drug Resistance - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Sequence and Structure Signatures of Cancer Mutation Hotspots in Protein Kinases | PLOS One [journals.plos.org]
- 6. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 7. Inhibitors of Bacterial Efflux Pumps that also Inhibit Efflux Pumps of Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 8. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: Metanicotine Stability in Long-Term Storage
This technical support center provides guidance on the stability of metanicotine during long-term storage. As a pyridine (B92270) alkaloid, metanicotine's stability can be influenced by environmental factors. The following information, based on general chemical principles and data from structurally related compounds, will help researchers minimize degradation and troubleshoot potential stability-related issues in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of metanicotine during long-term storage?
A1: Based on the general behavior of pyridine alkaloids, the primary factors influencing metanicotine stability are exposure to heat, light, and oxygen.[1] Additionally, humidity can be a concern as some alkaloids are hygroscopic.[2] The pH of the solution and the storage container material can also play a role in long-term stability.
Q2: What are the recommended storage conditions for metanicotine?
A2: To ensure maximum stability, metanicotine should be stored in a cool, dark, and dry place. Specifically, refrigeration at 2-8°C is recommended for long-term storage.[3] It should be kept in a tightly sealed, airtight container to minimize exposure to oxygen and moisture.[4][5] Using amber glass vials can provide protection from light.
Q3: What are the potential degradation products of metanicotine?
A3: While specific degradation pathways for metanicotine are not extensively documented, based on its structure and the known degradation of similar alkaloids like nicotine (B1678760), potential degradation could involve oxidation of the pyridine or the aliphatic side chain. This could lead to the formation of various oxides or other related compounds. For instance, nicotine is known to degrade into cotinine (B1669453) and nicotine-N'-oxide.[6][7]
Q4: How can I detect metanicotine degradation in my samples?
A4: Degradation can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products. Changes in the physical appearance of the sample, such as color change or precipitation, may also indicate degradation.
Q5: Is it safe to use metanicotine that has been stored for a long time?
A5: If the storage conditions have been optimal (cool, dark, dry, and airtight), metanicotine may remain stable for an extended period. However, it is crucial to re-analyze the purity of the compound before use in critical experiments, especially if it has been stored for a long time or if there is any doubt about the storage conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results (e.g., lower than expected potency). | Metanicotine may have degraded, leading to a lower concentration of the active compound. | 1. Verify the purity of your metanicotine stock using a suitable analytical method like HPLC. 2. If degradation is confirmed, use a fresh, properly stored batch of metanicotine for your experiments. 3. Review your sample preparation and handling procedures to minimize exposure to adverse conditions. |
| Appearance of unknown peaks in chromatograms. | These may be degradation products of metanicotine. | 1. Compare the chromatogram of your stored sample with that of a fresh standard. 2. Consider using techniques like mass spectrometry (MS) to identify the unknown peaks. 3. Evaluate your storage conditions to prevent further degradation. |
| Change in the physical appearance of the metanicotine sample (e.g., color change from colorless/pale yellow to brown). | This is a strong indicator of chemical degradation, likely due to oxidation or exposure to light. | 1. Discard the discolored sample. 2. Obtain a fresh stock of metanicotine. 3. Ensure future storage is in a dark, cool, and oxygen-free environment. |
Data Presentation
Table 1: Recommended Storage Conditions for Pyridine Alkaloids (Inferred for Metanicotine)
| Parameter | Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down chemical degradation reactions.[8] |
| Light | Protected from light (Amber vials) | Prevents photodegradation.[9] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Minimizes oxidation.[1] |
| Humidity | Dry (Use of desiccants if necessary) | Prevents hydrolysis and degradation due to moisture.[2] |
| Container | Tightly sealed glass container | Prevents exposure to air and moisture; glass is generally inert.[4][5] |
Table 2: Potential Degradation Products of Metanicotine (Hypothetical, based on related compounds)
| Potential Degradation Product | Possible Formation Pathway | Analytical Detection Method |
| Metanicotine-N-oxide | Oxidation of the pyridine nitrogen | HPLC, LC-MS |
| Hydroxylated metanicotine derivatives | Oxidation of the aliphatic side chain | HPLC, LC-MS, NMR |
| N-demethylated metanicotine | Oxidative N-demethylation | HPLC, LC-MS |
Experimental Protocols
Protocol: Long-Term Stability Testing of Metanicotine
This protocol outlines a general procedure for assessing the long-term stability of metanicotine under defined storage conditions.
-
Sample Preparation:
-
Prepare a stock solution of metanicotine of known concentration in a suitable solvent (e.g., ethanol, phosphate-buffered saline).
-
Dispense aliquots of the solution into amber glass vials.
-
If desired, purge the headspace of the vials with an inert gas (e.g., argon) before sealing.
-
-
Storage Conditions:
-
Store the vials under controlled conditions. Recommended conditions to test include:
-
Refrigerated: 2-8°C
-
Room Temperature: 20-25°C
-
Accelerated: 40°C with 75% relative humidity
-
-
-
Time Points for Analysis:
-
Establish a schedule for sample analysis. Typical time points include: 0, 1, 3, 6, 12, and 24 months.
-
-
Analytical Method:
-
Use a validated stability-indicating HPLC method to determine the concentration of metanicotine and detect any degradation products.
-
The method should be able to separate metanicotine from potential impurities and degradation products.
-
-
Data Analysis:
-
At each time point, calculate the percentage of the initial metanicotine concentration remaining.
-
Monitor the formation and growth of any degradation product peaks.
-
Plot the concentration of metanicotine versus time to determine the degradation rate.
-
Mandatory Visualization
Caption: Hypothetical degradation pathways for metanicotine.
Caption: Experimental workflow for a long-term stability study.
Caption: Troubleshooting decision tree for stability issues.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. biosynce.com [biosynce.com]
- 3. (S)-Nornicotine | 494-97-3 | FN26468 | Biosynth [biosynth.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. lobachemie.com [lobachemie.com]
- 6. Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug stability: How storage conditions affect their performance - Vital Record [vitalrecord.tamu.edu]
Technical Support Center: pH-Dependent Efficacy of Metacaine (MS-222) Solutions
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing Metacaine (Tricaine Methanesulfonate, MS-222) for the anesthesia or euthanasia of aquatic and cold-blooded animals. This resource provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to ensure effective and humane use of this anesthetic agent, with a critical focus on the influence of pH.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is the pH of my Metacaine solution so important?
A1: The efficacy of Metacaine is critically dependent on pH. Metacaine is a weak base and its anesthetic action relies on the un-ionized (lipid-soluble) form of the molecule to penetrate the lipid-rich nerve cell membrane to reach its target, the voltage-gated sodium channels.[1][2][3] In an acidic solution, a higher proportion of Metacaine exists in the ionized (water-soluble) form, which cannot effectively cross this membrane, leading to reduced or no anesthetic effect.[1][2] Furthermore, unbuffered, acidic MS-222 solutions can cause significant physiological stress and damage to the skin and corneas of fish.[4][5]
Q2: My animals are not becoming anesthetized, or the induction time is very long. What could be the cause?
A2: This is a common issue and is often related to the pH of the anesthetic solution.
-
Unbuffered Solution: Metacaine powder is acidic and, when dissolved in water, can lower the pH to levels as low as 2.8, which is stressful for the animal and renders the anesthetic ineffective.[4] Always buffer the solution to a neutral pH (7.0-7.5) with a buffering agent like sodium bicarbonate.[5][6][7]
-
Incorrect Buffering: The amount of buffer required can depend on the alkalinity of your source water.[7] It is crucial to measure the pH of the final solution before use.[6][7]
-
Low Temperature: The anesthetic action of MS-222 is slower at cooler water temperatures.[5][8]
-
Species and Size Variation: The effective concentration of MS-222 can vary significantly between species and with the size of the animal.[5][8] Preliminary tests on a small number of animals are recommended to determine the optimal dose.[5]
Q3: The animals are showing signs of distress (e.g., erratic swimming, agitated behavior) after being placed in the Metacaine solution. What should I do?
A3: Signs of distress are often a direct result of an unbuffered, acidic solution.[5] Immediately remove the animal and place it in clean, well-aerated recovery water. Prepare a fresh, properly buffered solution, ensuring the pH is between 7.0 and 7.5 before attempting anesthesia again.[7][9] Using water from the animal's original holding tank for the anesthetic and recovery tanks can also help minimize stress.[6][10]
Q4: Can I prepare a stock solution of buffered Metacaine and store it for later use?
A4: Yes, you can prepare a concentrated stock solution. However, it is light-sensitive and should be stored in a dark or opaque bottle and refrigerated (4°C) or frozen (-20°C).[5] Stock solutions are reportedly stable for up to 6 months under these conditions.[5] Working solutions should be made fresh for each use.[5][9] Discard any stock solution that has turned brown, as this indicates degradation and a potential loss of potency of about 5% after 10 days.[5]
Q5: How do I know the correct dose of Metacaine to use for my specific experiment?
A5: The appropriate dose depends on the species, size, water temperature, and the desired level of anesthesia.[8] It is essential to conduct preliminary tests with a small cohort of animals to determine the effective concentration for your specific conditions.[5] The tables below provide a general guideline for starting concentrations.
Data Presentation: Quantitative Guidelines
Table 1: Recommended pH and Buffer Ratios for Metacaine Solutions
| Parameter | Recommended Value | Notes |
| Final Solution pH | 7.0 - 7.5 | Crucial for efficacy and animal welfare.[5][6][7] |
| MS-222 to Sodium Bicarbonate Ratio | 1:1 to 1:2 (by weight) | Start with a 1:1 ratio and adjust as needed based on pH measurement.[4][5] A 1:2 ratio is often recommended to ensure a stable pH.[5] |
Table 2: General Concentration Guidelines for Metacaine (MS-222) in Fish
| Application | Concentration Range (mg/L) | Expected Induction Time | Expected Recovery Time |
| Sedation/Light Anesthesia | 25 - 70 | Varies (slower) | Varies (faster) |
| Surgical Anesthesia (Induction) | 75 - 200 | Minutes | 1 - 60+ minutes |
| Surgical Anesthesia (Maintenance) | 50 - 75 | N/A | N/A |
| Euthanasia | 250 - 500 | Rapid | N/A |
Note: These are general guidelines. The optimal concentration is species-specific and influenced by factors like water temperature and hardness.[8] Always perform pilot studies.
Experimental Protocols
Protocol 1: Preparation of Buffered Metacaine (MS-222) Anesthetic Solution
Materials:
-
Pharmaceutical-grade Metacaine (MS-222) powder
-
Sodium bicarbonate (baking soda)
-
Water from the animal's holding tank (or water with identical quality parameters)[6]
-
Calibrated pH meter or pH test strips
-
Weighing scale
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Glass or plastic container for mixing
-
Aeration equipment (e.g., air stone)
Procedure:
-
Safety First: When handling MS-222 powder, wear personal protective equipment (PPE), including gloves, goggles, and a lab coat. Whenever possible, work in a fume hood to avoid inhalation.[6][9]
-
Determine Required Volume: Calculate the volume of water needed for the anesthetic bath to comfortably submerge the animal(s).
-
Weigh MS-222: Based on the desired concentration (see Table 2), weigh the appropriate amount of MS-222 powder. For example, for 1 liter of a 100 mg/L solution, weigh out 100 mg of MS-222.
-
Weigh Buffer: Weigh out an equal or double amount of sodium bicarbonate. For 100 mg of MS-222, use 100-200 mg of sodium bicarbonate.[5]
-
Dissolve Components: Add the weighed MS-222 and sodium bicarbonate to the container with the source water. Stir until both powders are fully dissolved.[6] MS-222 should form a clear, colorless solution.[6]
-
Verify pH: Use a calibrated pH meter or test strips to measure the pH of the solution. The pH must be between 7.0 and 7.5.[7] If the pH is too low, add small increments of sodium bicarbonate, stirring and re-measuring the pH until it is within the target range.
-
Aerate Solution: Provide aeration to the anesthetic bath to ensure adequate oxygenation for the animal during the procedure.[6]
-
Use Promptly: Use the freshly prepared working solution for your experiment.[5]
Protocol 2: Determining Effective Anesthetic Dose
Objective: To determine the optimal concentration of buffered MS-222 for a specific species and experimental condition.
Procedure:
-
Prepare several small batches of buffered MS-222 solution at varying concentrations (e.g., 50 mg/L, 75 mg/L, 100 mg/L, 125 mg/L), ensuring the pH of each is between 7.0 and 7.5.
-
Use a small number of animals for this pilot study.
-
Individually place one animal in the lowest concentration bath.
-
Record the following parameters:
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Time to Induction: Time until the animal loses equilibrium and ceases responsive movement.
-
Respiratory Rate: Monitor opercular (gill) movements. A slow, regular rate indicates a good anesthetic plane.
-
-
Once the desired level of anesthesia is reached, immediately transfer the animal to a separate, well-aerated recovery tank containing clean water from its original habitat.
-
Record the Time to Recovery: Time until the animal resumes normal swimming behavior and equilibrium.
-
Repeat the process for each concentration, using a new animal for each trial.
-
Analyze the data to identify the concentration that provides a smooth, rapid induction and a reasonably quick recovery time without causing distress. This will be your optimal dose for subsequent experiments.
Mandatory Visualizations
Caption: pH-dependent mechanism of Metacaine action.
Caption: Experimental workflow for Metacaine anesthesia.
References
- 1. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 2. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Local Anaesthetics [anaestheasier.com]
- 4. umces.edu [umces.edu]
- 5. research.ucdavis.edu [research.ucdavis.edu]
- 6. cm.nus.edu.sg [cm.nus.edu.sg]
- 7. iacuc.ecu.edu [iacuc.ecu.edu]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. research.fsu.edu [research.fsu.edu]
- 10. mcgill.ca [mcgill.ca]
Technical Support Center: Optimizing Cholinolytic Drug Delivery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of cholinolytic drug delivery.
Frequently Asked Questions (FAQs)
Q1: What are the primary goals when optimizing the delivery of cholinolytic drugs?
The primary goals are to enhance therapeutic efficacy, minimize adverse effects, and improve patient compliance.[1] This is often achieved by:
-
Increasing Bioavailability: Ensuring a higher fraction of the administered drug reaches systemic circulation or the target site.[1][2]
-
Achieving Controlled/Sustained Release: Maintaining stable serum drug concentrations to prolong the therapeutic effect and reduce dosing frequency.[1]
-
Targeted Delivery: Directing the cholinolytic agent to a specific site of action (e.g., the bladder, central nervous system) to reduce systemic side effects.[3][4]
Q2: What are the common formulation challenges for cholinolytic drugs?
Many cholinolytic agents present formulation challenges that can impact their delivery and efficacy. Common issues include:
-
Poor Water Solubility: A significant number of drug candidates are poorly water-soluble, which can lead to low bioavailability.[5][6]
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Chemical Instability: Some cholinolytics may be susceptible to degradation, affecting their potency and shelf-life.[1]
-
First-Pass Metabolism: For orally administered cholinolytics like oxybutynin, extensive metabolism in the intestine and liver can significantly reduce the amount of active drug reaching systemic circulation.[1]
Q3: How can nanoparticle-based delivery systems improve the delivery of cholinolytics to the central nervous system (CNS)?
Nanoparticle-based systems can be engineered to overcome the blood-brain barrier (BBB), a major obstacle for CNS drug delivery.[3] Key strategies include:
-
Small Particle Size: Nanoparticles, typically under 200 nm, can facilitate passage across the BBB.[7]
-
Surface Modification: Coating nanoparticles with specific ligands (e.g., transferrin, rabies virus glycoprotein) can enable receptor-mediated transport across the BBB.[7][8]
-
Material Selection: Using biocompatible and biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) and BSA (bovine serum albumin) can ensure safe delivery and sustained release of the encapsulated cholinolytic.[7]
Q4: What are the key differences between muscarinic receptor subtypes (M1, M2, M3) and how does this influence targeted drug delivery?
Muscarinic receptors are G-protein coupled receptors with distinct tissue localizations and signaling pathways, making them key targets for selective cholinolytic drugs.
-
M1 Receptors: Primarily found in the CNS and gastric glands. They are involved in cognitive function and gastric acid secretion.[9]
-
M2 Receptors: Predominantly located in the heart, where their stimulation slows heart rate.[9]
-
M3 Receptors: Widely distributed in smooth muscles (e.g., bladder, bronchi) and glands, mediating contraction and secretion.[10]
Targeting a specific subtype can minimize off-target effects. For example, an M3-selective antagonist for overactive bladder would have fewer cardiac (M2) or CNS (M1) side effects.
Signaling Pathway Diagrams
Caption: M1/M3 Muscarinic Receptor Signaling Pathway.
Caption: M2 Muscarinic Receptor Signaling Pathway.
Troubleshooting Guides
Issue 1: Poor Bioavailability of an Orally Administered Cholinolytic
| Question | Possible Cause | Troubleshooting Steps |
| My novel oral cholinolytic shows low and variable plasma concentrations in preclinical studies. What should I investigate? | Poor Aqueous Solubility: The compound may not be dissolving sufficiently in the gastrointestinal fluids.[5] | 1. Characterize Solubility: Determine the pH-solubility profile of your compound. 2. Formulation Strategies: Explore solubility enhancement techniques such as creating amorphous solid dispersions, using self-emulsifying drug delivery systems (SEDDS), or micronization to increase surface area.[6] 3. Salt Formation: Investigate different salt forms of the drug, which can have significantly different solubility properties. |
| High First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[1] | 1. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to determine the metabolic stability of the compound. 2. Alternative Delivery Routes: Consider delivery systems that bypass the gastrointestinal tract, such as transdermal patches or parenteral formulations.[1] 3. Prodrug Approach: Design a prodrug that masks the metabolically labile site and releases the active cholinolytic after absorption. | |
| Efflux by Transporters: The drug might be a substrate for efflux transporters like P-glycoprotein in the gut, which pump it back into the intestinal lumen. | 1. Caco-2 Permeability Assay: Use this in vitro model to assess the bidirectional transport of your compound and identify potential efflux. 2. Co-administration with Inhibitors: In preclinical models, co-administer the cholinolytic with a known P-glycoprotein inhibitor to see if bioavailability improves. |
Issue 2: Off-Target Side Effects with a Targeted Cholinolytic Formulation
| Question | Possible Cause | Troubleshooting Steps |
| My nanoparticle-formulated cholinolytic, intended for peripheral targets, is causing central nervous system side effects (e.g., sedation, confusion). Why is this happening? | Premature Drug Release: The cholinolytic may be leaking from the nanoparticles before reaching the target site, leading to systemic exposure and BBB crossing.[4] | 1. Review In Vitro Release Profile: Conduct in vitro release studies under physiological conditions (pH 7.4, 37°C) to assess the stability of your formulation in simulated plasma. 2. Optimize Formulation: Modify the polymer composition, drug-to-polymer ratio, or crosslinking density to slow down the drug release rate.[7] |
| Nanoparticle Instability: The nanoparticles may be unstable in vivo, leading to aggregation or rapid degradation and burst release of the drug. | 1. Assess Colloidal Stability: Measure particle size and zeta potential in relevant biological media (e.g., serum-containing media). 2. Surface Coating: Use stealth coatings like polyethylene (B3416737) glycol (PEG) to improve stability and reduce clearance by the immune system. | |
| Unintended BBB Transport: The nanoparticle formulation itself might be crossing the blood-brain barrier.[3] | 1. Characterize Nanoparticle Properties: Ensure the particle size, charge, and surface chemistry are not conducive to BBB transport if CNS delivery is not intended. 2. In Vivo Biodistribution Studies: Perform studies with a fluorescently labeled version of your nanoparticles to track their distribution and quantify brain accumulation. |
Issue 3: Inconsistent Results in In Vitro Drug Release Studies
| Question | Possible Cause | Troubleshooting Steps |
| I'm getting highly variable release profiles for my cholinolytic-loaded nanoparticles between experiments. How can I improve reproducibility? | Inadequate Separation of Free vs. Encapsulated Drug: The method used to separate the released drug from the nanoparticles may be inefficient or inconsistent.[11] | 1. Validate Separation Method: If using dialysis, ensure the membrane molecular weight cut-off (MWCO) is appropriate and that the drug does not bind to the membrane.[12] 2. Alternative Methods: Consider sample and separate techniques combined with centrifugal ultrafiltration, which can offer more efficient and reproducible separation.[11][13] |
| Assay Interference: Components of the release medium or the formulation itself could be interfering with the analytical method (e.g., HPLC). | 1. Run Controls: Analyze blank release media and extracts from empty nanoparticles to check for interfering peaks. 2. Optimize HPLC Method: Adjust the mobile phase, gradient, or wavelength to improve the resolution between the drug and any interfering components.[14] | |
| Batch-to-Batch Variability in Nanoparticle Formulation: Inconsistencies in the nanoparticle preparation process can lead to different drug loading and release characteristics. | 1. Standardize Formulation Protocol: Ensure all parameters (e.g., stirring speed, temperature, addition rates) are tightly controlled. 2. Characterize Each Batch: For every new batch of nanoparticles, measure particle size, polydispersity index, zeta potential, and drug encapsulation efficiency before conducting release studies. |
Quantitative Data Summary
The following tables provide illustrative data on how formulation changes can impact the delivery of cholinolytics. Note: Specific values will vary depending on the drug, formulation, and experimental model.
Table 1: Comparison of Bioavailability for Different Oxybutynin Formulations
| Formulation Type | Route of Administration | Absolute Bioavailability (%) | Key Advantage | Reference |
| Immediate-Release Tablet | Oral | ~6% | Convenience | [1] |
| Extended-Release Tablet | Oral | 10-15% | Reduced peak-trough fluctuations, improved tolerability | [1] |
| Transdermal Patch | Cutaneous | ~10% (systemic exposure) | Bypasses first-pass metabolism, stable serum levels | [1] |
| Intravesical Instillation | Intravesical | Variable | High local concentration, low systemic exposure | [1] |
Table 2: Influence of Nanoparticle Properties on Brain Delivery Efficiency
| Nanoparticle Parameter | Value | Brain Accumulation (% Injected Dose) | Rationale | Reference |
| Particle Size | 100 nm | 0.5% | Smaller particles can more easily cross the BBB. | [7] |
| 500 nm | < 0.1% | Larger particles are more readily cleared by the reticuloendothelial system. | ||
| Surface Coating | Uncoated PLGA | 0.2% | Prone to opsonization and rapid clearance. | [7] |
| PEG-coated PLGA | 0.4% | "Stealth" coating reduces clearance and prolongs circulation time. | ||
| Transferrin-coated PLGA | 1.2% | Targets transferrin receptors for receptor-mediated transcytosis across the BBB. | [7] |
Experimental Protocols
Protocol 1: In Vitro Drug Release from Nanoparticles using Dialysis
This protocol describes a common method for assessing the release kinetics of a cholinolytic drug from a nanoparticle formulation.[12][13]
Materials:
-
Cholinolytic-loaded nanoparticle suspension
-
Dialysis tubing (e.g., MWCO 12-14 kDa, ensure drug can pass but nanoparticles are retained)
-
Release buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Constant temperature water bath or incubator with shaker (37°C)
-
Magnetic stirrer and stir bars (optional)
-
Analytical instrument for drug quantification (e.g., HPLC-UV)
Methodology:
-
Prepare Dialysis Bag: Cut a suitable length of dialysis tubing and hydrate (B1144303) according to the manufacturer's instructions. Secure one end with a clip.
-
Load Sample: Accurately pipette a known volume (e.g., 1-2 mL) of the nanoparticle suspension into the dialysis bag. Remove excess air and seal the other end with a second clip.
-
Initiate Release Study: Submerge the sealed dialysis bag in a known volume of pre-warmed release buffer (e.g., 100-500 mL) in a beaker or flask.
-
Maintain Conditions: Place the entire setup in a shaker bath set to 37°C with gentle agitation (e.g., 100 rpm) to ensure sink conditions.
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release buffer.
-
Maintain Volume: Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release buffer to maintain a constant volume.
-
Sample Analysis: Quantify the concentration of the cholinolytic drug in the collected samples using a validated analytical method like HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during sampling. Plot the cumulative percent release versus time to generate the release profile.
Protocol 2: In Vivo Blood-Brain Barrier Permeability Assay
This protocol provides a general workflow for assessing whether a novel cholinolytic formulation crosses the BBB in a rodent model.[9]
Materials:
-
Test animals (e.g., mice or rats)
-
Cholinolytic formulation (labeled with a fluorescent tag or quantifiable by LC-MS/MS)
-
Anesthesia
-
Surgical tools for perfusion
-
Saline solution (heparinized)
-
Tissue homogenizer
-
Quantification equipment (fluorometer or LC-MS/MS)
Methodology:
-
Animal Dosing: Administer the cholinolytic formulation to the animals via the desired route (e.g., intravenous injection). Include a control group receiving the free drug.
-
Circulation Time: Allow the formulation to circulate for a predetermined period (e.g., 2 hours).
-
Anesthesia and Perfusion: Deeply anesthetize the animal. Perform a cardiac perfusion with heparinized saline to remove blood from the brain vasculature. This is critical to ensure that the measured drug concentration is within the brain parenchyma and not from residual blood.
-
Brain Extraction: Carefully dissect and extract the brain. Weigh the brain tissue.
-
Tissue Homogenization: Homogenize the brain tissue in a suitable buffer.
-
Drug Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the drug from the brain homogenate.
-
Quantification: Analyze the extracted sample using a validated method (e.g., fluorometry for tagged compounds, LC-MS/MS for unlabeled compounds) to determine the concentration of the cholinolytic in the brain tissue.
-
Data Analysis: Calculate the amount of drug per gram of brain tissue. Compare the brain uptake of the formulated cholinolytic to that of the free drug to determine if the delivery system enhanced BBB penetration.
Experimental Workflow Diagram
Caption: Workflow for Optimizing Cholinolytic Drug Delivery.
References
- 1. Advances in drug delivery: improved bioavailability and drug effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations [mdpi.com]
- 3. A Comprehensive Study on Nanoparticle Drug Delivery to the Brain: Application of Machine Learning Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Delivery Approaches in Addressing Clinical Pharmacology-Related Issues: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanoparticle formulations that allow for sustained delivery and brain targeting of the neuropeptide oxytocin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Choline-derivate-modified nanoparticles for brain-targeting gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
Technical Support Center: Enhancing Novel NSAID Potency
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to assist in the development and enhancement of novel Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).
Frequently Asked Questions (FAQs)
Q1: What are the primary targets for enhancing the potency of novel NSAIDs?
A1: The primary targets for enhancing NSAID potency are the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the synthesis of prostaglandins (B1171923), which are key mediators of pain and inflammation.[1][2] Novel NSAIDs are often designed to selectively inhibit COX-2 to reduce the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1.[1]
Q2: What are the common initial steps in screening for potent NSAID candidates?
A2: The initial steps typically involve in vitro screening assays to determine the inhibitory activity of the compounds against COX-1 and COX-2. This allows for the determination of the half-maximal inhibitory concentration (IC50), which is a measure of the drug's potency. Promising candidates from these initial screens are then often moved into more complex cell-based assays and subsequently to in vivo models.
Q3: How does the selectivity of an NSAID for COX-2 over COX-1 impact its therapeutic potential?
A3: Higher selectivity for COX-2 is generally desirable as it is the inducible isoform of the enzyme at sites of inflammation. In contrast, COX-1 is constitutively expressed in tissues like the stomach and platelets, where it plays a protective role.[1] Therefore, selective COX-2 inhibitors can provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal bleeding and ulcers compared to non-selective NSAIDs.
Q4: What are some key challenges in developing more potent NSAIDs?
A4: Key challenges include achieving high potency and selectivity for COX-2 while maintaining a good safety profile. Solubility and stability of the novel compounds can also present significant hurdles.[1] Furthermore, some selective COX-2 inhibitors have been associated with an increased risk of cardiovascular adverse events, which is a major consideration in their development.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental evaluation of novel NSAIDs.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells in COX inhibition assay | 1. Pipetting errors: Inaccurate or inconsistent volumes of reagents or compounds. 2. Incomplete mixing: Reagents not uniformly distributed in the wells. 3. Temperature fluctuations: Inconsistent temperature across the assay plate. 4. Edge effects: Evaporation from the outer wells of the microplate. | 1. Calibrate pipettes regularly. Use fresh, properly fitting pipette tips for each reagent and sample. For small volumes, pre-rinse the tip with the reagent. 2. Gently vortex stock solutions before use. After adding reagents to the plate, mix by gently tapping or using a plate shaker for a few seconds. 3. Ensure the entire plate is at a uniform temperature. Avoid placing the plate on surfaces with temperature gradients. 4. Minimize edge effects by not using the outermost wells for critical samples. Fill these wells with buffer or media to create a humidity barrier. |
| Low signal-to-noise ratio in the assay | 1. High background signal: Autofluorescence of compounds, contaminated reagents, or spontaneous substrate oxidation. 2. Low enzyme activity: Degraded or improperly stored enzyme. 3. Suboptimal substrate concentration: Substrate concentration may be too low for a robust signal. | 1. Run a "no enzyme" control to assess background from other components. Use high-purity reagents and prepare substrate solutions fresh. Consider using black, opaque microplates to reduce background fluorescence. 2. Use a fresh aliquot of the enzyme and ensure it has been stored at the correct temperature (typically -80°C). Perform an enzyme activity check with a known positive control. 3. Optimize the substrate concentration. The IC50 value of some inhibitors can be dependent on the substrate concentration. |
| Positive control inhibitor shows no or weak inhibition | 1. Degraded inhibitor: Improper storage or repeated freeze-thaw cycles of the stock solution. 2. Incorrect concentration: The concentration of the positive control is too low. 3. High enzyme concentration: The amount of COX enzyme is too high, requiring a higher inhibitor concentration for a noticeable effect. | 1. Aliquot the positive control upon receipt and store at the recommended temperature. Use a fresh aliquot for each experiment. 2. Verify the calculations for your dilutions. Prepare a fresh dilution series from a new stock solution. 3. Reduce the concentration of the COX enzyme in the assay. Optimization of the enzyme concentration may be necessary for your specific assay conditions. |
| Unexpected IC50 values for the novel compound | 1. Compound instability: The compound may be degrading in the assay buffer or cell culture medium. 2. Solubility issues: The compound may be precipitating at higher concentrations. 3. Time-dependent inhibition: The inhibitory effect may increase with longer pre-incubation times. 4. Assay conditions: IC50 values can be highly dependent on the specific assay conditions (e.g., substrate concentration, pH, incubation time). | 1. Perform a time-course experiment to assess the stability of the compound in the assay medium. 2. Visually inspect the wells for any signs of precipitation. Use a suitable solvent like DMSO for the stock solution and ensure the final solvent concentration in the assay is low (typically <0.5%). 3. Test a range of pre-incubation times (e.g., 5, 10, 15, 20 minutes) to determine the optimal time for consistent inhibition. 4. Ensure that assay conditions are consistent across all experiments and when comparing with literature values. |
Data Presentation
Table 1: In Vitro Potency (IC50) of Common NSAIDs Against COX-1 and COX-2
| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Non-Selective | |||
| Ibuprofen | 12 | 80 | 0.15 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Indomethacin | 0.0090 | 0.31 | 0.029 |
| Piroxicam | 47 | 25 | 1.9 |
| COX-2 Selective | |||
| Celecoxib | 82 | 6.8 | 12 |
| Rofecoxib | > 100 | 25 | > 4.0 |
| Meloxicam | 37 | 6.1 | 6.1 |
| Etodolac | > 100 | 53 | > 1.9 |
Note: IC50 values can vary depending on the specific assay conditions and the source of the enzymes.[1]
Experimental Protocols
Protocol 1: Colorimetric COX Inhibitor Screening Assay
This protocol outlines the steps for a colorimetric assay to screen for COX inhibitors.
-
Reagent Preparation:
-
Prepare the Assay Buffer, Heme, and enzyme (COX-1 or COX-2) solutions as per the manufacturer's instructions. Keep diluted enzymes on ice.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
-
Assay Setup (96-well plate):
-
Background Wells: Add 160 µl of Assay Buffer and 10 µl of Heme.
-
100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of the enzyme (COX-1 or COX-2).
-
Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of the enzyme, and 10 µl of the test compound at various concentrations.
-
-
Incubation:
-
Gently shake the plate for a few seconds to mix.
-
Incubate the plate for 5-10 minutes at 25°C. Note that some inhibitors may require a longer pre-incubation time to exhibit their full effect.
-
-
Reaction Initiation and Measurement:
-
Add 20 µl of the Colorimetric Substrate solution to all wells.
-
Initiate the reaction by adding 20 µl of Arachidonic Acid to all wells.
-
Shake the plate for a few seconds and incubate for exactly two minutes at 25°C.
-
Read the absorbance at 590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the background wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the 100% initial activity wells.
-
Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Cell-Based COX Inhibition Assay using Human Monocytes
This protocol describes a more physiologically relevant cell-based assay.
-
Cell Preparation:
-
Isolate human peripheral blood monocytes from healthy volunteers.
-
For COX-2 induction, incubate a subset of monocytes with lipopolysaccharide (LPS). Monocytes without LPS stimulation will primarily express COX-1.
-
-
Assay Procedure:
-
Incubate the unstimulated (COX-1) and LPS-stimulated (COX-2) monocytes with various concentrations of the novel NSAID or control compounds.
-
After the incubation period, stimulate the cells to produce prostaglandins (e.g., using a calcium ionophore).
-
-
Prostaglandin (B15479496) Measurement:
-
Collect the cell supernatant.
-
Measure the concentration of a specific prostaglandin (e.g., PGE2 or TXB2) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of prostaglandin production at each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 values for both COX-1 and COX-2 inhibition.
-
Mandatory Visualizations
Caption: Arachidonic acid signaling pathway and NSAID inhibition points.
Caption: Experimental workflow for novel NSAID potency screening.
References
Technical Support Center: Refining the Selectivity of Nicotinic Agonists
This technical support center is designed for researchers, scientists, and drug development professionals working to refine the selectivity of nicotinic acetylcholine (B1216132) receptor (nAChR) agonists. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guides and FAQs
This section provides solutions to common challenges encountered when developing and characterizing selective nicotinic agonists.
Issue 1: Low or No Agonist Activity in Functional Assays
Q1: My compound shows high binding affinity in radioligand assays but low or no efficacy in functional assays (e.g., patch-clamp or calcium imaging). What are the possible reasons and how can I troubleshoot this?
A1: This is a common issue that can arise from several factors. Here's a step-by-step guide to troubleshoot the problem:
-
Receptor Desensitization: Nicotinic receptors, especially the α7 subtype, are known for their rapid desensitization upon agonist binding.[1][2] Your compound might be a potent agonist that causes rapid and profound desensitization, leading to a diminished or absent signal in functional assays that measure sustained receptor activity.
-
Troubleshooting:
-
Use a rapid perfusion system: For patch-clamp experiments, a fast solution exchange system can help capture the initial, transient receptor activation before significant desensitization occurs.[3]
-
Employ a Positive Allosteric Modulator (PAM): For α7 nAChRs, Type I PAMs can enhance the peak agonist-evoked response with minimal effect on the desensitization rate, while Type II PAMs can significantly reduce desensitization.[4][5] Co-application of a PAM with your agonist may reveal its true efficacy.
-
Vary the agonist application time: Shorter application times may be sufficient to observe a response before the receptor desensitizes.
-
-
-
Partial Agonism: Your compound may be a partial agonist, which by definition has lower intrinsic efficacy than a full agonist like acetylcholine or nicotine.[6]
-
Troubleshooting:
-
Co-application with a full agonist: Observe if your compound can inhibit the response to a full agonist. A partial agonist will compete for the binding site and reduce the maximal response of the full agonist.
-
Determine Emax: Quantify the maximal response (Emax) of your compound and compare it to that of a known full agonist for the same receptor subtype.
-
-
-
Antagonism: It's possible your compound is an antagonist that binds with high affinity but does not activate the receptor.
-
Troubleshooting:
-
Perform antagonist assays: Pre-incubate the cells with your compound before applying a known agonist. A decrease in the agonist's response would indicate antagonist activity.
-
-
-
Assay Sensitivity: The functional assay may not be sensitive enough to detect a weak response.
-
Troubleshooting:
-
Optimize agonist concentration: Ensure you are using an optimal concentration of the agonist in your functional assay. For antagonists, using an EC80-EC90 concentration of the agonist can provide a better window for observing inhibition.[7]
-
Cell line and expression levels: Verify the expression level and functionality of the nAChR subtype in your chosen cell line.
-
-
Issue 2: Differentiating Receptor Desensitization from Antagonism
Q2: How can I experimentally distinguish between receptor desensitization and competitive antagonism?
A2: Differentiating these two mechanisms is crucial for accurately characterizing your compound. Here are some experimental approaches:
-
Washout and Recovery Experiments:
-
Desensitization: The receptor response will typically recover after a washout period, as the agonist unbinds and the receptor returns to a resting state. The recovery rate can vary between nAChR subtypes.
-
Competitive Antagonism: The recovery of the agonist response after antagonist washout will depend on the antagonist's dissociation rate (koff). For antagonists with slow dissociation, recovery may be slow or incomplete within the typical washout period.
-
-
Schild Analysis: This classical pharmacological method can be used to determine if an antagonist is competitive. By measuring the dose-response curve of an agonist in the presence of increasing concentrations of the antagonist, a competitive antagonist will cause a parallel rightward shift of the curve without a change in the maximal response.
-
Voltage-Jump Experiments (in patch-clamp): For voltage-gated ion channels, this technique can be adapted to study the state-dependence of binding. The binding of some open-channel blockers (a form of non-competitive antagonism) is voltage-dependent, while desensitization is generally not.
Issue 3: Interpreting Biphasic Dose-Response Curves
Q3: My agonist produces a biphasic or "U-shaped" dose-response curve. What does this signify?
A3: Biphasic dose-response curves can be observed with nAChR agonists and can be attributed to several factors:
-
Receptor Desensitization at High Concentrations: At higher concentrations, the agonist can induce profound receptor desensitization, leading to a decrease in the overall response.[8]
-
Off-Target Effects: At higher concentrations, the compound may start to interact with other targets that produce an opposing effect.
-
Presence of Multiple Receptor Subtypes or Stoichiometries: If your expression system contains a mixed population of nAChR subtypes or different stoichiometries of the same subtype (e.g., (α4)2(β2)3 and (α4)3(β2)2), and your agonist has different affinities and/or efficacies at these different receptor populations, a biphasic curve can result.[6][9]
-
Troubleshooting:
-
Use subtype-selective antagonists: Co-application with a known selective antagonist for one of the potential receptor subtypes can help dissect the contributions of each subtype to the overall response.
-
Use cell lines with defined stoichiometry: Employing cell lines that predominantly express a single stoichiometry of the receptor can simplify the interpretation of results.
-
-
Issue 4: Poor In Vitro to In Vivo Correlation
Q4: My nicotinic agonist shows high selectivity and potency in vitro, but has poor efficacy or unexpected side effects in vivo. What are the common reasons for this discrepancy?
A4: Bridging the gap between in vitro and in vivo results is a significant challenge in drug development.[10] For nicotinic agonists, consider the following:
-
Pharmacokinetics (ADME): The compound's absorption, distribution, metabolism, and excretion properties in a living organism can significantly differ from the controlled in vitro environment. Poor bioavailability, rapid metabolism, or inability to cross the blood-brain barrier can all lead to a lack of efficacy in vivo.
-
Troubleshooting:
-
Conduct pharmacokinetic studies: Assess the compound's ADME properties in an appropriate animal model.
-
Formulation optimization: Improve the compound's formulation to enhance its bioavailability.
-
-
-
Off-Target Effects: Even with high in vitro selectivity, a compound may interact with other receptors or biological targets in vivo that were not tested in the initial screening panel.
-
Troubleshooting:
-
Broader off-target screening: Test the compound against a wider panel of receptors and enzymes.
-
In vivo target engagement studies: Use techniques like PET imaging to confirm that the compound is binding to the intended target in the brain at relevant concentrations.[11]
-
-
-
Receptor Upregulation: Chronic exposure to nicotinic agonists can lead to an upregulation of nAChRs, which can alter the long-term response to the drug.[12]
-
Troubleshooting:
-
Conduct chronic dosing studies: Evaluate the compound's effects after repeated administration to assess for changes in receptor expression and behavioral responses over time.
-
-
-
Metabolites: The in vivo metabolites of your compound may have different pharmacological profiles, including off-target activities or reduced potency.
-
Troubleshooting:
-
Identify major metabolites: Characterize the main metabolites of your compound and test their activity in vitro.
-
-
Data Presentation: Comparative Selectivity of Nicotinic Agonists
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of several common nicotinic agonists across different nAChR subtypes. These values are compiled from various sources and should be used as a comparative guide. Experimental conditions can significantly influence these values.
Table 1: Binding Affinities (Ki, nM) of Nicotinic Agonists
| Compound | α4β2 | α7 | α3β4 |
| Nicotine | 1[6] | >10,000 | 50-100 |
| Varenicline | 0.1-0.5 | 300-500 | 5-10 |
| Cytisine | 0.5-1 | >10,000 | 20-50 |
| Epibatidine | 0.01-0.05 | 10-20 | 0.1-0.5 |
| A-85380 | 0.03-0.08 | 500-1000 | 1-5 |
Table 2: Functional Potencies (EC50, µM) of Nicotinic Agonists
| Compound | α4β2 | α7 |
| Nicotine | 0.1-1 | 1-10[3] |
| Varenicline (partial agonist) | 0.05-0.2 | 10-30 |
| Cytisine (partial agonist) | 0.1-0.5 | >100 |
| Epibatidine | 0.001-0.01 | 0.1-1 |
| Choline | >1000 | 100-500 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Radioligand Binding Assay for nAChR Subtype Selectivity
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific nAChR subtype.
-
Receptor Preparation:
-
Use cell membranes from a stable cell line expressing the human nAChR subtype of interest (e.g., HEK293 cells expressing α4β2 or α7).
-
Prepare membranes by homogenization of the cells followed by centrifugation to pellet the membrane fraction. Resuspend the pellet in an appropriate assay buffer.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add receptor membrane preparation, a specific radioligand (e.g., [3H]-Epibatidine for α4β2 or [125I]-α-Bungarotoxin for α7) at a concentration close to its Kd, and assay buffer.
-
Non-specific Binding: Add receptor membrane preparation, radioligand, and a high concentration of a known non-labeled ligand (e.g., 100 µM Nicotine) to saturate the receptors.
-
Competition Binding: Add receptor membrane preparation, radioligand, and serial dilutions of the test compound.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
-
Filtration:
-
Rapidly separate bound from free radioligand by filtering the contents of each well through glass fiber filters (pre-soaked in polyethylenimine to reduce non-specific binding) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[13]
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Functional Characterization
This protocol is for measuring ion channel currents in response to agonist application in whole-cell patch-clamp mode.
-
Cell Culture:
-
Culture a cell line stably expressing the nAChR subtype of interest on glass coverslips.
-
-
Electrophysiology Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull glass micropipettes to a resistance of 3-7 MΩ when filled with internal solution.
-
-
Solutions:
-
Internal (Pipette) Solution (example): 140 mM KCl, 10 mM HEPES, 11 mM EGTA, 2 mM MgCl2, 1 mM CaCl2, 4 mM Mg-ATP, 0.3 mM Na-GTP (pH adjusted to 7.3 with KOH).
-
External (Bath) Solution (example): 140 mM NaCl, 2.8 mM KCl, 10 mM HEPES, 2 mM CaCl2, 2 mM MgCl2, 10 mM Glucose (pH adjusted to 7.4 with NaOH).
-
-
Recording Procedure:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with external solution.
-
Approach a single cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 to -70 mV.[14]
-
-
Agonist Application:
-
Apply the test agonist at various concentrations using a rapid perfusion system.
-
Record the resulting inward currents.
-
-
Data Analysis:
-
Measure the peak amplitude of the current at each agonist concentration.
-
Plot the normalized peak current against the log concentration of the agonist to generate a dose-response curve.
-
Fit the curve with the Hill equation to determine the EC50 (potency) and the Hill slope.
-
Determine the Emax (efficacy) by comparing the maximal response of the test compound to that of a full agonist.
-
Visualizations
Signaling Pathways
Caption: Simplified signaling pathways for α7 and α4β2 nAChRs.
Experimental Workflow
Caption: A typical workflow for screening and characterizing nicotinic agonists.
Logical Relationships in Troubleshooting
References
- 1. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 3. In vitro screening strategies for nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators | MDPI [mdpi.com]
- 5. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. jneurosci.org [jneurosci.org]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging | Journal of Neuroscience [jneurosci.org]
- 13. benchchem.com [benchchem.com]
- 14. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Cinmetacin and Ibuprofen in Preclinical Anti-Inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinmetacin (B1669048) and ibuprofen (B1674241) are non-steroidal anti-inflammatory drugs (NSAIDs) that form the cornerstone of treatment for pain and inflammation. Both drugs exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923), key mediators of inflammation.[1][2] While ibuprofen is a widely studied and globally utilized NSAID, cinmetacin is another compound of interest within this class. This guide provides a comparative overview of their anti-inflammatory properties based on established preclinical assays.
This document summarizes the available quantitative data for ibuprofen and presents the methodologies for key in vivo and in vitro anti-inflammatory assays. Due to a lack of publicly available quantitative data for cinmetacin in these specific assays, a direct comparison is not currently possible. However, this guide serves as a framework for such a comparative study, providing the necessary protocols to generate the required data for cinmetacin.
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
Both cinmetacin and ibuprofen are classified as non-selective COX inhibitors, meaning they inhibit both the constitutively expressed COX-1 isoform and the inducible COX-2 isoform.[1][3]
-
COX-1 is present in most tissues and is involved in producing prostaglandins that protect the stomach lining and maintain kidney function and platelet aggregation.[1]
-
COX-2 is primarily induced at sites of inflammation and is responsible for the production of prostaglandins that mediate pain, fever, and inflammation.[3]
The anti-inflammatory effects of both drugs are largely attributed to their inhibition of COX-2, while the common side effects, such as gastrointestinal disturbances, are linked to the inhibition of COX-1.[1][3]
Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the available quantitative data for ibuprofen in key anti-inflammatory assays. Data for cinmetacin is not available in the public domain and is represented by "Data not available."
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| Cinmetacin | Data not available | Data not available |
| Ibuprofen | Data not available | Data not available |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Carrageenan-Induced Paw Edema
| Compound | Dose (mg/kg) | Time Point (hours) | % Inhibition of Edema |
| Cinmetacin | Data not available | Data not available | Data not available |
| Ibuprofen | 7.2 | 46 | -3.7 |
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.[4]
Table 3: In Vivo Cotton Pellet Granuloma
| Compound | Dose (mg/kg) | Duration (days) | % Inhibition of Granuloma |
| Cinmetacin | Data not available | Data not available | Data not available |
| Ibuprofen | Data not available | Data not available | Data not available |
The cotton pellet granuloma assay is a model of sub-chronic inflammation used to evaluate the anti-proliferative effects of anti-inflammatory drugs.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes, the following diagrams are provided.
Caption: Mechanism of Action of Cinmetacin and Ibuprofen.
Caption: In Vivo Anti-Inflammatory Assay Workflow.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Prostaglandin E2 (PGE2) Inhibition Assay (In Vitro)
This assay determines the direct inhibitory effect of a compound on the activity of COX enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (cinmetacin, ibuprofen)
-
Reaction buffer (e.g., Tris-HCl)
-
Prostaglandin E2 (PGE2) ELISA kit
Procedure:
-
Prepare various concentrations of the test compounds.
-
In a multi-well plate, combine the reaction buffer, a COX enzyme (either COX-1 or COX-2), and a concentration of the test compound or vehicle control.
-
Pre-incubate the mixture to allow the compound to interact with the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific time at a controlled temperature.
-
Stop the reaction.
-
Measure the amount of PGE2 produced using a competitive ELISA kit.
-
Calculate the percentage of PGE2 inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
Carrageenan-Induced Paw Edema (In Vivo)
This model assesses the in vivo acute anti-inflammatory activity of a compound.
Materials:
-
Rodents (e.g., Wistar rats or Swiss albino mice)
-
Carrageenan solution (1% in sterile saline)
-
Test compounds (cinmetacin, ibuprofen)
-
Vehicle (e.g., saline or a suitable solvent)
-
Plethysmometer or calipers
Procedure:
-
Acclimatize animals to laboratory conditions.
-
Divide animals into groups: vehicle control, positive control (e.g., ibuprofen), and test groups (various doses of cinmetacin).
-
Administer the test compounds or vehicle orally or via intraperitoneal injection.
-
After a set time (e.g., 60 minutes), induce inflammation by injecting carrageenan into the subplantar region of the right hind paw.
-
Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.
Cotton Pellet Granuloma (In Vivo)
This assay evaluates the effect of a compound on the proliferative phase of sub-chronic inflammation.
Materials:
-
Rodents (e.g., Wistar rats)
-
Sterile cotton pellets (pre-weighed)
-
Test compounds (cinmetacin, ibuprofen)
-
Vehicle
Procedure:
-
Anesthetize the animals.
-
Implant sterile cotton pellets subcutaneously in the dorsal region.
-
Administer the test compounds or vehicle daily for a set period (e.g., 7 days).
-
On the final day, euthanize the animals and carefully dissect the cotton pellets enclosed in granulomatous tissue.
-
Record the wet weight of the pellets.
-
Dry the pellets in an oven until a constant weight is achieved and record the dry weight.
-
The difference between the final dry weight and the initial weight of the cotton pellet represents the weight of the granuloma tissue formed.
-
Calculate the percentage inhibition of granuloma formation for each group compared to the vehicle control group.[5]
Conclusion
Both cinmetacin and ibuprofen are effective anti-inflammatory agents that function through the non-selective inhibition of COX enzymes. While extensive quantitative data is available for ibuprofen across a range of preclinical models, similar data for cinmetacin is not readily accessible in the public domain. The experimental protocols provided in this guide offer a standardized approach to generate the necessary data for cinmetacin, which would enable a direct and robust comparison of the anti-inflammatory potency of these two NSAIDs. Such a comparison would be invaluable for researchers and clinicians in understanding the relative therapeutic potential of these compounds.
References
A Comparative Analysis of Metanicotine and Nicotine Binding to Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinities of metanicotine and nicotine (B1678760) for various nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in neuropharmacology and drug development.
Introduction
Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1] They are the primary physiological targets of the neurotransmitter acetylcholine and are also the principal binding sites for the psychoactive alkaloid nicotine. The diverse subunit composition of nAChRs gives rise to a variety of receptor subtypes with distinct pharmacological and physiological properties.[1] Metanicotine, a structural isomer of nicotine, also interacts with these receptors, and understanding the comparative binding affinities of these two compounds is crucial for the development of novel therapeutics targeting the cholinergic system.
Quantitative Comparison of Binding Affinities
The binding affinity of a ligand for a receptor is a measure of the strength of the interaction between them and is typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for (E)-metanicotine (also known as Rivanicline or RJR-2403) and nicotine for various nAChR subtypes. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Ligand | nAChR Subtype | Ki (nM) | Source |
| (E)-Metanicotine | α4β2 | 26 | [2][3] |
| α7 | 3600 | MedchemExpress | |
| Nicotine | α4β2 | 0.46 | [4] |
| α3β4 | 4.4 | [4] | |
| α7 | 7.6 | [4] |
Note: The asterisk () indicates that the exact subunit stoichiometry was not specified in the cited study but represents the high-affinity binding site for the respective subtype in brain tissue.*
Based on the available data, nicotine exhibits a significantly higher affinity for the α4β2* and α7 nAChR subtypes compared to (E)-metanicotine. For the α4β2 subtype, nicotine's affinity is approximately 56-fold higher than that of (E)-metanicotine. The difference is even more pronounced for the α7 subtype, where nicotine's affinity is about 474-fold higher.
Experimental Protocols
The binding affinities presented in this guide are typically determined using competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (e.g., metanicotine or nicotine) to displace a radiolabeled ligand with known high affinity for the target receptor.
Competitive Radioligand Binding Assay
Objective: To determine the inhibition constant (Ki) of a test compound for a specific nAChR subtype.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest.
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]epibatidine for α4β2 and α3β4 subtypes, or [¹²⁵I]α-bungarotoxin for the α7 subtype).
-
Test Compounds: Unlabeled nicotine and metanicotine.
-
Assay Buffer: A buffered solution to maintain physiological pH and ionic strength.
-
Filtration Apparatus: A vacuum filtration system with glass fiber filters to separate bound and free radioligand.
-
Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (nicotine or metanicotine).
-
Equilibration: Incubate the mixture at a specific temperature for a sufficient duration to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The filters will trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Mandatory Visualizations
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
nAChR Signaling Pathways
Caption: Simplified nAChR downstream signaling pathways.
Upon agonist binding, nAChRs undergo a conformational change, opening a channel permeable to cations, primarily Na⁺ and Ca²⁺. The influx of these ions leads to membrane depolarization and an increase in intracellular Ca²⁺ concentration. This elevation in intracellular Ca²⁺ can trigger various downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. These pathways are integral to a wide range of cellular processes, such as neurotransmitter release, gene expression, and cell survival.
Conclusion
The experimental data compiled in this guide indicate that nicotine generally possesses a higher binding affinity for the α4β2* and α7 nAChR subtypes than (E)-metanicotine. This difference in receptor affinity likely contributes to the distinct pharmacological profiles of these two compounds. The provided experimental protocol for competitive radioligand binding assays offers a standardized method for researchers to independently verify and expand upon these findings. The visualization of the nAChR signaling pathway provides a conceptual framework for understanding the downstream consequences of receptor activation by these agonists. This comparative guide serves as a foundational resource for further investigation into the therapeutic potential of nicotinic compounds.
References
- 1. High-affinity nicotinic acetylcholine receptor expression and trafficking abnormalities in psychiatric illness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural differences determine the relative selectivity of nicotinic compounds for native α4β2*-, α6β2*-, α3β4*- and α7-nicotine acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Metacaine vs. Lidocaine in Nerve Blockade: A Comparative Potency Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the nerve-blocking properties of metacaine (B7771447) and lidocaine (B1675312), focusing on their potency and mechanisms of action. The information is compiled from preclinical and clinical studies to support research and development in the field of local anesthetics.
Executive Summary
Metacaine (also known as tricaine (B183219) or MS-222) and lidocaine are both local anesthetics that function by blocking voltage-gated sodium channels in nerve fibers, thereby inhibiting the propagation of action potentials and producing a reversible blockade of nerve conduction.[1][2] While lidocaine is a widely studied and clinically utilized local anesthetic in mammals, metacaine is predominantly used as an anesthetic in aquatic vertebrates. Direct comparative studies on the potency of metacaine and lidocaine for nerve blocks in mammalian models are scarce in publicly available literature. However, by examining their effects on ion channels and available preclinical data, an indirect comparison can be drawn.
Mechanism of Action: Targeting Voltage-Gated Sodium Channels
The primary mechanism of action for both metacaine and lidocaine is the blockade of voltage-gated sodium channels.[2] These channels are crucial for the generation and propagation of action potentials along nerve axons. By binding to a specific site within the sodium channel, these local anesthetics stabilize the channel in an inactivated state, preventing the influx of sodium ions that is necessary for depolarization.[3] This action effectively halts nerve impulse transmission, resulting in a loss of sensation in the area innervated by the blocked nerve.
The interaction of local anesthetics with sodium channels is state-dependent, meaning they have a higher affinity for channels that are in the open or inactivated state compared to the resting state.[4][5] This property contributes to the "use-dependent" or "phasic" block, where the anesthetic effect is more pronounced in rapidly firing neurons.[2]
Comparative Potency: An Indirect Assessment
An early study on isolated myelinated nerve fibers of the frog (Rana esculenta) investigated the blocking effects of metacaine-methanesulfonate (MS-222). The dose-response relationship for blocking sodium currents (INa) was fitted to the Langmuir adsorption isotherm, yielding a dissociation constant (KNa) of 0.7 mmol/l . This value represents the concentration at which half of the sodium channels are blocked.
For lidocaine, a study on frog myelinated nerve fibers showed that a concentration of 0.123 mM reduced the sodium current to 54% of the control.[6] While these studies were conducted on a similar experimental model, differences in experimental conditions and the specific parameters measured make a direct comparison of these values challenging. However, they provide a starting point for understanding their relative potencies at the ion channel level.
It is important to note that factors such as lipid solubility, pKa, and protein binding also significantly influence a local anesthetic's potency and duration of action in a clinical setting.[2]
| Parameter | Metacaine (MS-222) | Lidocaine | Notes |
| Sodium Channel Blockade (KNa) | 0.7 mmol/l | Not directly reported in a comparable study | Value for metacaine is from a study on frog myelinated nerve fibers. |
| Effective Concentration (Frog Nerve) | - | 0.123 mM (reduces INa to 54%)[6] | Highlights the challenge of direct comparison due to different metrics. |
| Chemical Class | Amino ester | Amino amide | This difference affects their metabolism and potential for allergic reactions.[7] |
Experimental Protocols
The evaluation of local anesthetic potency typically involves in vitro electrophysiological studies and in vivo nerve block models.
In Vitro: Voltage Clamp Studies on Isolated Nerve Fibers
This technique allows for the direct measurement of ion currents across the nerve membrane.
-
Nerve Fiber Preparation: Single myelinated nerve fibers are dissected from a suitable animal model (e.g., frog sciatic nerve).
-
Mounting: The fiber is mounted in a chamber that allows for the separation of different pools of bathing solution and the application of electrical stimuli.
-
Voltage Clamp: The membrane potential is controlled ("clamped") at a set level using a feedback amplifier.
-
Stimulation: Depolarizing voltage steps are applied to elicit sodium currents.
-
Drug Application: The nerve fiber is perfused with solutions containing varying concentrations of the local anesthetic.
-
Data Acquisition: The resulting sodium currents are recorded and analyzed to determine the extent of channel blockade at each drug concentration. From this data, parameters like KNa or IC50 can be calculated.
In Vivo: Sciatic Nerve Block Model (Rodent)
This model assesses the functional block of a peripheral nerve.
-
Animal Preparation: A rodent (e.g., rat) is anesthetized.
-
Nerve Localization: The sciatic nerve is located, often with the aid of a nerve stimulator or ultrasound guidance.
-
Drug Injection: A specific volume and concentration of the local anesthetic are injected perineurally.
-
Assessment of Blockade:
-
Sensory Block: Assessed by applying a noxious stimulus (e.g., tail clip, hot plate) to the dermatome of the sciatic nerve and observing the withdrawal reflex.
-
Motor Block: Assessed by observing the animal's motor function, such as the ability to bear weight on the affected limb.
-
-
Data Analysis: The onset, duration, and success rate of the block are recorded for different drug concentrations to determine the effective dose (e.g., ED50).
Conclusion
Both metacaine and lidocaine exert their local anesthetic effects through the blockade of voltage-gated sodium channels. While lidocaine is a well-established local anesthetic in mammalian medicine with extensive data on its potency, metacaine's use is primarily in non-mammalian species. The lack of direct comparative studies in relevant models makes a definitive statement on their relative potency in human nerve blocks challenging. The available data from frog nerve fiber studies suggests that both are effective sodium channel blockers, but further research is required to establish a clear potency relationship in mammalian systems. Researchers and drug development professionals should consider the distinct chemical properties and metabolic pathways of these two agents when evaluating their potential applications.
References
- 1. Local anesthetic - Wikipedia [en.wikipedia.org]
- 2. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Interaction of lidocaine and benzocaine in blocking sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Local anesthetics - WikiAnesthesia [wikianesthesia.org]
Validating Cholinolytic Effects: A Comparative Guide
Initial Assessment of Metacin:
An initial review of available data indicates that Metacin is a brand name for Paracetamol (Acetaminophen), an analgesic and anti-pyretic (fever-reducing) medication.[1][2][3] The primary mechanism of action of Paracetamol is the inhibition of prostaglandin (B15479496) synthesis in the central nervous system.[4][5] There is no scientific evidence to suggest that Metacin possesses cholinolytic (anticholinergic) properties. Anticholinergic drugs work by blocking the action of acetylcholine (B1216132), a neurotransmitter, at muscarinic receptors.[6][7]
Therefore, this guide will focus on validating the cholinolytic effects of a classic anticholinergic drug, Atropine , and compare its performance with other anticholinergic agents. This will serve as a template for researchers, scientists, and drug development professionals to evaluate compounds with potential anticholinergic activity.
Comparison of Muscarinic Receptor Antagonists
The cholinolytic effects of a drug are primarily determined by its binding affinity to the different subtypes of muscarinic acetylcholine receptors (M1-M5).[8] The binding affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity.
The following table summarizes the binding affinities of Atropine and other common anticholinergic drugs for human muscarinic receptor subtypes.
| Drug | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | M4 Receptor Ki (nM) | M5 Receptor Ki (nM) |
| Atropine | 1.0 | 2.5 | 1.2 | 1.6 | 1.3 |
| Scopolamine | 0.3 | 1.0 | 0.5 | 0.8 | 0.6 |
| Ipratropium | 1.5 | 3.0 | 1.8 | 2.2 | 1.9 |
| Pirenzepine | 15 | 300 | 100 | 80 | 120 |
| Darifenacin | 100 | 500 | 5 | 800 | 600 |
Note: These values are approximate and can vary depending on the experimental conditions.
Experimental Protocols
In Vitro Muscarinic Receptor Binding Assay
This assay determines the binding affinity of a test compound to muscarinic receptor subtypes.
Objective: To quantify the affinity (Ki) of a test compound for M1-M5 muscarinic receptor subtypes.
Methodology:
-
Receptor Source: Use cell lines (e.g., CHO or HEK293 cells) stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5). Alternatively, tissue preparations rich in specific subtypes can be used (e.g., rat cerebral cortex for M1, heart for M2).[9]
-
Radioligand: A non-selective muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), is commonly used.[9]
-
Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl with 5 mM MgCl₂, at a pH of 7.4.[9]
-
Competition Binding:
-
Incubate the receptor source with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Also, include a control group with the radioligand and buffer only (total binding) and another group with the radioligand and a high concentration of a known muscarinic antagonist like Atropine (non-specific binding).
-
-
Incubation and Termination: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium. The binding reaction is then terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Guinea Pig Ileum Assay (Functional Assay)
This is a classic in vitro functional assay to assess the anticholinergic activity of a compound.
Objective: To determine the potency of a test compound in antagonizing acetylcholine-induced contractions of the guinea pig ileum.
Methodology:
-
Tissue Preparation: A segment of the terminal ileum from a guinea pig is dissected and mounted in an organ bath containing an appropriate physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.
-
Contraction Induction: Acetylcholine is added to the organ bath in increasing concentrations to obtain a cumulative concentration-response curve for its contractile effect.
-
Antagonist Incubation: The tissue is washed, and then incubated with a fixed concentration of the test compound for a predetermined period (e.g., 30 minutes).
-
Repeat Contraction Curve: The cumulative concentration-response curve for acetylcholine is repeated in the presence of the test compound.
-
Data Analysis: The antagonistic effect of the test compound is quantified by the rightward shift of the acetylcholine concentration-response curve. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50, is calculated to determine the potency of the antagonist.
Visualizations
Caption: Muscarinic Acetylcholine Receptor Signaling Pathway.
Caption: Workflow for a Competitive Radioligand Binding Assay.
References
- 1. Metacin 500 MG Tablet (10): Uses, Side Effects, Price & Dosage | PharmEasy [pharmeasy.in]
- 2. 1mg.com [1mg.com]
- 3. Metacin Tablet: Uses, Side Effects, Price, Dosage & More Info - PharmEasy [pharmeasy.in]
- 4. Metacin 500mg Tablet 15'S - Price, Uses, Side Effects | Netmeds [netmeds.com]
- 5. What is the mechanism of Cinmetacin? [synapse.patsnap.com]
- 6. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Anticholinergics: theoretical and clinical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drugs Interfering with Muscarinic Acetylcholine Receptors and Their Effects on Place Navigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Cinmetacin and Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cinmetacin, a non-steroidal anti-inflammatory drug (NSAID), with other commonly used NSAIDs such as Indomethacin, Diclofenac (B195802), and Ibuprofen (B1674241). Due to the limited availability of direct comparative preclinical data for Cinmetacin, this analysis leverages data on its closely related compound, acemetacin (B1664320), which is considered a pro-drug of Indomethacin, and on Indomethacin itself. The guide is intended to offer an objective overview of their relative performance based on available experimental data.
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
The primary mechanism of action for NSAIDs, including Cinmetacin, is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[2] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[2] The therapeutic anti-inflammatory and analgesic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal disturbances, are largely due to the inhibition of COX-1.[3]
dot
Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of NSAIDs.
Comparative Efficacy
The efficacy of NSAIDs is typically evaluated based on their anti-inflammatory and analgesic activities. Preclinical studies often utilize models such as the carrageenan-induced paw edema test for inflammation and the hot plate test for analgesia.
Anti-Inflammatory Activity
The carrageenan-induced paw edema model is a standard in vivo assay to assess the acute anti-inflammatory activity of compounds. The percentage of edema inhibition is a key parameter for comparison.
| NSAID | Dose (mg/kg) | Route | % Inhibition of Paw Edema | Reference |
| Acemetacin | 2.8 | p.o. | ED30 | [4] |
| Indomethacin | ~2.8 (equimolar to Acemetacin) | p.o. | Equivalent to or slightly stronger than Acemetacin | [4] |
| Diclofenac | 5 | p.o. | ~56% at 2 hours | |
| Ibuprofen | 54 | i.p. | Dose required to abolish reperfusion hyperalgesia | [1] |
Note: Data for Cinmetacin was not directly available. Acemetacin is presented as a surrogate.
Analgesic Activity
The hot plate test is a common method to evaluate the central analgesic activity of drugs. The test measures the reaction time of an animal to a thermal stimulus.
| NSAID | Dose (mg/kg) | Route | Observation | Reference |
| Cinmetacin Derivatives | - | - | Some derivatives showed stronger analgesic activity than Cinmetacin | |
| Indomethacin | 5 | i.p. | Abolished reperfusion hyperalgesia | [1] |
| Diclofenac | 42 | i.p. | Abolished reperfusion hyperalgesia | [1] |
| Ibuprofen | 54 | i.p. | Abolished reperfusion hyperalgesia | [1] |
Note: Specific quantitative data for Cinmetacin's analgesic activity in direct comparison was limited.
Comparative Safety: Gastrointestinal Profile
A major limiting factor for the use of NSAIDs is their potential to cause gastrointestinal (GI) damage. This is often quantified by a gastric ulcer index in preclinical models.
| NSAID | Dose (mg/kg) | Route | Gastric Ulcer Index / Observation | Reference |
| Acemetacin | 2.7-83.8 µmol/kg | p.o. | Significantly less gastric damage than Indomethacin | |
| Indomethacin | 2.7-83.8 µmol/kg | p.o. | Induced more gastric damage than Acemetacin | |
| Diclofenac | 40 | - | Significantly higher gross ulcer index than control | [2] |
| Ibuprofen | - | - | Considered to have a lower GI risk compared to other non-selective NSAIDs |
Note: Data for Cinmetacin was not directly available. Acemetacin is presented as a surrogate.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of a test compound.
Methodology:
-
Animal Model: Male Wistar rats (150-200 g) are typically used.
-
Groups: Animals are divided into a control group (vehicle), a standard drug group (e.g., Indomethacin), and test drug groups (different doses of Cinmetacin or other NSAIDs).
-
Drug Administration: The test compounds or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Hot Plate Test for Analgesia in Mice
Objective: To assess the central analgesic activity of a test compound.
Methodology:
-
Animal Model: Swiss albino mice (20-25 g) are commonly used.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Groups: Animals are divided into a control group (vehicle), a standard drug group (e.g., Morphine or a standard NSAID), and test drug groups.
-
Drug Administration: The test compounds or vehicle are administered, and the animals are tested at predetermined time intervals (e.g., 30, 60, 90 minutes).
-
Measurement: Each mouse is placed on the hot plate, and the reaction time (latency to lick a paw or jump) is recorded. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Data Analysis: The increase in reaction time for the treated groups is compared to the control group.
dot
Caption: A typical experimental workflow for the preclinical comparison of NSAIDs.
Summary and Conclusion
Based on the available preclinical data, Cinmetacin, through its active metabolite Indomethacin and its related pro-drug acemetacin, demonstrates potent anti-inflammatory and analgesic properties. A key finding from the literature is that acemetacin appears to offer a better gastric safety profile compared to Indomethacin, despite having comparable efficacy. This suggests that Cinmetacin may also possess a favorable therapeutic window.
However, a direct and comprehensive quantitative comparison of Cinmetacin with other widely used NSAIDs like ibuprofen and diclofenac is lacking in the current scientific literature. Further head-to-head preclinical studies are warranted to definitively establish the comparative efficacy and safety profile of Cinmetacin. Such studies should include standardized models for anti-inflammatory, analgesic, and gastrointestinal safety assessments to provide robust data for drug development professionals.
References
A Head-to-Head Comparison of Metanicotine and Epibatidine for Nicotinic Acetylcholine Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Metanicotine and epibatidine (B1211577) are two potent agonists of nicotinic acetylcholine (B1216132) receptors (nAChRs) that have garnered significant interest in the scientific community. While both compounds exhibit high affinity for these receptors and produce profound physiological effects, they differ substantially in their receptor selectivity, analgesic potency, and toxicity. This guide provides an objective, data-driven comparison of metanicotine and epibatidine to inform researchers in the fields of pharmacology and drug development.
Chemical Structures
Metanicotine , also known as (E)-N-methyl-4-(3-pyridinyl)-3-butene-1-amine or RJR-2403, is a synthetic compound developed as a selective agonist for the α4β2 nAChR subtype.[1] Its structure is characterized by a pyridine (B92270) ring linked to a butenylamine side chain.
Epibatidine is a natural alkaloid first isolated from the skin of the poison frog Epipedobates tricolor.[2] Its rigid bicyclic structure, containing a pyridine ring, contributes to its high affinity and broad activity across various nAChR subtypes.
Quantitative Data Summary
The following tables summarize the key quantitative data for metanicotine and epibatidine, providing a clear comparison of their pharmacological profiles.
Table 1: Nicotinic Acetylcholine Receptor (nAChR) Binding Affinities (Kᵢ, nM)
This table presents the inhibitory constants (Kᵢ) of metanicotine and epibatidine for various nAChR subtypes. A lower Kᵢ value indicates a higher binding affinity.
| Compound | α4β2 | α3β4 | α7 | Muscle-type (α1β1γδ) | Reference |
| Metanicotine (RJR-2403) | 26 | >1000 | >1000 | >1000 | |
| Epibatidine | 0.04-0.2 | 0.6-4.4 | 20-600 | ~5000 | [3] |
Note: Kᵢ values can vary between studies depending on the experimental conditions and tissues/cell lines used. The values presented are representative.
Table 2: In Vivo Analgesic Potency and Toxicity
This table compares the analgesic efficacy (ED₅₀) and acute toxicity (LD₅₀) of metanicotine and epibatidine in rodent models.
| Compound | Analgesic Potency (ED₅₀) | Animal Model | Test | Acute Toxicity (LD₅₀) | Animal Model | Reference |
| Metanicotine (RJR-2403) | ~5-fold less potent than nicotine (B1678760) (s.c.) | Mouse/Rat | Tail-flick | Significantly less toxic than nicotine | Mouse | [4] |
| Epibatidine | ~1.5 µg/kg (i.p.) | Mouse | Hot-plate | 1.46 - 13.98 µg/kg | Mouse | [5] |
Mechanism of Action and Signaling Pathways
Both metanicotine and epibatidine are agonists at nAChRs, which are ligand-gated ion channels. Upon binding, they induce a conformational change in the receptor, opening a central pore and allowing the influx of cations, primarily Na⁺ and Ca²⁺. This influx leads to depolarization of the cell membrane and the initiation of downstream signaling cascades.
The diagram below illustrates the general signaling pathway activated by nAChR agonists.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a specific radioligand from its receptor.
1. Materials:
-
Receptor Source: Homogenized rat brain tissue or cell lines expressing the nAChR subtype of interest.
-
Radioligand: [³H]Epibatidine or [³H]Cytisine are commonly used for high-affinity nAChR sites.
-
Test Compounds: Metanicotine and Epibatidine.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Fluid.
-
Glass fiber filters (e.g., GF/B or GF/C).
2. Procedure:
-
Prepare serial dilutions of the unlabeled test compounds (metanicotine or epibatidine).
-
In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand (typically at or below its Kₑ value), and varying concentrations of the test compound.
-
For determining non-specific binding, a high concentration of a known nAChR ligand (e.g., nicotine or epibatidine) is added to a set of wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Hot Plate Test for Analgesia
This protocol describes a common method for assessing the central analgesic effects of compounds in rodents.
1. Apparatus:
-
A hot plate apparatus with a surface that can be maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
A transparent cylinder to confine the animal to the heated surface.
-
A timer.
2. Procedure:
-
Acclimatize the animals to the testing room for at least 30 minutes before the experiment.
-
Determine the baseline latency for each animal by placing it on the hot plate and starting the timer. The latency is the time it takes for the animal to exhibit a nociceptive response, such as licking a hind paw or jumping. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.
-
Administer the test compound (metanicotine or epibatidine) or vehicle control to the animals via the desired route (e.g., subcutaneous or intraperitoneal injection).
-
At predetermined time points after drug administration (e.g., 15, 30, 60 minutes), place the animal back on the hot plate and measure the reaction latency.
3. Data Analysis:
-
Compare the post-treatment latencies to the baseline latencies for each animal. An increase in latency indicates an analgesic effect.
-
Data are often expressed as the percentage of maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Determine the ED₅₀ value by performing the test with a range of doses and constructing a dose-response curve.
Comparative Analysis and Key Differences
The primary distinction between metanicotine and epibatidine lies in their selectivity and therapeutic index.
Metanicotine's high selectivity for the α4β2 nAChR subtype is a significant advantage, as this subtype is heavily implicated in the analgesic and cognitive-enhancing effects of nicotinic agonists, while having less involvement in the peripheral side effects associated with broader-spectrum agonists.[4] This selectivity contributes to its much-improved safety profile compared to less selective compounds like nicotine and epibatidine.[4]
Epibatidine , in contrast, is a non-selective agonist with picomolar to nanomolar affinity for several nAChR subtypes, including those found in the central nervous system, autonomic ganglia, and at the neuromuscular junction.[3] This broad-spectrum activity is responsible for its profound analgesic effects, which are reported to be 200-400 times more potent than morphine.[5] However, this lack of selectivity is also the source of its extreme toxicity, leading to a very narrow therapeutic window and precluding its clinical use.[5]
Conclusion
Metanicotine and epibatidine represent two extremes in the landscape of nAChR agonists. Epibatidine, with its extraordinary potency and broad-spectrum activity, serves as a powerful research tool for probing the function of various nAChR subtypes. However, its high toxicity makes it unsuitable for therapeutic development. Metanicotine, on the other hand, exemplifies the progress made in designing subtype-selective nAChR agonists. Its high affinity for the α4β2 subtype, coupled with a significantly better safety profile, makes it and similar compounds promising candidates for the development of novel therapeutics for pain, cognitive disorders, and nicotine addiction. Researchers should carefully consider these fundamental differences in selectivity and toxicity when choosing the appropriate compound for their experimental needs.
References
- 1. Rivanicline - Wikipedia [en.wikipedia.org]
- 2. Epibatidine is a nicotinic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RJR-2403: a nicotinic agonist with CNS selectivity II. In vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Metacaine: A Comparative Analysis of Efficacy in Local Anesthesia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metacaine, chemically known as Tricaine Methanesulfonate (also referred to as MS-222), is a structural analogue of procaine (B135) and is widely utilized as a potent anesthetic and immobilizing agent in poikilothermic (cold-blooded) animals, particularly fish and amphibians.[1][2] Its primary mechanism of action, akin to other local anesthetics, involves the blockade of voltage-gated sodium channels in nerve cell membranes, thereby preventing the generation and propagation of action potentials.[1] While extensively studied in veterinary medicine for aquatic species, its comparative efficacy against mainstream local anesthetics used in human and mammalian models, such as lidocaine, bupivacaine, and articaine, is not well-documented in publicly available literature.
This guide provides a comprehensive comparison of Metacaine with other common local anesthetics, drawing upon available experimental data. Due to the scarcity of direct comparative studies in mammals, this analysis leverages data from relevant animal models to provide insights into its relative efficacy.
Mechanism of Action: Blocking the Sodium Gateway
The sensation of pain is transmitted through nerve impulses, which are essentially electrical signals generated by the rapid influx of sodium ions (Na+) into nerve cells through voltage-gated sodium channels. Local anesthetics, including Metacaine, exert their effect by reversibly binding to these sodium channels and stabilizing them in an inactive state.[3][4] This action effectively blocks the entry of sodium ions, halting nerve depolarization and the transmission of pain signals.
The following diagram illustrates the generalized signaling pathway for local anesthetics:
References
- 1. Anaesthetic Tricaine Acts Preferentially on Neural Voltage-Gated Sodium Channels and Fails to Block Directly Evoked Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of Tricaine Methanesulfonate (MS-222) as an Anesthetic Agent for Blocking Sensory-Motor Responses in Xenopus laevis Tadpoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Metixene's Cross-Reactivity with Other Anticholinergic Agents
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of Metixene, an anticholinergic agent with a historical use in treating Parkinson's disease, and other prominent anticholinergic drugs. The focus is on their cross-reactivity, primarily dictated by their binding affinities to the subtypes of muscarinic acetylcholine (B1216132) receptors (mAChRs). While Metixene functions as a muscarinic antagonist, emerging research also points to a distinct mechanism of action in cancer cells, independent of its anticholinergic properties.[1][2] This analysis will delve into the receptor binding profiles, signaling pathways, and the experimental methodologies used to characterize these agents, offering a valuable resource for researchers in pharmacology and drug development.
Introduction to Anticholinergic Cross-Reactivity
Anticholinergic drugs exert their effects by blocking the action of the neurotransmitter acetylcholine at its receptors.[3] The primary targets for most of these drugs are the muscarinic acetylcholine receptors, a family of five G-protein coupled receptors (M1-M5) with distinct tissue distributions and signaling mechanisms.[4][5] Cross-reactivity among anticholinergic drugs is determined by their relative affinities for these different receptor subtypes. A drug that potently binds to multiple subtypes will exhibit a broader range of effects and potential side effects, indicating a high degree of cross-reactivity with other non-selective anticholinergics. Conversely, a drug with high selectivity for a single receptor subtype will have a more targeted effect and lower cross-reactivity.
Metixene is a tertiary antimuscarinic with actions similar to atropine (B194438) and also possesses antihistaminic properties.[4][6] Its primary mechanism of action as an anticholinergic is the competitive antagonism of acetylcholine at muscarinic receptors.[6]
Comparative Analysis of Muscarinic Receptor Binding Affinities
The binding affinity of an anticholinergic drug to each of the five muscarinic receptor subtypes is a key determinant of its pharmacological profile and cross-reactivity. While comprehensive data on Metixene's binding affinity across all five human muscarinic receptor subtypes is not extensively documented, its potent inhibition of the non-selective muscarinic antagonist quinuclidinyl benzilate (QNB) has been established, with reported IC50 and Ki values of 55 nM and 15 nM, respectively.[7][8]
For a comparative perspective, the following table summarizes the binding affinities (as pKi values, where a higher value indicates greater affinity) of several well-characterized anticholinergic agents across the human M1-M5 receptor subtypes.
| Drug | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | Selectivity Profile |
| Atropine | ~8.9 | ~9.0 | ~9.2 | ~8.9 | ~8.8 | Non-selective |
| Pirenzepine | ~8.1 | ~6.7 | ~6.9 | ~7.2 | ~7.2 | M1-selective |
| Dicyclomine (B1218976) | ~8.4 | ~7.4 | ~7.8 | ~7.6 | ~7.7 | M1-preferential |
| Trihexyphenidyl (B89730) | ~8.4 | ~7.6 | ~7.9 | ~8.0 | ~7.8 | M1-preferential |
| Tiotropium | ~8.9 | ~9.1 | ~9.4 | ~8.7 | ~8.6 | M1/M3-preferential, long-acting |
| Darifenacin | ~7.7 | ~8.0 | ~8.8 | ~7.8 | ~8.0 | M3-selective |
Note: The pKi values are approximate and can vary depending on the experimental conditions and cell system used. Data is compiled from multiple pharmacological sources.
This data illustrates the varying degrees of selectivity among anticholinergic drugs. Atropine is a non-selective antagonist, binding with high affinity to all five muscarinic receptor subtypes. This lack of selectivity explains its wide range of physiological effects and potential for side effects, indicating high cross-reactivity with other non-selective agents. Pirenzepine, in contrast, shows a clear preference for the M1 receptor, making it a valuable tool for distinguishing M1-mediated functions.[9] Dicyclomine and Trihexyphenidyl also show a preference for M1 receptors.[9] Darifenacin is an example of an M3-selective antagonist, primarily used for overactive bladder, where the M3 receptor plays a crucial role. Tiotropium, used in the treatment of chronic obstructive pulmonary disease (COPD), exhibits a preference for M1 and M3 receptors.[1]
Experimental Protocols
The quantitative data presented above are typically generated using in vitro assays. The following are detailed methodologies for key experiments used to characterize the anticholinergic properties of compounds like Metixene.
Radioligand Binding Assay
This assay directly measures the affinity of a drug for a specific receptor subtype by quantifying its ability to compete with a radiolabeled ligand.[10][11]
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., Metixene) for each of the five human muscarinic receptor subtypes.
Materials:
-
Cell Membranes: Membranes from cell lines (e.g., CHO or HEK cells) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[12]
-
Radioligand: A high-affinity muscarinic antagonist labeled with a radioisotope, such as [³H]-N-methylscopolamine ([³H]-NMS), which is non-selective.[12]
-
Test Compound: The unlabeled anticholinergic drug to be tested (e.g., Metixene).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity muscarinic antagonist like atropine (e.g., 1-10 µM) to determine the amount of radioligand binding to non-receptor components.[12]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[12]
-
Filtration Apparatus: A cell harvester and glass fiber filters.[12]
-
Scintillation Counter: To measure radioactivity.[10]
Procedure:
-
Preparation: Prepare serial dilutions of the test compound.
-
Incubation: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and either the assay buffer (for total binding), the non-specific binding control, or a dilution of the test compound.[12]
-
Equilibration: Incubate the plate at room temperature for a sufficient period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[13]
-
Separation: Rapidly filter the contents of each well through the glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[10]
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Cellular Assays (e.g., Calcium Mobilization Assay)
These assays measure the ability of an antagonist to block the downstream signaling events that occur upon receptor activation by an agonist.
Objective: To determine the functional potency (IC50) of an antagonist in blocking agonist-induced cellular responses.
Materials:
-
Cell Line: A cell line expressing the muscarinic receptor subtype of interest that couples to a measurable signaling pathway (e.g., M1, M3, or M5 which couple to Gq and induce calcium release).[14]
-
Muscarinic Agonist: A known agonist such as carbachol (B1668302) or oxotremorine.[14]
-
Calcium-sensitive fluorescent dye: Such as Fluo-4 AM or Fura-2 AM.[14]
-
Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence microplate reader.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.[10]
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of the antagonist (e.g., Metixene).
-
Agonist Stimulation: Add a fixed concentration of a muscarinic agonist to stimulate the receptors.
-
Fluorescence Measurement: Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Plot the agonist-induced calcium response against the concentration of the antagonist to determine the IC50 value, representing the concentration of the antagonist that inhibits 50% of the maximal agonist response.
Signaling Pathways and Visualizations
The cross-reactivity of anticholinergic drugs is fundamentally linked to their ability to block the diverse signaling pathways initiated by the five muscarinic receptor subtypes.
Muscarinic Receptor Signaling Pathways
The M1, M3, and M5 receptor subtypes primarily couple to Gαq/11 proteins.[4] Activation of this pathway stimulates phospholipase C (PLC), which in turn generates inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[4]
The M2 and M4 receptor subtypes couple to Gαi/o proteins.[15] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G-protein can also directly modulate the activity of ion channels.[16]
Caption: Muscarinic receptor signaling pathways blocked by Metixene.
Experimental Workflow for Anticholinergic Activity Assessment
The general workflow for assessing the anticholinergic properties of a compound involves a tiered approach, starting with broad screening and moving towards more specific functional assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Physiology, Anticholinergic Reaction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 6. Metixene | C20H23NS | CID 4167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. A predictive in vitro model of the impact of drugs with anticholinergic properties on human neuronal and astrocytic systems [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
Synergistic Potential of Cinmetacin: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Cinmetacin, a non-steroidal anti-inflammatory drug (NSAID), is recognized for its potent inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. While direct and extensive research on the synergistic effects of Cinmetacin with other therapeutic agents is limited, its classification as a COX inhibitor allows for insightful extrapolation from the wealth of data available for other NSAIDs. This guide provides a comparative analysis of the established and potential synergistic effects of Cinmetacin, drawing from experimental data on mechanistically similar drugs. The information presented herein is intended to guide future research and drug development endeavors.
Potential Synergistic Combinations with Cinmetacin
The primary mechanism of action for Cinmetacin involves the inhibition of COX enzymes, which blocks the conversion of arachidonic acid to prostaglandins. This action not only alleviates inflammation and pain but also suggests potential for synergistic interactions in other therapeutic areas, most notably in oncology.
Synergistic Effects with Chemotherapeutic Agents
A significant body of preclinical and clinical evidence supports the synergistic interaction between NSAIDs, including selective COX-2 inhibitors, and various chemotherapeutic drugs. This synergy is believed to arise from multiple mechanisms, including the modulation of key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Key Signaling Pathways Implicated in NSAID-Chemotherapy Synergy:
-
NF-κB Pathway: NSAIDs can inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes cell survival and proliferation.
-
Akt Pathway: The Akt signaling pathway is another critical regulator of cell survival that can be downregulated by certain NSAIDs.
-
Apoptosis Pathways: NSAIDs have been shown to sensitize cancer cells to chemotherapy-induced apoptosis by modulating the expression of pro- and anti-apoptotic proteins.
The following table summarizes key findings from studies on the synergistic effects of other NSAIDs with chemotherapeutic agents. These findings suggest promising avenues for investigating similar combinations with Cinmetacin.
| NSAID | Chemotherapeutic Agent | Cancer Type | Key Findings | Reference |
| Indomethacin | Cisplatin (B142131) | Lung Cancer | Increased cytotoxicity compared to cisplatin alone after 48 hours of treatment. | [1][2][3] |
| Indomethacin | Docetaxel (B913) | Lung Cancer | Showed increased apoptosis in small cell lung cancer cells when compared to docetaxel alone. | [2][3][4] |
| Celecoxib | Cisplatin | Gastric Cancer | Potentiated the cytotoxicity of cisplatin in certain cancer cell lines. | [5] |
| Meloxicam | Docetaxel | Lung Cancer | Combinations showed increased apoptosis in small cell lung cancer cells compared to docetaxel alone. | [1][2][3] |
| Ibuprofen | Docetaxel | Lung Cancer | Demonstrated increased apoptosis in small cell lung cancer cells when combined with docetaxel. | [1][2][3] |
This table presents data from studies on NSAIDs other than Cinmetacin to illustrate the potential for synergistic effects within this drug class. Further research is required to confirm these effects specifically for Cinmetacin.
Experimental Protocols
To facilitate further research into the synergistic potential of Cinmetacin, this section outlines a general experimental protocol for assessing drug synergy in vitro, based on methodologies reported in the literature for other NSAIDs.
In Vitro Synergy Assessment: A General Protocol
1. Cell Culture:
-
Select appropriate cancer cell lines relevant to the therapeutic area of interest.
-
Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Drug Preparation:
-
Prepare stock solutions of Cinmetacin and the partner drug (e.g., a chemotherapeutic agent) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of each drug and their combinations at various concentration ratios.
3. Cell Viability/Cytotoxicity Assay (e.g., MTT or Annexin V Assay):
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat cells with single drugs and their combinations for a specified duration (e.g., 24, 48, or 72 hours).
-
For MTT assays, add MTT reagent to each well and incubate to allow for formazan (B1609692) crystal formation. Solubilize the crystals and measure the absorbance to determine cell viability.
-
For apoptosis assessment, use Annexin V staining followed by flow cytometry analysis to quantify apoptotic and necrotic cells.[4]
4. Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) for each drug.
-
Use the Chou-Talalay method to determine the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Mechanism of Action of Cinmetacin via COX Inhibition.
Caption: Proposed Synergistic Mechanism of Cinmetacin with Chemotherapy.
Caption: General Workflow for In Vitro Synergy Studies.
Important Drug-Drug Interactions to Consider
While exploring synergistic effects, it is crucial to be aware of potential adverse drug-drug interactions. As an NSAID, Cinmetacin may interact with several other classes of drugs.
-
Anticoagulants (e.g., Warfarin): NSAIDs can increase the risk of bleeding when taken with anticoagulants.[6][7] The mechanism involves the inhibition of platelet aggregation and potential gastrointestinal irritation. Close monitoring of coagulation parameters is essential if co-administration is necessary.
-
Methotrexate (B535133): NSAIDs can decrease the renal clearance of methotrexate, leading to elevated plasma levels and increased risk of methotrexate toxicity.[8][9][10] This interaction is particularly significant with high-dose methotrexate therapy.
-
Other NSAIDs: Concomitant use of multiple NSAIDs can increase the risk of gastrointestinal side effects, such as ulcers and bleeding, without providing additional therapeutic benefit.
Conclusion
While direct experimental data on the synergistic effects of Cinmetacin is not yet widely available, its classification as a COX-inhibiting NSAID provides a strong rationale for investigating its potential in combination therapies, particularly in oncology. The established synergistic effects of other NSAIDs with chemotherapeutic agents highlight promising research directions. The experimental protocols and mechanistic diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to explore the full therapeutic potential of Cinmetacin. Rigorous preclinical and clinical studies are warranted to validate these potential synergies and establish safe and effective combination regimens.
References
- 1. COX-2 Inhibitors, a Potential Synergistic Effect with Antineoplastic Drugs in Lung Cancer [oncm.org]
- 2. AB062. COX-2 inhibitors, a potential synergistic effect with antineoplastic drugs in lung cancer - Domvri - Annals of Translational Medicine [atm.amegroups.org]
- 3. AB062. COX-2 inhibitors, a potential synergistic effect with antineoplastic drugs in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potency of non-steroidal anti-inflammatory drugs in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cimetidine and Warfarin Interaction: Important Safety Information | empathia.ai [empathia.ai]
- 7. Cimetidine and warfarin Interactions - Drugs.com [drugs.com]
- 8. childrens.health.qld.gov.au [childrens.health.qld.gov.au]
- 9. METHOTREXATE, VIALS (methotrexate, vials) 9 Drug Interactions | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 10. 8 Methotrexate Interactions to Avoid - GoodRx [goodrx.com]
Differentiating the Receptor Subtype Selectivity of Metanicotine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Metanicotine's (also known as RJR-2403 or Rivanicline) receptor subtype selectivity against other prominent nicotinic acetylcholine (B1216132) receptor (nAChR) ligands. This document synthesizes experimental data on binding affinities and functional potencies, details the methodologies used to obtain this data, and visualizes key signaling pathways to facilitate a comprehensive understanding of Metanicotine's pharmacological profile.
Comparative Analysis of Ligand-Receptor Interactions
Metanicotine is a neuronal nicotinic receptor agonist that exhibits a distinct selectivity profile, particularly for the α4β2 subtype, which is the most abundant high-affinity nicotinic receptor in the brain.[1][2] Its selectivity differs significantly from other well-known nAChR ligands such as Nicotine (B1678760), the smoking cessation aid Varenicline, and the potent alkaloid Epibatidine. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of these compounds across a range of nAChR subtypes, providing a quantitative basis for comparison.
Table 1: Comparative Binding Affinities (Ki, nM) of Nicotinic Ligands at Various nAChR Subtypes
| Ligand | α4β2 | α7 | α3β4 | α6β2* |
| Metanicotine (RJR-2403) | 25.0 ± 7.2[1] | 3070 ± 800[1] | 3720 ± 200[1] | 1550 ± 210[1] |
| Nicotine | 3.50 ± 0.37[1] | 244 ± 73[1] | 167 ± 28[1] | 22.6 ± 9.3[1] |
| Varenicline | 0.4[3] | 125[3] | - | 0.12 ± 0.02[4] |
| Cytisine (B100878) | 0.17[3] | 4200[3] | 430[3] | - |
| (±)-Epibatidine | ~0.02 - 0.04 | ~20 - 233 | - | - |
Data presented as mean ± SEM. The asterisk () indicates that the receptor complex may contain other subunits.
Table 2: Comparative Functional Potencies (EC50, nM) of Nicotinic Ligands at Various nAChR Subtypes
| Ligand | α4β2 | α7 | α3β4 | α6β2* |
| Metanicotine (RJR-2403) | 16,000[3] | - | - | - |
| Nicotine | 1610 ± 190[1] | 22600 ± 540[1] | 64400 ± 7900[1] | 770 ± 270[1] |
| Varenicline | 2.3[5] | 18,000[5] | 55,000[5] | 7[4] |
| Cytisine | 60 | - | - | - |
| (±)-Epibatidine | - | - | - | - |
Data presented as mean ± SEM. The asterisk () indicates that the receptor complex may contain other subunits. Note: EC50 values can vary significantly based on the functional assay and expression system used.
Metanicotine demonstrates a clear preference for the α4β2* subtype in binding assays, although its affinity is lower than that of nicotine and varenicline.[1][3] Functionally, Metanicotine acts as a partial agonist at the human α4β2 receptor.[3] This profile of a selective, partial agonist for the α4β2 subtype is a key differentiator from broader-spectrum agonists like nicotine.
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and two-electrode voltage clamp functional assays.
Radioligand Binding Assay
This technique is employed to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Objective: To measure the ability of a test compound (e.g., Metanicotine) to displace a known radiolabeled ligand from a specific nAChR subtype.
Methodology:
-
Membrane Preparation: Cell lines (e.g., HEK-293) stably expressing a specific human nAChR subtype (e.g., α4β2, α7, α3β4) are cultured and harvested. The cells are homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the receptors. The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Competitive Binding: A fixed concentration of a high-affinity radioligand, such as [3H]Epibatidine, is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Equilibrium and Separation: The mixture is incubated to allow the binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Two-Electrode Voltage Clamp (TEVC) Assay
This electrophysiological technique is used to measure the functional potency (EC50) and efficacy of a compound at a ligand-gated ion channel.
Objective: To characterize the ability of a test compound to elicit an ionic current through a specific nAChR subtype.
Methodology:
-
Oocyte Expression: Xenopus laevis oocytes are injected with cRNA encoding the subunits of the desired human nAChR subtype. The oocytes are then incubated for several days to allow for the expression and assembly of functional receptors on the cell surface.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with a conductive solution (e.g., 3M KCl). One electrode measures the membrane potential, and the other injects current to clamp the voltage at a set holding potential (typically -50 to -70 mV).
-
Compound Application: The test compound is applied to the oocyte via a perfusion system at various concentrations. The activation of the nAChRs by an agonist will cause the ion channel to open, resulting in an inward current that is measured by the voltage-clamp amplifier.
-
Data Analysis: The peak current response is measured for each concentration of the test compound. These values are then plotted against the compound concentration to generate a dose-response curve, from which the EC50 (the concentration that elicits a half-maximal response) and the maximum efficacy (Emax) relative to a full agonist like acetylcholine can be determined.
Nicotinic Acetylcholine Receptor Signaling Pathways
The activation of nAChRs leads to the opening of a non-selective cation channel, resulting in an influx of Na+ and Ca2+. This initial ionotropic event triggers a cascade of downstream signaling pathways that can vary depending on the receptor subtype and the cellular context.
α4β2 nAChR Signaling
Activation of α4β2 nAChRs leads to membrane depolarization and a significant influx of Ca2+. This increase in intracellular calcium can activate various downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[6] These pathways are crucial for neuronal survival, synaptic plasticity, and neurotransmitter release.[6] There is also evidence that α4β2 nAChRs can couple to G-proteins, initiating metabotropic signaling cascades.[7]
α4β2 nAChR Signaling Pathway
α7 nAChR Signaling
The homomeric α7 nAChR is characterized by its high permeability to Ca2+.[6] Upon activation, the substantial influx of calcium can directly trigger neurotransmitter release and also potently activate downstream signaling pathways. Similar to α4β2, the α7 subtype is known to activate the PI3K/Akt and MAPK/ERK pathways.[6] Furthermore, there is strong evidence for the coupling of α7 nAChRs to G-proteins, particularly Gαq, which can lead to the activation of phospholipase C (PLC) and the subsequent release of calcium from intracellular stores via inositol (B14025) trisphosphate (IP3).[7][8] This dual ionotropic and metabotropic signaling capacity makes the α7 nAChR a versatile modulator of neuronal function.
α7 nAChR Signaling Pathway
α3β4 nAChR Signaling
The α3β4 nAChR subtype is predominantly found in the peripheral nervous system, particularly in autonomic ganglia, but is also present in certain brain regions.[6] Its activation leads to membrane depolarization and subsequent activation of voltage-gated calcium channels (VDCCs), which is a major contributor to the overall calcium influx.[6][9] While permeable to calcium itself, the direct calcium influx through the α3β4 channel is less significant compared to the α7 subtype.[9] The downstream signaling of α3β4 nAChRs is heavily involved in the modulation of neurotransmitter release.
References
- 1. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naturally-expressed nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. cs.gmu.edu [cs.gmu.edu]
- 6. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A G protein‐coupled α7 nicotinic receptor regulates signaling and TNF‐α release in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. α3β4 Acetylcholine Nicotinic Receptors Are Components of the Secretory Machinery Clusters in Chromaffin Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Profile: Metacaine (as Proxymetacaine) versus Bupivacaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the safety profiles of Metacaine, interpreted as proxymetacaine for this analysis, and the widely used local anesthetic, bupivacaine (B1668057). This comparison is based on available preclinical data and is intended to inform research and drug development efforts.
Executive Summary
Bupivacaine, a long-acting amide local anesthetic, is well-known for its potential for significant cardiotoxicity and neurotoxicity.[1] In contrast, available data on proxymetacaine, an aminoester local anesthetic, suggests a more favorable systemic toxicity profile. A key preclinical study directly comparing the two agents in rats demonstrated that at equipotent doses for cutaneous anesthesia, proxymetacaine and the related compound oxybuprocaine (B1678074) were less potent in inducing central nervous system and cardiovascular toxicity than bupivacaine.[2][3]
Quantitative Safety Data
The following tables summarize the key quantitative findings from a comparative study on the systemic toxicity of proxymetacaine and bupivacaine following continuous intravenous infusion in rats.[2]
| Parameter | Proxymetacaine | Bupivacaine | p-value |
| Anesthetic Potency (ED50) | More Potent | Less Potent | < 0.01 |
| Time to Seizure (min) | Longer | Shorter | < 0.05 |
| Time to Apnea (min) | Longer | Shorter | < 0.05 |
| Time to Impending Death (min) | Longer | Shorter | < 0.05 |
Table 1: Comparison of Anesthetic Potency and Onset of Systemic Toxicity [2]
| Parameter | Proxymetacaine | Bupivacaine | p-value |
| Decrease in Mean Arterial Blood Pressure | Slower | Faster | < 0.05 |
| Decrease in Heart Rate | Slower | Faster | < 0.05 |
Table 2: Comparison of Cardiovascular Effects [2]
| Toxicological Endpoint | Proxymetacaine (as Proparacaine) | Bupivacaine |
| Subcutaneous LD50 (mouse) | 64 mg/kg | Not directly comparable |
| Intravenous LD50 (mouse) | 3,371 µg/kg | Not directly comparable |
Table 3: Acute Toxicity Data (LD50) [4]
Experimental Protocols
Systemic Toxicity in Rats
Objective: To compare the systemic toxicity of equipotent doses of proxymetacaine, oxybuprocaine, and bupivacaine.
Methodology:
-
Animal Model: Male Sprague-Dawley rats were used.
-
Anesthetic Potency Determination: The 50% effective dose (ED50) for cutaneous analgesia was determined for each drug by subcutaneous injection and assessment of the cutaneous trunci muscle reflex.[2]
-
Systemic Toxicity Assessment:
-
Rats were anesthetized, and the femoral artery and vein were cannulated for blood pressure monitoring and drug infusion, respectively.
-
Equipotent doses of proxymetacaine, oxybuprocaine, or bupivacaine were infused intravenously at a constant rate.
-
The onset times for seizure, apnea, and impending death (defined as the point where mean arterial pressure dropped to zero) were recorded.
-
Mean arterial blood pressure and heart rate were continuously monitored throughout the infusion.[2]
-
In Vitro Cytotoxicity Assays (General Protocol)
While direct comparative in vitro studies are limited, the following represents a general protocol for assessing local anesthetic cytotoxicity.
Objective: To determine the concentration-dependent cytotoxicity of local anesthetics on neuronal or cardiac cell lines.
Methodology:
-
Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) or cardiomyocytes are cultured under standard conditions.
-
Drug Exposure: Cells are treated with a range of concentrations of the local anesthetic for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is measured using assays such as the MTT assay, which quantifies mitochondrial metabolic activity.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) or lethal dose 50 (LD50) is calculated to compare the cytotoxicity of different agents.[5][6][7]
Signaling Pathways
Bupivacaine-Induced Apoptosis
Bupivacaine has been shown to induce apoptosis through multiple signaling pathways. One key mechanism involves the mitochondrial pathway, characterized by the generation of reactive oxygen species (ROS), dissipation of the mitochondrial membrane potential, and activation of the p38 MAPK pathway.[4]
Caption: Bupivacaine-induced apoptosis signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical assessment of local anesthetic toxicity.
Caption: Experimental workflow for local anesthetic toxicity assessment.
Conclusion
The available preclinical data suggests that proxymetacaine (Metacaine) possesses a more favorable systemic safety profile compared to bupivacaine, with a later onset of severe central nervous system and cardiovascular toxicities at equipotent anesthetic doses.[2] Bupivacaine's well-documented cardiotoxicity and neurotoxicity, mediated in part by mitochondrial dysfunction and apoptosis, warrant careful consideration in clinical use and drug development.[1][4] Further direct comparative studies, particularly detailed in vitro cytotoxicity and mechanistic analyses for proxymetacaine, would be beneficial to fully elucidate its safety profile relative to bupivacaine and other local anesthetics.
References
- 1. Tricaine - Hazardous Agents | Haz-Map [haz-map.com]
- 2. Metacaine - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 3. The systemic toxicity of equipotent proxymetacaine, oxybuprocaine, and bupivacaine during continuous intravenous infusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The neurotoxicity of local anesthetics on growing neurons: a comparative study of lidocaine, bupivacaine, mepivacaine, and ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Narrative review: the evidence for neurotoxicity of dental local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Metacin's Therapeutic Window: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Metacin, a novel kinase inhibitor, with alternative cancer therapies. The focus is on the in vivo validation of its therapeutic window, supported by experimental data and detailed protocols to ensure reproducibility and aid in research and development decisions.
Comparative Analysis of Therapeutic Agents
Metacin is a highly selective inhibitor of the oncogenic M-Kinase signaling pathway, a critical mediator of tumor cell proliferation and survival. Its efficacy and safety profile are compared here with "Competitor A," another kinase inhibitor with a similar target, and "StandardCare-T," a conventional cytotoxic chemotherapy agent.
Mechanism of Action:
-
Metacin: High-potency inhibitor of M-Kinase, preventing downstream signaling required for tumor growth. Its high selectivity is designed to minimize off-target effects.
-
Competitor A: Also targets the M-Kinase pathway but exhibits lower selectivity, leading to potential interactions with other kinases.
-
StandardCare-T: A non-targeted cytotoxic agent that induces DNA damage in rapidly dividing cells, affecting both cancerous and healthy tissues.
The signaling pathway targeted by Metacin and Competitor A is illustrated below.
Quantitative Data Summary
The therapeutic window is determined by comparing the dose required for efficacy against the dose that produces unacceptable toxicity. The following tables summarize hypothetical data from in vivo studies in a murine xenograft model.
Table 1: In Vivo Efficacy - Tumor Growth Inhibition (TGI)
| Compound | Dose (mg/kg) | Mean TGI (%) | Standard Deviation |
|---|---|---|---|
| Metacin | 10 | 75% | ± 5.2% |
| 20 | 92% | ± 4.1% | |
| Competitor A | 10 | 68% | ± 6.5% |
| 20 | 85% | ± 5.9% |
| StandardCare-T | 5 | 88% | ± 8.2% |
Table 2: In Vivo Toxicity - Key Indicators
| Compound | Dose (mg/kg) | Mean Body Weight Loss (%) | Grade 3/4 Neutropenia Incidence |
|---|---|---|---|
| Metacin | 10 | 1.5% | 0% |
| 20 | 3.2% | 5% | |
| 40 (MTD) | 8.5% | 20% | |
| Competitor A | 10 | 2.8% | 5% |
| 20 | 6.1% | 15% | |
| 30 (MTD) | 11.4% | 45% |
| StandardCare-T | 5 | 15.2% | 60% |
Table 3: Comparative Therapeutic Window
| Compound | Efficacious Dose (ED₉₀ in mg/kg) | Maximum Tolerated Dose (MTD in mg/kg) | Therapeutic Index (MTD / ED₉₀) |
|---|---|---|---|
| Metacin | ~18 | 40 | 2.22 |
| Competitor A | ~25 | 30 | 1.20 |
| StandardCare-T | ~5.5 | 6 | 1.09 |
ED₉₀ (Effective Dose, 90%) is the dose required to achieve 90% tumor growth inhibition, extrapolated from dose-response curves.
Experimental Protocols
The data presented were generated using the following standardized in vivo protocols.
A. Murine Xenograft Model
-
Cell Line: Human colorectal carcinoma cells (HCT116), known to express an activated M-Kinase pathway, were used.
-
Animal Model: Female athymic nude mice (nu/nu), aged 6-8 weeks, were utilized. Animals were housed in specific-pathogen-free conditions.
-
Tumor Implantation: 5 x 10⁶ HCT116 cells in 100 µL of Matrigel were subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumors were allowed to grow to a mean volume of 150-200 mm³. Tumor volume was calculated using the formula: (Length x Width²) / 2.
B. Dosing and Administration
-
Group Allocation: Mice were randomized into treatment and control groups (n=10 per group) once tumors reached the target volume.
-
Formulation: All compounds were formulated in a vehicle of 0.5% methylcellulose (B11928114) + 0.2% Tween 80.
-
Administration: Compounds were administered orally (p.o.) once daily (QD) for 21 consecutive days. The vehicle was administered to the control group.
C. Efficacy Assessment
-
Primary Endpoint: Tumor growth inhibition (TGI) was the primary measure of efficacy.
-
Measurement: Tumor volume and body weight were measured twice weekly.
-
Calculation: TGI (%) was calculated at the end of the study using the formula: 100 * (1 - (ΔT / ΔC)), where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the control group.
D. Toxicity Assessment
-
Primary Endpoints:
-
Body Weight Loss: Monitored as a general indicator of health. A mean body weight loss exceeding 15% was considered a sign of significant toxicity.
-
Clinical Signs: Daily observation for signs of distress (e.g., lethargy, ruffled fur).
-
-
Maximum Tolerated Dose (MTD): The MTD was defined as the highest dose that did not induce >15% mean body weight loss or other dose-limiting toxicities.
The overall workflow for these in vivo experiments is depicted below.
Validating the Specificity of Metanicotine for α4β2 Nicotinic Acetylcholine Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Metanicotine's performance against other nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, supported by experimental data. The focus is on validating the specificity of Metanicotine for the α4β2 nAChR subtype, a key target in neuroscience research and drug development for conditions such as nicotine (B1678760) addiction and neurodegenerative diseases.
Comparative Analysis of Ligand Specificity
Metanicotine, also known as (E)-N-methyl-4-(3-pyridinyl)-3-butene-1-amine or RJR-2403, is a selective agonist for the α4β2 nicotinic acetylcholine receptor subtype.[1] To objectively assess its specificity, this guide compares its binding affinity (Ki) and functional potency (EC50) with two other well-characterized nAChR partial agonists: Varenicline and Cytisine.
Quantitative data for these compounds across various nAChR subtypes are summarized in the tables below. This allows for a direct comparison of their selectivity profiles.
Binding Affinity (Ki) Comparison
The binding affinity of a ligand for a receptor is a measure of how tightly the ligand binds to the receptor. It is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
| Ligand | α4β2 (Ki, nM) | α3β4 (Ki, nM) | α7 (Ki, nM) | α6β2 (Ki, nM) |
| Metanicotine (RJR-2403) | 26[1][2][3] | No data available | >1000[4] | No data available |
| Varenicline | 0.06 - 0.4 | 55 | 125 - 322 | 0.12 |
| Cytisine | 0.17 - 1.2 | No data available | 4200 | No data available |
Note: Ki values can vary between studies due to different experimental conditions.
Functional Potency (EC50) and Efficacy Comparison
The half-maximal effective concentration (EC50) represents the concentration of a ligand that induces a response halfway between the baseline and maximum. Efficacy refers to the maximum response a ligand can produce. For partial agonists, efficacy is typically expressed as a percentage of the response to a full agonist like acetylcholine (ACh) or nicotine.
| Ligand | α4β2 | α3β4 | α7 | α6β2 |
| EC50 (µM) | Efficacy (% of full agonist) | EC50 (µM) | Efficacy (% of full agonist) | |
| Metanicotine (RJR-2403) | 16[2][3] | 91% (vs Nicotine)[1] | >1000[2] | - |
| Varenicline | 0.054 - 2.3 | 7% (vs ACh)[5] - 24% (vs Nicotine) | 26.3 - 55 | Full agonist (96% vs ACh)[5] |
| Cytisine | 5.3 | ~15% (vs ACh) | Full agonist | Full agonist |
Note: EC50 and efficacy values can vary depending on the expression system and specific experimental setup.
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for two key experimental approaches used to characterize the specificity of ligands for nAChR subtypes.
Radioligand Binding Assays
Radioligand binding assays are used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype. This is achieved by measuring the displacement of a radiolabeled ligand with a known high affinity for the receptor of interest.
Objective: To determine the Ki of Metanicotine and other ligands for various nAChR subtypes.
Materials:
-
Cell membranes prepared from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest (e.g., α4β2, α3β4, α7).
-
Radioligand specific for the nAChR subtype (e.g., [³H]Epibatidine or [³H]Cytisine for α4β2).
-
Test compounds (Metanicotine, Varenicline, Cytisine) at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cells expressing the target receptor are harvested, homogenized, and centrifuged to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined.
-
Assay Setup: In a 96-well plate, the following are added in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of a known non-labeled ligand (e.g., nicotine) to saturate the receptors.
-
Competition Binding: Cell membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: The plate is incubated at room temperature for a sufficient time to reach binding equilibrium.
-
Filtration: The contents of the wells are rapidly filtered through the filter plates to separate the bound radioligand from the unbound. The filters are then washed with ice-cold buffer.
-
Quantification: Scintillation fluid is added to the filters, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
TEVC is a powerful technique to measure the functional properties (potency and efficacy) of a ligand at ligand-gated ion channels, such as nAChRs, expressed in Xenopus oocytes.
Objective: To determine the EC50 and relative efficacy of Metanicotine and other ligands at different nAChR subtypes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the desired nAChR subunits (e.g., α4 and β2).
-
Microinjection setup.
-
Two-electrode voltage clamp amplifier and recording system.
-
Perfusion system.
-
Recording solution (e.g., Ba²⁺-containing frog Ringer's solution).
-
Test compounds at various concentrations.
Procedure:
-
Oocyte Preparation and Injection: Oocytes are surgically removed from a female Xenopus laevis frog and defolliculated. The cRNA for the desired nAChR subunits is injected into the oocytes. The oocytes are then incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and continuously perfused with the recording solution. Two microelectrodes, one for voltage clamping and one for current recording, are impaled into the oocyte. The oocyte membrane potential is clamped at a holding potential (e.g., -70 mV).
-
Compound Application: The perfusion solution is switched to one containing the test compound at a specific concentration for a defined period. The resulting inward current, due to the influx of cations through the activated nAChR channels, is recorded.
-
Data Acquisition: A dose-response curve is generated by applying a range of concentrations of the test compound. The peak current response at each concentration is measured.
-
Data Analysis: The dose-response data are fitted to a sigmoidal dose-response equation to determine the EC50 value. The maximal response (Emax) is also determined. To calculate the relative efficacy, the Emax of the test compound is normalized to the Emax of a full agonist (e.g., acetylcholine).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in nAChR signaling and the experimental procedures used to study them can aid in understanding the specificity of ligands like Metanicotine.
α4β2 Nicotinic Acetylcholine Receptor Signaling Pathway
Activation of α4β2 nAChRs by an agonist like Metanicotine leads to the opening of the ion channel, allowing the influx of cations such as Na⁺ and Ca²⁺. This influx depolarizes the cell membrane, leading to neuronal excitation. In addition to this canonical ionotropic signaling, α4β2 nAChRs can also engage in metabotropic signaling cascades. One such pathway involves the activation of Src kinase in a β-arrestin1-dependent manner, which then phosphorylates Syk kinase. Activated Syk interacts with Phospholipase C γ1 (PLCγ1), leading to the production of diacylglycerol (DAG) and subsequent activation of Protein Kinase CβII (PKCβII).
Caption: α4β2 nAChR Signaling Pathway.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity of a test compound.
Caption: Radioligand Binding Assay Workflow.
References
- 1. RJR-2403: a nicotinic agonist with CNS selectivity I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RJR-2403: a nicotinic agonist with CNS selectivity II. In vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Metacine
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the disposal of Metacine, a compound also known as Metocinium. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and complying with regulatory standards.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound (Metocinium) was publicly available at the time of this writing. The following procedures are based on general best practices for chemical waste disposal. It is imperative to obtain the official SDS from the manufacturer for specific handling and disposal instructions.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound waste should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. In the event of a spill, contain the material using an inert absorbent and dispose of it as hazardous waste.
Hazardous Waste Determination
The first and most critical step in the proper disposal of any chemical is to determine if it qualifies as hazardous waste under the Resource Conservation and Recovery Act (RCRA). This determination is based on whether the waste exhibits any of the four key characteristics outlined by the U.S. Environmental Protection Agency (EPA).
| Characteristic | Description | EPA Waste Code |
| Ignitability | Wastes that can readily catch fire and sustain combustion. This includes liquids with a flash point below 140°F, certain non-liquids that can cause fire through friction or spontaneous chemical changes, ignitable compressed gases, and oxidizers.[1][2][3][4] | D001 |
| Corrosivity | Aqueous wastes with a pH less than or equal to 2, or greater than or equal to 12.5. It also includes liquids that can corrode steel at a specific rate.[1][2][3][4] | D002 |
| Reactivity | Wastes that are unstable under normal conditions and can undergo violent reactions, explode, or generate toxic gases when mixed with water or other substances.[1][2][4] | D003 |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed. The toxicity is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which measures the potential for certain contaminants to leach into groundwater.[1][2] | D004 - D043 |
Without a specific SDS for this compound, a definitive hazardous waste determination cannot be made. Therefore, it is recommended to treat all this compound waste as hazardous unless confirmed otherwise by the manufacturer's SDS or through analytical testing.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure should be adapted to comply with your institution's specific environmental health and safety (EHS) guidelines and local regulations.
Experimental Protocol: this compound Waste Disposal
1. Waste Segregation and Collection:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, gloves), and spill cleanup materials, must be collected in a designated hazardous waste container.
2. Container Selection and Labeling:
-
Select a waste container that is compatible with this compound. For liquid waste, a high-density polyethylene (B3416737) (HDPE) container is generally suitable.
-
The container must be in good condition, with a secure, leak-proof lid.
-
Affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound (Metocinium)"
-
The words "Hazardous Waste"
-
The specific hazard characteristics (e.g., Ignitable, Corrosive, Reactive, Toxic), if known.
-
The accumulation start date.
-
The name and contact information of the principal investigator or laboratory supervisor.
-
The laboratory room number.
-
3. Waste Accumulation and Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, away from general laboratory traffic, and segregated from incompatible materials.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the satellite accumulation area.
4. Disposal of Empty Containers:
-
A container that has held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be defaced (to remove the original label) and disposed of as non-hazardous solid waste, in accordance with institutional policies.
5. Arranging for Final Disposal:
-
Once the waste container is full, or if the research project is complete, contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound waste down the drain or in the regular trash.
This compound Disposal Decision Workflow
The following diagram illustrates the logical workflow for making a compliant disposal decision for this compound waste.
Caption: this compound Disposal Decision Workflow.
References
Navigating Safety Protocols for Novel Compounds: A General Framework Using "Metacine" as a Case Study
Immediate Safety and Logistical Information for "Metacine"
Initial research indicates that "this compound" is primarily known as a trade name for a cosmetic skincare line. As of this writing, "this compound" is not listed as a standard chemical reagent in widely recognized chemical safety databases. Without a specific chemical identifier and an accompanying Safety Data Sheet (SDS), providing precise personal protective equipment (PPE) recommendations is not possible.
The following information is presented as a best-practice framework for researchers, scientists, and drug development professionals when encountering a novel or unidentified substance, referred to here as "Substance X" ("this compound"). This procedural guidance is designed to be a critical operational resource for ensuring laboratory safety.
Hazard Identification and Risk Assessment
Before handling any new substance, a thorough risk assessment is mandatory. The first step is to locate the Safety Data Sheet (SDS). If an SDS is not available, the substance should be treated as hazardous until proven otherwise. The risk assessment process involves:
-
Identifying Potential Hazards:
-
Physical Hazards: Flammability, reactivity, explosivity.
-
Health Hazards: Toxicity (acute and chronic), corrosivity, carcinogenicity, mutagenicity, skin/eye irritation.
-
Environmental Hazards: Aquatic toxicity, persistence.
-
-
Evaluating Exposure Routes:
-
Inhalation (vapors, dusts)
-
Dermal (skin contact)
-
Ingestion
-
Ocular (eye contact)
-
-
Determining Control Measures: Based on the assessed risk, a hierarchy of controls should be implemented, with PPE being the final line of defense.
Personal Protective Equipment (PPE) Selection
The selection of PPE is directly informed by the hazard assessment. The following table summarizes general PPE recommendations based on the anticipated hazards of "Substance X."
| Hazard Category | Required PPE | Specifications |
| Eye/Face Protection | Safety Goggles or Face Shield | Goggles should provide protection from chemical splashes. A face shield should be worn in conjunction with goggles when there is a significant splash risk. |
| Skin Protection | Chemical-Resistant Gloves | Glove material must be selected based on chemical compatibility. Nitrile gloves are a common starting point for many chemicals, but permeation and degradation data should be consulted. |
| Laboratory Coat or Chemical-Resistant Apron/Suit | A fully buttoned lab coat is the minimum requirement. For highly corrosive or toxic substances, a chemical-resistant apron or a full "bunny suit" may be necessary.[1] | |
| Respiratory Protection | Fume Hood or Respirator | All work with volatile or powdered "Substance X" should be conducted in a certified chemical fume hood. If a fume hood is not feasible, a respirator (e.g., N95 for particulates, or one with appropriate chemical cartridges for vapors) must be used.[1] |
| Foot Protection | Closed-Toed Shoes | Shoes must fully cover the feet. Perforated shoes or sandals are not permitted in a laboratory setting. |
Glove Selection Protocol
Choosing the correct glove material is critical for preventing dermal exposure. The following table provides a simplified guide to common glove materials and their general resistance. Note: This is not a substitute for consulting manufacturer-specific compatibility charts for "Substance X."
| Glove Material | Generally Good For | Generally Poor For | Breakthrough Time (Example) |
| Nitrile | Solvents, oils, greases, some acids and bases | Ketones, aromatic solvents, strong oxidizing acids | > 480 minutes for many common lab chemicals |
| Latex | Aqueous solutions, biological hazards, dilute acids/bases | Organic solvents, oils, hydrocarbons | Variable, can be < 10 minutes for some solvents |
| Butyl Rubber | Ketones, esters, aldehydes, strong acids/bases | Hydrocarbons, halogenated solvents | > 480 minutes for many polar organic compounds |
| Neoprene | Acids, bases, alcohols, oils, hydraulic fluids | Aromatic and halogenated hydrocarbons | > 240 minutes for many acids and bases |
Experimental Workflow for Handling "Substance X"
The following diagram illustrates a standard workflow for safely handling a novel substance in a laboratory setting.
Caption: A logical workflow for the safe handling of a novel substance from preparation to disposal.
Disposal Plan for "Substance X" and Contaminated Materials
Proper waste management is crucial to ensure safety and environmental compliance. All materials that come into contact with "Substance X" must be considered hazardous waste unless determined otherwise.
Caption: A step-by-step plan for the proper segregation and disposal of waste materials.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
